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Citronellal

Cat. No.: B3029832
CAS No.: 8000-29-1
M. Wt: 154.25 g/mol
InChI Key: NEHNMFOYXAPHSD-UHFFFAOYSA-N
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Description

Citronellal ( 106-23-0), a monoterpenoid aldehyde with the molecular formula C 10 H 18 O, is a key compound of interest in scientific research due to its broad spectrum of biological activities and versatile applications . It is the main component that gives citronella oil its distinctive lemon scent and is naturally present in various plants, including Cymbopogon species (e.g., citronella grass), Eucalyptus citriodora , and lemongrass . Researchers value this compound for its significant pharmacological properties, which include demonstrated antioxidant, anti-inflammatory, antibacterial, and antifungal effects in preclinical studies . Its mechanism of action as an antimicrobial agent involves the ability to disrupt cell walls and permeabilize plasma membranes of bacteria . Furthermore, this compound has shown promising insect repellent qualities, particularly against mosquitoes, making it a subject of study for the development of natural repellents . Beyond its biological activities, this compound serves as a crucial synthetic precursor in the production of other valuable compounds, such as citronellol, hydroxythis compound, and isopulegol, which is a precursor to L-Menthol . This product is provided as a colorless to slightly yellowish liquid with a characteristic green-citrus, rosy, and slightly woody odor . It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle this chemical with appropriate precautions, as it may cause skin irritation and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B3029832 Citronellal CAS No. 8000-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enal
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InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3
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InChI Key

NEHNMFOYXAPHSD-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC=C(C)C)CC=O
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Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID3041790
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Molecular Weight

154.25 g/mol
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Physical Description

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma
Record name Citronellal
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Boiling Point

205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (74 °C) (CLOSED CUP)
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Solubility

Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol)
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Density

0.853 g/cu cm at 20 °C, 0.850-0.860
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Vapor Pressure

0.28 [mmHg], VP: 5 mm Hg, temp not specified
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Color/Form

Needles or orthorhombic crystals, Colorless to slightly yellow liquid

CAS No.

106-23-0
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Melting Point

147 °C
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Foundational & Exploratory

The Citronellal Biosynthesis Pathway in Cymbopogon Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The genus Cymbopogon, encompassing aromatic grasses like lemongrass and citronella, is a principal natural source of the acyclic monoterpenoid citronellal. This compound is of immense commercial value in the fragrance, flavor, cosmetic, and pharmaceutical industries. Understanding its biosynthesis is critical for metabolic engineering, crop improvement, and the development of novel biotechnological production platforms. This guide provides a detailed examination of the this compound biosynthetic pathway, beginning with the foundational isoprenoid precursors and culminating in the key enzymatic steps that define the unique chemical profile of different Cymbopogon species. We delve into the regulatory mechanisms that create chemodiversity within the genus and present validated, step-by-step experimental protocols for essential oil analysis, gene expression profiling, and enzyme activity assays, providing researchers with a comprehensive toolkit for pathway elucidation and manipulation.

Introduction to Cymbopogon Monoterpenoid Metabolism

The Genus Cymbopogon: A Reservoir of Aromatic Diversity

The Cymbopogon genus, belonging to the Poaceae family, includes approximately 140 species of perennial grasses native to the tropical and subtropical regions of Asia, Africa, and Australia.[1] These plants are renowned for their production of essential oils, which are complex mixtures of volatile secondary metabolites.[2] Species such as Cymbopogon citratus and C. flexuosus (lemongrass), C. nardus and C. winterianus (citronella), and C. martinii (palmarosa) are cultivated globally for their distinct aromatic profiles.[2][3] The composition of these oils, rich in monoterpenes like citral, geraniol, and this compound, dictates their application in everything from perfumery and food flavoring to traditional medicine and green pesticides.[4][5]

This compound: A High-Value Monoterpenoid Aldehyde

This compound is an acyclic monoterpenoid aldehyde responsible for the characteristic lemon-like, insect-repellent scent of citronella oil.[6][7] It exists as two enantiomers, (+)-(R)-citronellal and (–)-(S)-citronellal, with the (R)-enantiomer typically dominating in Cymbopogon species.[8] Beyond its use as a fragrance and insect repellent, this compound serves as a crucial chemical precursor for the synthesis of other valuable compounds, including isopulegol and menthol.[9] Furthermore, it exhibits a range of pharmacological activities, including anti-inflammatory, antinociceptive, and antimicrobial properties, making it a target for drug development professionals.[2]

The Isoprenoid Building Blocks: Origin of Monoterpenes

All terpenoids, including this compound, are derived from the five-carbon (C5) isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10][11] In higher plants, two distinct pathways are responsible for synthesizing these precursors in different cellular compartments.[4][12]

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), such as sterols.[11]

  • The Methylerythritol Phosphate (MEP) Pathway: Operating in the plastids, the MEP pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), diterpenes (C20), and carotenoids.[3][10][13]

In Cymbopogon species, the biosynthesis of essential oil monoterpenes, including this compound, occurs in the plastids and is predominantly fed by the MEP pathway.[3][14]

The Core Biosynthetic Pathway: From GPP to this compound

The synthesis of this compound is a multi-step enzymatic cascade that begins with the universal monoterpene precursor, geranyl diphosphate (GPP). The differential expression and activity of the enzymes in this pathway are directly responsible for the characteristic essential oil profiles of various Cymbopogon chemotypes.

Formation of the Monoterpene Backbone: Geranyl Diphosphate (GPP)

Within the plastid, the enzyme GPP synthase catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP (both derived from the MEP pathway) to form the C10 molecule, GPP.[10][15] This reaction is the first committed step in monoterpene biosynthesis and provides the foundational substrate for the entire family of C10 terpenoids.

The Branch Point: GPP to Acyclic Alcohols

GPP is a critical metabolic branch point. Its fate is determined by the action of various Terpene Synthases (TPSs) . In the context of this compound biosynthesis, the key enzyme is Geraniol Synthase (GES) , which hydrolyzes the diphosphate moiety from GPP to produce the acyclic monoterpene alcohol, geraniol.[16][17] The activity of GES is a crucial determinant for channeling metabolic flux towards the production of geraniol-derived compounds.

Oxidation to Aldehydes: The Role of Dehydrogenases

Geraniol is subsequently oxidized to its corresponding aldehyde, geranial. This reaction is catalyzed by NADP+-dependent Geraniol Dehydrogenase (GDH) .[18][19][20] Geranial (trans-citral or citral A) can isomerize to its cis-isomer, neral (citral B).[13] The mixture of these two isomers is collectively known as citral , the primary component in citral-rich species like C. flexuosus.[3][5]

The Final Reduction to this compound

The final step in the pathway is the reduction of the carbon-carbon double bond (α,β to the aldehyde group) in citral to yield this compound. This conversion is catalyzed by a class of enzymes known as Citral Reductases or Aldo-Keto Reductases (AKRs) .[8][16] The high activity of these reductases is characteristic of this compound-rich species like C. winterianus and C. nardus.[6][21]

Citronellal_Pathway cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Biosynthesis IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPP Synthase Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) [Terpene Synthase] Citral Citral (Geranial + Neral) Geraniol->Citral Geraniol Dehydrogenase (GDH) This compound This compound Citral->this compound Citral Reductase (AKR family)

Figure 1: The core biosynthetic pathway of this compound in Cymbopogon species, starting from the C5 precursors of the MEP pathway.

Regulation and Chemotypic Variation

The remarkable diversity in essential oil composition among Cymbopogon species is not due to different pathways but rather the differential regulation and expression of genes encoding the core pathway enzymes.[22]

Transcriptional Control as the Basis of Chemodiversity

Transcriptome analyses of different Cymbopogon species have revealed a strong correlation between the abundance of specific monoterpenes and the expression levels of the genes responsible for their synthesis.[3][16][22]

  • C. martinii (Palmarosa): This species is rich in geraniol. Its transcriptional profile shows high expression of Geraniol Synthase (GES) but relatively lower expression of downstream genes like Geraniol Dehydrogenase (GDH).[3][22]

  • C. flexuosus (Lemongrass): As a citral-rich species, it exhibits high expression of both GES and GDH, efficiently converting geraniol into citral.[3][16]

  • C. winterianus (Citronella): This this compound-rich species shows high expression of GES, GDH, and, crucially, high expression of one or more Citral Reductase genes, which drives the pathway towards its final product.[16]

Quantitative Data on Essential Oil Composition

The end-product of this differential regulation is a distinct chemical fingerprint for each species. The table below summarizes the typical concentration of key pathway intermediates and products in the essential oils of commercially important Cymbopogon species.

Compound Pathway Role C. winterianus (Citronella) [7][21]C. flexuosus (Lemongrass) [5]C. martinii (Palmarosa) [3]
This compound Final Product~26 - 38% ~1 - 2%Low/Trace
Citral (Neral + Geranial) IntermediateLow/Trace~60 - 85% Low/Trace
Geraniol Intermediate~16 - 25%~2 - 6%~75 - 90%
Citronellol Side-product~7 - 15%~1 - 2%Low/Trace
Table 1: Comparative abundance of major monoterpenoids in different Cymbopogon species, highlighting the chemotypic variation resulting from differential pathway regulation.

Key Methodologies for Pathway Elucidation

Investigating the this compound pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. Here we provide validated, self-contained protocols for core experimental procedures.

Profiling of Essential Oil Composition via GC-MS

Causality Behind Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing volatile compounds like those found in essential oils.[23][24][25] GC separates the complex mixture into individual components based on their boiling points and polarity, while MS provides structural information for identification by creating a unique mass fragmentation pattern (mass spectrum) for each component. Hydrodistillation is a robust and traditional method for extracting these volatile oils from the plant matrix.[25]

Protocol 4.1.1: Hydrodistillation and GC-MS Analysis

  • Plant Material Preparation: Harvest fresh leaves from mature Cymbopogon plants. Cut the leaves into small pieces (2-3 cm) to increase the surface area for efficient oil extraction.

  • Hydrodistillation: Place 100 g of the chopped leaf material into a 2 L round-bottom flask. Add 1 L of deionized water. Set up a Clevenger-type apparatus for distillation. Heat the flask and distill for 3 hours.

  • Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer from the graduated collection tube of the Clevenger apparatus.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Store the oil in a sealed amber glass vial at 4°C until analysis.

  • GC-MS Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis:

    • Inject 1 µL of the diluted sample into the GC-MS system.

    • GC Conditions (Example): Use a capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Set the initial oven temperature to 60°C, hold for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 10 min. Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

    • MS Conditions (Example): Operate in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 40 to 500.

  • Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a spectral library (e.g., NIST, Wiley).

GCMS_Workflow Plant 1. Cymbopogon Leaf Tissue Chop 2. Cut into small pieces Plant->Chop Distill 3. Hydrodistillation (3h) Chop->Distill Collect 4. Collect & Dry Essential Oil Distill->Collect Dilute 5. Dilute Oil in Solvent Collect->Dilute Inject 6. Inject into GC-MS System Dilute->Inject Separate 7. GC Separation Inject->Separate Detect 8. MS Detection & Fragmentation Separate->Detect Analyze 9. Data Analysis (Library Search) Detect->Analyze

Figure 2: Experimental workflow for the extraction and analysis of Cymbopogon essential oils using GC-MS.

Gene Expression Analysis via RT-qPCR

Causality Behind Experimental Choices: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for measuring the abundance of mRNA transcripts.[16] This allows for the quantification of gene expression levels, providing a direct link between the genetic blueprint and the metabolic activity of the pathway. The choice of a stable reference gene (like EF1α) is critical for accurate normalization, ensuring that observed differences are due to biological variation, not experimental error.[16]

Protocol 4.2.1: RT-qPCR of Pathway Genes

  • Tissue Collection: Harvest young, actively growing leaves, as this is where essential oil biosynthesis is most active.[12] Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity and store at -80°C.

  • Total RNA Extraction: Grind ~100 mg of the frozen tissue to a fine powder under liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random hexamer primers.

  • Primer Design: Design gene-specific primers for your target genes (GES, GDH, AKR, etc.) and a validated reference gene (EF1α). Primers should typically be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • qPCR Cycling: Run the reaction on a qPCR instrument with a program such as: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis at the end to verify the specificity of the product.

  • Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing the Ct values of the target genes to the Ct values of the reference gene.

qPCR_Workflow Tissue 1. Flash-freeze Leaf Tissue RNA_Ext 2. Total RNA Extraction + DNase Treatment Tissue->RNA_Ext QC 3. RNA Quality Control (Spectrophotometry, Gel) RNA_Ext->QC cDNA 4. Reverse Transcription (cDNA Synthesis) QC->cDNA qPCR 5. Setup & Run qPCR (SYBR Green) cDNA->qPCR Analysis 6. Relative Quantification (2-ΔΔCt Method) qPCR->Analysis

Figure 3: Standard workflow for analyzing the expression of this compound biosynthesis genes using RT-qPCR.

Conclusion and Future Directions

The biosynthesis of this compound in Cymbopogon is a well-defined, plastid-localized pathway originating from the MEP-derived precursor GPP. The chemodiversity observed across the genus is a direct result of the fine-tuned transcriptional regulation of key enzymes, including geraniol synthase, geraniol dehydrogenase, and citral reductases. This guide provides the foundational knowledge and core experimental frameworks necessary for researchers to explore this pathway.

Future research should focus on:

  • Metabolic Engineering: Overexpression or CRISPR-Cas9-mediated knockout of key regulatory genes to modulate the essential oil profile and enhance the yield of this compound.

  • Enzyme Characterization: Isolation and in-depth biochemical characterization of the specific aldo-keto reductases responsible for citral-to-citronellal conversion to understand their substrate specificity and kinetics.

  • Regulatory Networks: Identification of the transcription factors that control the expression of the entire pathway, offering master targets for genetic improvement.

By leveraging these approaches, the scientific community can further unlock the potential of Cymbopogon species as sustainable bio-factories for high-value terpenoids.

References

The Isolation of Citronellal: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citronellal, a monoterpenoid aldehyde, is a compound of significant interest across the pharmaceutical, cosmetic, and flavor industries, valued for its distinctive lemony aroma and bioactive properties, including its well-documented insect repellent capabilities. This technical guide provides an in-depth exploration of the primary botanical sources of this compound and a critical evaluation of the principal methodologies for its extraction and isolation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, comparative data, and a causal analysis of procedural choices to support informed decision-making in both research and industrial applications.

Introduction: The Scientific and Commercial Significance of this compound

This compound (C₁₀H₁₈O) is a key acyclic monoterpenoid that exists as two enantiomers, (+)-citronellal and (-)-citronellal. It is the primary component responsible for the characteristic lemon-like scent of several essential oils and serves as a crucial starting material for the synthesis of other valuable fragrance compounds and pharmaceuticals. Its broad-spectrum biological activities, including antifungal and repellent properties, have cemented its importance in various commercial products.[1] The efficacy and purity of this compound are intrinsically linked to its botanical origin and the method of extraction employed, making a thorough understanding of these aspects paramount for its successful application.

Principal Botanical Sources of this compound

The natural world offers several potent sources of this compound, primarily concentrated in the essential oils of specific plant species. The selection of a botanical source is a critical first step, influencing not only the yield of this compound but also the overall chemical profile of the extracted essential oil.

Corymbia citriodora (Lemon-scented Gum)

Formerly known as Eucalyptus citriodora, this Australian native tree is a premier commercial source of this compound.[2] The essential oil is obtained from the leaves and is characterized by a particularly high concentration of this compound, which can range from 65% to an impressive 98%.[3][4][5] The significant variation in this compound content is influenced by factors such as the age of the leaves, genetic variability of the plant, environmental conditions, and the specifics of the extraction process.[3] Hairy leaves of the plant have been reported to contain a higher oil content with a greater percentage of this compound (86.6-90.1%) compared to glabrous leaves (65.5%).[4][6]

Cymbopogon Species (Citronella Grass)

The genus Cymbopogon encompasses several species of lemongrass that are cultivated extensively for their essential oils, which are rich in this compound.[1] Two primary chemotypes are recognized in the trade:

  • Java Type (Cymbopogon winterianus) : This is the most commercially valuable type, yielding an essential oil with a higher content of this compound (typically 32-45%) and geraniol (21-24%).[1] This composition makes it a preferred source for the perfumery industry.[1] The essential oil yield from the leaves can be as high as 1.3-2.2%.[7]

  • Ceylon Type (Cymbopogon nardus) : This type produces an essential oil with a lower this compound content (5-15%) but is notable for its concentrations of geraniol (18-20%) and other compounds like limonene and methyl isoeugenol.[1]

The part of the plant used for extraction also influences the chemical profile. For instance, in C. winterianus, the leaves are the primary source of this compound, while the roots may contain higher concentrations of sesquiterpenoids like α-elemol.[7]

Table 1: Comparative this compound Content in Major Botanical Sources
Botanical SourceCommon NamePlant Part UsedTypical this compound Content (%)Key References
Corymbia citriodoraLemon-scented GumLeaves65 - 98%[2][3][4][5][6][8][9][10]
Cymbopogon winterianusCitronella (Java Type)Leaves & Stems32 - 45%[1][11]
Cymbopogon nardusCitronella (Ceylon Type)Leaves & Stems5 - 15%[1][12][13]

Methodologies for the Extraction of this compound

The choice of extraction method is a critical determinant of the yield, purity, and overall quality of the isolated this compound. The selection process involves a trade-off between efficiency, cost, environmental impact, and the potential for thermal degradation of the target compound.

Steam Distillation

Steam distillation is the most prevalent industrial method for extracting essential oils from aromatic plants.[14][15] This technique is particularly suited for thermolabile compounds like this compound as it allows for vaporization at temperatures lower than their boiling points.

Causality of Experimental Choices: The use of steam as a carrier gas is based on Dalton's Law of Partial Pressures. The volatile components of the plant material are co-distilled with steam at a temperature below 100°C, thus preventing the degradation of heat-sensitive compounds.[15] The efficiency of the process is governed by a delicate balance of temperature and pressure.[15][16] Optimal temperatures for steam distillation typically range from 60°C to 100°C (140°F to 212°F).[15]

  • Material Preparation: Freshly harvested leaves of Corymbia citriodora are coarsely chopped to increase the surface area for efficient steam penetration.[17] Drying the plant material for 24-48 hours prior to distillation can concentrate the essential oils by reducing the water content.[17]

  • Apparatus Setup: A still, typically made of stainless steel, is loaded with the prepared plant material.[14] Steam is generated in a separate boiler and introduced into the bottom of the still.

  • Distillation: Pressurized steam is passed through the plant material, causing the secretory cavities containing the essential oil to rupture.[15] The volatile compounds, including this compound, are vaporized and carried with the steam into a condenser.

  • Condensation and Separation: The vapor mixture is cooled in the condenser, returning it to a liquid state.[14] The condensate, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to their immiscibility and differing densities, the essential oil will typically form a layer on top of the water and can be siphoned off.[14]

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in airtight, dark glass containers under refrigeration to prevent degradation.

Steam_Distillation_Workflow cluster_preparation Material Preparation cluster_distillation Distillation Process cluster_collection Product Collection Harvest Harvest Leaves Chop Chop/Shred Leaves Harvest->Chop Still Plant Material in Still Chop->Still Boiler Steam Generation Boiler->Still Inject Steam Condenser Condensation Still->Condenser Vapor Mixture Separator Oil-Water Separation Condenser->Separator Liquid Condensate EssentialOil This compound-rich Oil Separator->EssentialOil Hydrosol Hydrosol (Aqueous Phase) Separator->Hydrosol

Caption: Workflow for Steam Distillation of Essential Oils.

Hydrodistillation

Hydrodistillation is a variation of distillation where the plant material is in direct contact with boiling water.[18] This method is often employed for smaller-scale extractions and can be advantageous for certain plant materials.

Causality of Experimental Choices: The direct contact with boiling water facilitates the hydrolysis of certain glycosidically bound compounds, which can sometimes release additional volatile components. However, this direct heat can also increase the risk of degradation for some sensitive molecules. The ratio of plant material to water and the duration of the extraction are critical parameters that must be optimized to maximize yield and quality.[18]

  • Material Preparation: The leaves and stems of Cymbopogon winterianus are cut into small pieces (e.g., 1 cm).[19]

  • Apparatus Setup: A Clevenger-type apparatus is commonly used. The plant material is placed in a round-bottom flask and fully submerged in distilled water.[20]

  • Distillation: The flask is heated, bringing the water to a boil. The steam and volatilized essential oils rise into the condenser.

  • Condensation and Collection: The condensate is collected in a graduated tube where the oil and water separate, allowing for direct measurement of the oil volume.

  • Post-processing: The collected oil is dried and stored as described for steam distillation.

Recent advancements include microwave-assisted hydrodistillation (MAHD), which utilizes microwave radiation to heat the water within the plant material, leading to a faster extraction process and potentially higher yields.[21][22][23]

Solvent Extraction

Solvent extraction is employed for plant materials that are sensitive to the high temperatures of distillation or have a low essential oil yield.[24] This method utilizes organic solvents to dissolve the aromatic compounds.

Causality of Experimental Choices: The choice of solvent is critical and is based on its polarity, boiling point, and selectivity for the target compounds. Common solvents include hexane, ethanol, and petroleum ether.[20][25] The principle is based on the differential solubility of this compound in the solvent versus the plant matrix. The subsequent removal of the solvent must be done carefully to avoid leaving residues in the final product.

  • Material Preparation: The plant material is dried and ground to a fine powder to maximize the surface area for solvent contact.

  • Extraction: The powdered material is placed in a Soxhlet apparatus and extracted with a suitable solvent (e.g., ethanol) for several hours.[20]

  • Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator. This yields a semi-solid mass known as a "concrete."

  • Absolute Production: The concrete is then washed with a second solvent, typically ethanol, to separate the fragrant oil from the waxes and other non-volatile components. The ethanol is then evaporated to yield the "absolute."

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, most commonly using carbon dioxide (SC-CO₂), is a modern, green extraction technology that offers several advantages over traditional methods.[25][26]

Causality of Experimental Choices: A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[27] Supercritical CO₂ is an excellent solvent for nonpolar to moderately polar compounds like this compound.[26] Its solvating power can be finely tuned by adjusting the temperature and pressure, allowing for selective extraction.[26][28][29] The low critical temperature of CO₂ (31.1°C) makes it ideal for extracting heat-sensitive compounds.[27] Furthermore, CO₂ is non-toxic, non-flammable, and easily removed from the extract by simple depressurization, leaving no solvent residue.[26][27]

  • Material Preparation: The plant material is dried and ground to a consistent particle size.

  • Extraction: The material is packed into an extraction vessel. Liquid CO₂ is pumped to the desired pressure and heated to the desired temperature, bringing it to a supercritical state.

  • Elution: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the this compound and other volatile compounds.

  • Separation: The CO₂-extract mixture is then passed into a separator at a lower pressure and/or different temperature, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collection: The extract is collected, and the CO₂ is recycled back into the system.

Optimal conditions for SFE of citronella oil have been reported in the range of 40-60°C and pressures from 100 to 250 bar.[28][29] Higher pressures generally lead to increased oil yield due to the increased density and solvent power of the CO₂.[28][29]

SFE_Workflow CO2_Tank Liquid CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Plant Material) Heater->Extractor Supercritical CO₂ Separator Separator Extractor->Separator CO₂ + Extract Collection Extract Collection Separator->Collection Precipitated Extract Recycle CO₂ Recycle Separator->Recycle Gaseous CO₂ Recycle->CO2_Tank

Caption: Supercritical Fluid Extraction (SFE) Workflow.

Table 2: Comparison of this compound Extraction Methodologies
MethodPrincipleAdvantagesDisadvantages
Steam Distillation Co-distillation with steamHigh purity, well-established, cost-effective for large scale.[14][15]Can cause thermal degradation of some compounds.[30]
Hydrodistillation Distillation with boiling waterSimple setup, suitable for lab scale.[18]Potential for hydrolysis and thermal degradation.[30]
Solvent Extraction Differential solubilityHigh yield, suitable for low-oil content materials.[25]Potential for solvent residue, requires additional processing steps.[26]
Supercritical CO₂ Extraction Solvation with supercritical fluidHigh purity, no solvent residue, tunable selectivity, "green" method.[26][27][29]High initial equipment cost.

Conclusion

The efficient isolation of this compound is a multi-faceted process that begins with the judicious selection of botanical raw materials, with Corymbia citriodora and Cymbopogon winterianus being the most prominent sources. The choice of extraction methodology profoundly impacts the yield, purity, and economic viability of the final product. While traditional methods like steam and hydrodistillation remain industry mainstays due to their scalability and cost-effectiveness, modern techniques such as supercritical fluid extraction offer unparalleled advantages in terms of product quality and environmental sustainability. For researchers and drug development professionals, a comprehensive understanding of the interplay between the natural source and the extraction technique is essential for harnessing the full potential of this compound in their respective applications.

References

enantioselective synthesis of (R)-citronellal and (S)-citronellal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)- and (S)-Citronellal

Authored by a Senior Application Scientist

Foreword: The Significance of Chiral Purity in Terpenoids

In the realm of fine chemicals, flavors, and fragrances, the stereochemistry of a molecule is not a trivial detail; it is the very essence of its biological and sensory properties. Citronellal, a monoterpenoid aldehyde, exists as two enantiomers: (R)-citronellal, which possesses a refreshing citrusy, lemon-like aroma, and (S)-citronellal, with its own distinct olfactory profile. The significance of accessing these enantiomers in high purity is exemplified by the industrial synthesis of (−)-menthol, the world's most sold flavor compound, renowned for its characteristic cooling effect.[1][2] Two of the three primary industrial routes to (−)-menthol rely on (R)-citronellal as a key chiral intermediate, making its efficient and enantioselective synthesis a topic of immense commercial and scientific importance.[1][3]

This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (R)- and (S)-citronellal. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, the rationale behind catalyst selection, and the evolution of synthetic methodologies from classic chemo-catalysis to state-of-the-art biocatalytic cascades. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of how to control chirality in this critical class of molecules.

The Central Challenge: Taming Citral

The most abundant and inexpensive natural precursor to this compound is citral, which is itself a mixture of two geometric isomers: geranial (the E-isomer) and neral (the Z-isomer). The direct asymmetric hydrogenation of this mixture is fraught with difficulty. Catalytic systems often exhibit different selectivities and reaction rates for each isomer, which can lead to the formation of a mixture of (R)- and (S)-citronellal, thereby eroding the enantiomeric excess (ee) of the final product.[1][4] Furthermore, a catalyst must be chemoselective, reducing the activated C=C double bond while leaving the aldehyde functional group untouched.[5]

Historically, industrial processes have addressed this by undertaking an energy-intensive distillation to separate neral and geranial before proceeding with asymmetric catalysis.[6][7] However, modern synthetic chemistry, driven by principles of atom economy and sustainability, has developed more elegant solutions that either handle the isomer mixture effectively or bypass it entirely.

Chemo-Catalytic Strategies: Precision through Metal-Ligand Cooperation

Transition metal catalysis, particularly with rhodium (Rh) and ruthenium (Ru), represents the cornerstone of industrial-scale enantioselective synthesis. The success of these methods hinges on the design of chiral phosphine ligands that create a precisely defined chiral environment around the metal center, dictating the facial selectivity of the reaction.

Asymmetric Isomerization: The Takasago Process Archetype

One of the most celebrated achievements in industrial asymmetric catalysis is the Takasago synthesis of (−)-menthol, which pivots on the Rh-BINAP-catalyzed isomerization of an allylic amine to a chiral enamine. A similar principle can be applied to the synthesis of this compound.

Causality and Mechanism: The reaction involves the isomerization of prochiral allylic substrates like geraniol/nerol or their corresponding N,N-diethyl-substituted amines into this compound.[8] The catalyst, typically a cationic Rh(I) complex with a chiral diphosphine ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), orchestrates a 1,3-hydrogen shift. The atropisomeric chirality of the BINAP ligand creates a dissymmetric coordination sphere that forces the substrate to adopt a specific conformation, leading to the preferential formation of one enantiomer of the product. The isomerization of allylamines to enamines, followed by hydrolysis, has proven exceptionally effective, achieving enantioselectivities of 95-99% ee.[8]

Workflow: Rh-Catalyzed Asymmetric Isomerization

cluster_0 Catalytic Cycle S Allylic Substrate (e.g., Geranyl Amine) I1 Rh-Substrate Complex S->I1 Coordination Cat [Rh(I)-(R)-BINAP]⁺ Cat->I1 I2 Hydride Transfer (Rate-Determining Step) I1->I2 Oxidative Addition I3 Rh-Enamine Complex I2->I3 Reductive Elimination I3->Cat Catalyst Regeneration P Chiral Enamine I3->P Product Release P_final (R)-Citronellal P->P_final Hydrolysis cluster_0 Enzyme Active Site Geranial Geranial (E-isomer) OYE OYE Active Site (Chiral Pocket) Geranial->OYE Binding & Orientation TransitionState Stereoselective Hydride Transfer OYE->TransitionState FMNH2 FMNH₂ (Hydride Donor) FMNH2->OYE Tyr Tyr Residue (Proton Donor) Tyr->OYE ProductComplex Enzyme-Product Complex TransitionState->ProductComplex Protonation Product (R)-Citronellal ProductComplex->Product Release G cluster_ox Step 1: Oxidation cluster_red Step 2: Tunable Reduction Geraniol Geraniol CgrAlcOx CgrAlcOx (Copper Radical Oxidase) Geraniol->CgrAlcOx Geranial Geranial (E-isomer) OYE2 OYE2 Geranial->OYE2 GluER GluER Geranial->GluER RCit (R)-Citronellal (>95% ee) SCit (S)-Citronellal (>99% ee) CgrAlcOx->Geranial OYE2->RCit GluER->SCit

References

The Versatile Chemistry of Citronellal: A Technical Guide to its Reactions and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellal, a naturally occurring monoterpene aldehyde, stands as a cornerstone in the edifice of modern organic synthesis.[1] Abundantly available from essential oils of plants like Cymbopogon species, its unique bifunctional nature—possessing both a reactive aldehyde and a terminal alkene—renders it a versatile chiral building block for the synthesis of a myriad of valuable compounds.[1][2] This technical guide provides an in-depth exploration of the core chemical transformations of this compound, including its cyclization, reduction, oxidation, and condensation reactions. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven experimental protocols, and offer quantitative data to inform synthetic strategies. The overarching goal is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's reactivity, enabling its effective utilization in the design and synthesis of novel molecules with applications spanning from fragrances and agrochemicals to pharmaceuticals.[2][3][4]

The Pivotal Role of Intramolecular Cyclization: The Gateway to Menthols and Isopulegols

The intramolecular ene reaction, often referred to as a Prins-type cyclization, is arguably the most significant transformation of this compound.[5] This reaction provides access to the p-menthane skeleton, the structural core of commercially important compounds like isopulegol and menthol.[6] The stereochemical outcome of this reaction is of paramount importance and is heavily influenced by the choice of catalyst and reaction conditions.

Mechanistic Insight: A Tale of Carbocation Intermediates

The cyclization of this compound is typically initiated by a Lewis or Brønsted acid catalyst.[7][8][9] The catalyst activates the aldehyde carbonyl group, making it more electrophilic. The pendant alkene then acts as a nucleophile, attacking the activated carbonyl in an intramolecular fashion. This concerted or stepwise process leads to the formation of a six-membered ring and a carbocation intermediate. Subsequent deprotonation yields the various isomers of isopulegol.

The stereoselectivity of the reaction is dictated by the transition state geometry, which is influenced by the coordination of the catalyst and the inherent chirality of the this compound starting material.[9] For instance, the use of specific Lewis acids can favor the formation of desired diastereomers.[8]

Diagram: Generalized Mechanism of this compound Cyclization

G This compound This compound Activated_Complex Activated Carbonyl Complex This compound->Activated_Complex + Catalyst (e.g., ZnBr2) Carbocation Carbocation Intermediate Activated_Complex->Carbocation Intramolecular Ene Reaction Isopulegol Isopulegol Carbocation->Isopulegol -H+ G This compound This compound Isopulegol Isopulegol This compound->Isopulegol Cyclization (Acid Catalyst) Menthol Menthol Isopulegol->Menthol Hydrogenation (e.g., Ni, H2) G This compound This compound Benzimidazole Benzimidazole Derivative This compound->Benzimidazole Phenylenediamine 1,2-phenylenediamine Phenylenediamine->Benzimidazole +

References

The Antifungal Mechanism of Citronellal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Natural Antifungal Agent

Citronellal, a monoterpenoid aldehyde found in the essential oils of various Cymbopogon species, is emerging as a potent natural antifungal agent.[1][2][3][4] With the increasing challenge of drug-resistant fungal pathogens, the exploration of novel, nature-derived compounds like this compound has gained significant momentum in the scientific community.[5] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its antifungal effects, offering valuable insights for researchers and drug development professionals. We will delve into its primary targets, the downstream cellular consequences, and the experimental methodologies to elucidate these actions.

Primary Mechanism: Disruption of Fungal Cell Membrane Homeostasis

The fungal cell membrane is a critical barrier and a primary target for many antifungal drugs.[6][7][8][9] this compound's principal mechanism of action involves the significant disruption of this vital structure, primarily through the inhibition of ergosterol biosynthesis.[1][5][10][11]

Inhibition of Ergosterol Biosynthesis

Ergosterol is the major sterol component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of integral membrane proteins.[1] this compound interferes with the ergosterol biosynthetic pathway, leading to a cascade of detrimental effects on the fungal cell.[1][5][10][11]

Studies have shown that this compound treatment leads to a significant decrease in ergosterol content in various fungi, including Penicillium digitatum and Candida albicans.[1][5][10] This reduction is accompanied by an accumulation of lanosterol, a precursor in the ergosterol pathway.[1][10][12] This accumulation points to the inhibition of enzymes downstream of lanosterol synthesis. Specifically, research suggests that this compound down-regulates the expression of key ERG genes, such as ERG3 and ERG11, which are crucial for the conversion of lanosterol to ergosterol.[1][10][12] Molecular docking studies have further predicted that this compound can interact with lanosterol 14α-demethylase, a key enzyme in this pathway.[13][14]

The consequence of ergosterol depletion is a compromised cell membrane with altered fluidity and increased permeability.[1][15] This disruption of membrane homeostasis makes the fungus more susceptible to other membrane-perturbing agents and leads to the leakage of intracellular components.[5][16]

Diagram 1: The Ergosterol Biosynthesis Pathway and the Impact of this compound

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 intermediate_sterols Intermediate Sterols erg3 C-5 Sterol Desaturase (ERG3) intermediate_sterols->erg3 ergosterol Ergosterol cell_membrane Functional Cell Membrane ergosterol->cell_membrane This compound This compound This compound->erg11 Inhibits This compound->erg3 Inhibits erg11->intermediate_sterols erg3->ergosterol

Caption: this compound inhibits key enzymes in the ergosterol biosynthesis pathway.

Secondary Mechanisms: A Multi-Pronged Attack

Beyond its primary effect on the cell membrane, this compound employs a range of secondary mechanisms that contribute to its potent antifungal activity.

Induction of Oxidative Stress

This compound has been shown to induce the production of reactive oxygen species (ROS) in fungal cells.[5][17][18][19] This accumulation of ROS leads to oxidative stress, causing damage to vital cellular components, including lipids, proteins, and DNA.[17][20] The resulting lipid peroxidation can further compromise membrane integrity, exacerbating the primary effects of ergosterol depletion.[21]

Mitochondrial Dysfunction

The induction of oxidative stress is closely linked to mitochondrial dysfunction.[17][18][19][22] this compound treatment can lead to mitochondrial membrane depolarization and a reduction in the metabolic activity of mitochondrial dehydrogenases.[17] This impairment of mitochondrial function disrupts cellular energy production and can trigger apoptotic or necrotic cell death pathways.[17][18][19]

Impact on Cell Wall Integrity

While the primary target of this compound appears to be the cell membrane, some evidence suggests it may also affect the fungal cell wall.[23][24][25] An increase in the minimum inhibitory concentration (MIC) of this compound in the presence of an osmotic protectant like sorbitol can indicate an effect on the cell wall.[13][14] It is hypothesized that this compound may interfere with enzymes involved in cell wall biosynthesis, such as 1,3-β-glucan synthase, though this requires further investigation.[13][14]

Attenuation of Virulence Factors

In pathogenic fungi like Candida albicans, this compound has been shown to inhibit key virulence factors. This includes the inhibition of the yeast-to-hypha transition, a critical step in tissue invasion, and the disruption of biofilm formation.[5] By interfering with these processes, this compound can reduce the pathogenicity of the fungus.

Quantitative Data Summary

The antifungal efficacy of this compound varies depending on the fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature for various fungi.

Fungal SpeciesMICMFCReference
Penicillium digitatum1.36 mg/mL (1.60 µL/mL)2.72 mg/mL (3.20 µL/mL)[1][16]
Candida albicans1 mg/mL (MIC90: 128 µg/mL)128 µg/mL[5][26]
Various Aspergillus, Penicillium, and Eurotium species14-56 mg/L-[2]

Experimental Protocols for Mechanistic Elucidation

To investigate the antifungal mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Protocol 1: Determination of Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC)

This protocol determines the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds).

  • Inoculate each well with a standardized fungal suspension (e.g., 1-5 x 10^5 CFU/mL).

  • Include positive (fungus in broth) and negative (broth only) controls.

  • Incubate the plate at an optimal temperature for the specific fungus (e.g., 35°C for C. albicans, 25°C for P. digitatum) for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound with no visible growth.

  • To determine the MFC, subculture aliquots from the wells with no visible growth onto agar plates.

  • Incubate the agar plates and determine the MFC as the lowest concentration that results in no fungal growth on the agar.

Protocol 2: Ergosterol Quantification Assay

This protocol quantifies the total ergosterol content in fungal cells treated with this compound.

Methodology:

  • Culture the fungal cells in the presence of a sub-inhibitory concentration of this compound.

  • Harvest the cells by centrifugation and wash them with sterile distilled water.

  • Extract the sterols by saponifying the cell pellet with alcoholic potassium hydroxide.

  • Extract the non-saponifiable lipids with n-heptane.

  • Analyze the n-heptane layer spectrophotometrically by scanning from 230 to 300 nm. The presence of ergosterol and 24(28)-dehydroergosterol will be indicated by a characteristic four-peaked curve.

  • Quantify the ergosterol content based on the absorbance values at specific wavelengths.

Protocol 3: Reactive Oxygen Species (ROS) Detection Assay

This protocol detects the intracellular accumulation of ROS in fungal cells exposed to this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Methodology:

  • Treat fungal cells with this compound for a defined period.

  • Incubate the treated and untreated cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Diagram 2: Experimental Workflow for Investigating Antifungal Mechanism of Action

Antifungal_Workflow start Fungal Isolate mic_mfc MIC/MFC Determination start->mic_mfc sub_mic Treatment with Sub-inhibitory Concentration of this compound mic_mfc->sub_mic cell_membrane_analysis Cell Membrane Integrity and Function Analysis sub_mic->cell_membrane_analysis oxidative_stress_analysis Oxidative Stress and Mitochondrial Function Analysis sub_mic->oxidative_stress_analysis cell_wall_analysis Cell Wall Integrity Analysis sub_mic->cell_wall_analysis virulence_analysis Virulence Factor Analysis sub_mic->virulence_analysis ergosterol_quant Ergosterol Quantification cell_membrane_analysis->ergosterol_quant membrane_permeability Membrane Permeability Assay (e.g., Propidium Iodide Staining) cell_membrane_analysis->membrane_permeability ros_detection ROS Detection (DCFH-DA Assay) oxidative_stress_analysis->ros_detection mito_potential Mitochondrial Membrane Potential Assay (e.g., Rhodamine 123) oxidative_stress_analysis->mito_potential sorbitol_assay Sorbitol Protection Assay cell_wall_analysis->sorbitol_assay biofilm_inhibition Biofilm Formation Inhibition Assay virulence_analysis->biofilm_inhibition hyphal_inhibition Hyphal Growth Inhibition Assay virulence_analysis->hyphal_inhibition

Caption: A structured workflow for elucidating this compound's antifungal mechanisms.

Conclusion and Future Perspectives

This compound exhibits a robust and multifaceted antifungal mechanism of action, making it a promising candidate for the development of new antifungal therapies. Its primary mode of action is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][5][10][11] This is further augmented by the induction of oxidative stress, mitochondrial dysfunction, and the attenuation of key virulence factors.[5][17][18][19]

Future research should focus on several key areas. Further elucidation of the specific molecular targets of this compound within the ergosterol biosynthesis pathway and other cellular processes is warranted. Investigating the potential for synergistic interactions between this compound and existing antifungal drugs could lead to more effective combination therapies. Finally, preclinical and clinical studies are necessary to evaluate the in vivo efficacy and safety of this compound for the treatment of fungal infections. The continued exploration of this natural compound holds significant promise in the ongoing battle against fungal pathogens.

References

Introduction: The Significance of Chirality in Citronellal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Citronellal Isomers

This compound (3,7-dimethyloct-6-enal) is a monoterpenoid aldehyde that serves as a primary constituent in the essential oils of various aromatic plants, most notably those of the Cymbopogon genus (e.g., citronella grass, lemongrass).[1][2] Its characteristic strong, fresh, lemon-like scent has made it a staple in the fragrance, cosmetic, and food industries.[3][4] Beyond its aromatic profile, this compound is a valuable chiral building block in organic synthesis and a molecule of significant interest in drug development due to its diverse biological activities.[4][5]

This compound exists as two distinct stereoisomers, or enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal. These molecules are non-superimposable mirror images of each other, a property known as chirality. While they share the same molecular formula and connectivity, their different spatial arrangements lead to distinct interactions with other chiral molecules, including biological receptors and enzymes. This stereochemical difference is not merely an academic curiosity; it profoundly influences their olfactory properties, biological functions, and applications. For researchers and drug development professionals, understanding the unique physical and chemical properties of each isomer is paramount for harnessing their full potential, ensuring product authenticity, and developing stereospecific therapeutic agents.

This guide provides a comprehensive examination of the physical and chemical properties of this compound isomers, details state-of-the-art analytical methodologies for their separation and characterization, and explores their biological significance, with a focus on applications relevant to scientific research and pharmaceutical development.

G cluster_R (R)-(+)-Citronellal cluster_S (S)-(-)-Citronellal node_R node_S caption Fig 1. Chemical Structures of this compound Enantiomers

Caption: Fig 1. Chemical Structures of this compound Enantiomers

Section 1: Physicochemical Properties of this compound Enantiomers

Enantiomers possess identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. Their defining physical difference is their interaction with plane-polarized light, known as optical activity. One enantiomer rotates the light in a clockwise (+) direction (dextrorotatory), while the other rotates it in a counter-clockwise (-) direction (levorotatory) to an equal degree.

Table 1: Comparative Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[3][6]
Molecular Weight 154.25 g/mol [3][6]
Appearance Colorless to pale yellow liquid[3][6]
Odor Strong, fresh, lemon-citronella type[1][3]
Boiling Point 205–207 °C (at 760 mmHg)[3][7]
Density ~0.850–0.860 g/cm³ (at 20-25 °C)[3][7]
Flash Point ~77 °C (closed cup)[7]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform.[6][8]
Optical Rotation ([α]D) (R)-enantiomer: +13° to +15°Typical literature values
(S)-enantiomer: -13° to -15°Typical literature values
Spectroscopic Profile

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. Key peaks include a sharp, strong peak around 1715-1725 cm⁻¹ due to the C=O stretching of the aldehyde group and a peak around 2715-2725 cm⁻¹ for the aldehydic C-H stretch.[1][9] Additional significant peaks are observed for C-H sp³ stretching (~2924 cm⁻¹) and C=C stretching (~1643 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment. The most downfield signal is the characteristic aldehyde proton (CHO), which appears as a multiplet around δ 9.7-9.8 ppm .[9] Other key signals include the vinyl proton (~δ 5.1 ppm) and the various methyl and methylene protons throughout the aliphatic chain.[1][9]

  • Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a molecular ion peak (M⁺) at m/z = 154 .[9] The fragmentation pattern includes characteristic ions at m/z values of 139, 121, 95, 83, 69, 55, and a base peak at 41, which aids in its identification within complex mixtures like essential oils.[9][10]

Section 2: Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the reactivity of its two functional groups: the aldehyde and the carbon-carbon double bond.

  • Aldehyde Group Reactions: The aldehyde can be readily oxidized to form citronellic acid or reduced to yield the corresponding alcohol, citronellol. This reduction is of significant industrial importance, as citronellol is also a valuable fragrance compound.[11][12]

  • Intramolecular Ene Reaction: A key reaction of this compound is its acid-catalyzed intramolecular ene reaction (cyclization). This reaction converts this compound into isopulegol isomers. This is a critical step in the industrial synthesis of (-)-menthol , where (R)-(+)-citronellal is cyclized to (-)-isopulegol, which is then hydrogenated.[13][14] The stereochemistry of the starting this compound directly dictates the stereochemistry of the resulting isopulegol, highlighting the importance of enantiomeric purity.

  • Kinetic Resolution: Because enantiomers react at different rates with a chiral catalyst or reagent, this compound can undergo kinetic resolution. This process can be used to separate a racemic mixture or to enrich one enantiomer. For example, chiral aluminum catalysts have been used to affect the kinetic resolution of racemic this compound during its cyclization to isopulegol.[13][15]

Section 3: Analytical Methodologies for Enantiomeric Characterization

Distinguishing between this compound enantiomers is impossible with standard chromatographic techniques like conventional GC or reversed-phase HPLC, as enantiomers have identical physical properties in a non-chiral environment.[16] Therefore, chiral separation techniques are mandatory.

Enantioselective Gas Chromatography (GC)

Enantioselective GC is the most common and effective method for separating and quantifying this compound enantiomers. The causality behind this choice lies in the use of a chiral stationary phase (CSP) .

Causality of Separation: The CSP, often a cyclodextrin derivative, is itself chiral. It forms transient, diastereomeric complexes with the this compound enantiomers as they pass through the column. These diastereomeric complexes have different energies and stabilities.[1] For instance, with a heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) stationary phase, the (R)-(+)-citronellal isomer forms a more stable complex, causing it to be retained longer on the column than the (S)-(-)-citronellal isomer.[1] This difference in retention time allows for their baseline separation and quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Essential Oil Sample (e.g., Cymbopogon winterianus) B Dilution in Solvent (e.g., Hexane) A->B C Injection into GC System B->C D Separation on Chiral Column (e.g., β-DEX-225) C->D E Detection by FID D->E F Chromatogram Generation E->F G Peak Integration (Area under Curve) F->G H Calculation of Enantiomeric Excess (% ee) G->H I Final Report H->I caption Fig 2. Workflow for Chiral GC Analysis of this compound

Caption: Fig 2. Workflow for Chiral GC Analysis of this compound

Experimental Protocol: Enantioselective GC-FID Analysis of this compound

This protocol is a self-validating system for determining the enantiomeric ratio of this compound in an essential oil sample.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic (±)-citronellal standard in hexane. This is crucial for initial peak identification and system suitability.

    • Prepare a 1 mg/mL stock solution of an enantiomerically pure standard (e.g., (R)-(+)-citronellal, if available) to confirm the elution order.

    • Prepare the essential oil sample by diluting it to a similar concentration (~1 mg/mL) in hexane. The concentration should be adjusted to ensure the this compound peaks are within the detector's linear range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column, such as a Supelco β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).[17]

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 200 °C at a rate of 2 °C/min.

      • Final hold: Hold at 200 °C for 5 minutes. (Rationale: A slow temperature ramp is critical for achieving baseline resolution of the enantiomers.)

    • Detector: FID at 250 °C.

  • Analysis Procedure:

    • Inject 1 µL of the racemic standard to determine the retention times for both enantiomers and verify system suitability (resolution).

    • Inject 1 µL of the single-enantiomer standard to definitively assign the peaks (e.g., identify which peak corresponds to the (R)-isomer).

    • Inject 1 µL of the prepared sample.

    • Integrate the peak areas for the (R)- and (S)-citronellal peaks in the sample chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • Calculate the % ee using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Section 4: Biological Activities and Relevance in Drug Development

The distinct stereochemistry of this compound isomers can lead to differential biological activities, a critical consideration for therapeutic applications. This compound has demonstrated a wide spectrum of pharmacological effects in preclinical studies, including antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2][5]

  • Antimicrobial and Antifungal Activity: this compound has shown efficacy against various pathogens.[4] For example, studies have investigated its activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi of the Candida genus.[4] The specific stereochemistry can influence the minimum inhibitory concentration (MIC), with one isomer potentially being more potent than the other against certain microbial strains.

  • Insect Repellent Properties: Citronella oil, rich in this compound, is registered as a plant-based insect repellent.[18] The repellent effect is attributed to the interaction of this compound with olfactory receptors in insects.

  • Neurological and CNS Effects: Research suggests this compound possesses anxiolytic, anticonvulsant, and sedative-like effects, possibly mediated through the GABAergic pathway.[19] Recent in silico and in vivo studies have also highlighted this compound as a promising candidate for Alzheimer's disease treatment due to its ability to inhibit acetylcholinesterase (AChE).[20] As drug targets like receptors and enzymes are inherently chiral, it is highly probable that (R)- and (S)-citronellal will exhibit different binding affinities and potencies in these neurological applications.

  • Cardioprotective and Anti-inflammatory Effects: this compound has been studied for its potential cardioprotective and anti-inflammatory benefits.[20] These activities are crucial areas of drug development where stereoselective interactions could lead to more targeted and effective therapies with fewer side effects.

Conclusion

(R)-(+)-Citronellal and (S)-(-)-Citronellal are more than just structural variants; they are distinct chemical entities with unique properties and biological activities. For researchers in natural products, organic synthesis, and drug discovery, a thorough understanding of their physicochemical characteristics, coupled with robust analytical methods for enantiomeric differentiation, is essential. The ability to isolate, identify, and quantify each isomer allows for the precise correlation of stereochemistry with function—be it a specific aroma, a targeted therapeutic effect, or the stereospecific synthesis of other valuable molecules like l-menthol. As the pharmaceutical industry moves towards developing more specific and single-enantiomer drugs, the detailed characterization of chiral molecules like this compound will continue to be a cornerstone of innovation and scientific integrity.

References

Microbial Degradation of Citronellal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Citronellal - A Key Monoterpenoid in Microbial Metabolism

This compound, an acyclic monoterpenoid aldehyde, is a significant component of essential oils from plants like Cymbopogon (lemongrass) species[1]. Its characteristic lemon-like scent has led to its widespread use in the fragrance, cosmetic, and food industries. Beyond its aromatic properties, this compound serves as a valuable chiral precursor for the synthesis of other compounds, such as (-)-menthol. For the scientific community, the interest in this compound extends to its role as a carbon source for various microorganisms. Understanding the intricate enzymatic pathways that microbes have evolved to degrade and utilize this methyl-branched C10 compound offers profound insights into microbial catabolism, enzyme evolution, and genetic regulation. This knowledge is pivotal for developing novel biotechnological applications, from the sustainable production of high-value chemicals to innovative bioremediation strategies.

This technical guide provides a comprehensive overview of the known microbial degradation pathways of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed exploration of the biochemical routes in bacteria and fungi but also field-proven, step-by-step methodologies for studying these complex biological systems. We will delve into the enzymatic machinery, the genetic architecture of these pathways, and the experimental workflows required to elucidate them, ensuring a blend of theoretical knowledge and practical, actionable protocols.

Bacterial Degradation of this compound: The Pseudomonas Paradigm

Bacteria, particularly those from the genus Pseudomonas, are masters of metabolic versatility and have been extensively studied for their ability to utilize acyclic monoterpenes like this compound as a sole source of carbon and energy[2][3]. The degradation pathway is a multi-step process, often described in two main stages: the "upper pathway," which converts this compound to a central CoA-ester intermediate, and the "lower pathway," which channels this intermediate into central metabolism.

The Aerobic Degradation Pathway in Pseudomonas aeruginosa

The aerobic degradation of this compound in Pseudomonas aeruginosa is the most well-characterized pathway. It begins with the oxidation of the aldehyde to its corresponding carboxylic acid, which is then activated and further metabolized. This pathway is intrinsically linked to the catabolism of the amino acid leucine, sharing a common set of enzymes and genetic regulation[2].

The initial steps, or the upper pathway, involve the sequential oxidation of citronellol (if it is the starting substrate) to this compound, and then to citronellic acid. When this compound is the substrate, the first committed step is its oxidation to citronellic acid.

  • Oxidation to Citronellic Acid: this compound is oxidized to citronellic acid. This reaction is catalyzed by a this compound dehydrogenase[1][2].

  • CoA Activation: Citronellic acid is then activated to citronellyl-CoA by a citronellyl-CoA ligase[2].

  • Conversion to Geranyl-CoA: Citronellyl-CoA is subsequently converted to geranyl-CoA[2].

The lower pathway then takes over to process geranyl-CoA, which contains a methyl group that sterically hinders direct β-oxidation.

  • Carboxylation: A key enzymatic step is the carboxylation of the methyl group of geranyl-CoA by geranyl-CoA carboxylase, a biotin-dependent enzyme[2].

  • Hydration and Cleavage: The carboxylated intermediate undergoes hydration, followed by the removal of acetyl-CoA, leading to the formation of 7-methyl-3-oxooctanoyl-CoA[2].

  • β-Oxidation and Entry into Central Metabolism: 7-methyl-3-oxooctanoyl-CoA is then subjected to two rounds of β-oxidation, yielding 3-methylcrotonyl-CoA. This intermediate then enters the well-established leucine catabolic pathway, ultimately producing acetyl-CoA and acetoacetate, which are funneled into the Krebs cycle[2].

Diagram: Aerobic this compound Degradation Pathway in Pseudomonas

Citronellal_Degradation_Pseudomonas This compound This compound Citronellate Citronellate This compound->Citronellate this compound Dehydrogenase Citronellyl_CoA Citronellyl-CoA Citronellate->Citronellyl_CoA Citronellyl-CoA Ligase Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA Isomerase Carboxy_Geranyl_CoA 3-Carboxy-Geranyl-CoA Geranyl_CoA->Carboxy_Geranyl_CoA Geranyl-CoA Carboxylase (AtuC/F) Hydroxy_Intermediate 3-Hydroxy-3-carboxy- isohexenylglutaryl-CoA Carboxy_Geranyl_CoA->Hydroxy_Intermediate Hydratase (AtuE) Oxo_Intermediate 7-Methyl-3-oxooctanoyl-CoA Hydroxy_Intermediate->Oxo_Intermediate Lyase + Acetyl-CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Oxo_Intermediate->Methylcrotonyl_CoA 2x β-Oxidation Leucine_Pathway Leucine Catabolism Methylcrotonyl_CoA->Leucine_Pathway TCA_Cycle Acetyl-CoA & Acetoacetate (to TCA Cycle) Leucine_Pathway->TCA_Cycle

Caption: Aerobic degradation pathway of this compound in Pseudomonas species.

Genetic Organization and Regulation: The atu and liu Operons

The enzymatic steps for acyclic terpene degradation in P. aeruginosa are primarily encoded by two gene clusters: the acyclic terpene utilization (atu) and the leucine and isovalerate utilization (liu) operons.

Gene Cluster Genes Key Functions of Encoded Proteins
atu Cluster atuC, atuFSubunits of geranyl-CoA carboxylase.
atuEγ-carboxygeranyl-CoA hydratase.
atuDCitronellyl-CoA dehydrogenase.
atuB, atuGCitronellol/citronellal dehydrogenases.
liu Cluster liuA, liuB, liuC, liuD, liuEEnzymes for the catabolism of 3-methylcrotonyl-CoA, shared with the leucine degradation pathway.

The expression of the atu operon is tightly regulated. The gene atuR, located upstream of the operon, encodes a transcriptional repressor belonging to the TetR family. AtuR binds to two specific 13 bp inverted repeat sequences in the promoter region between atuR and atuA, thereby repressing the expression of the degradation pathway in the absence of an inducer. It is hypothesized that an intermediate of the pathway, likely citronellyl-CoA or a related compound, acts as the inducer by binding to AtuR and causing its dissociation from the DNA, thus allowing transcription of the atu genes.

Fungal Biotransformation of this compound

Fungi, particularly from the genera Aspergillus, Penicillium, and Rhizopus, are known to metabolize this compound, although their pathways are generally characterized as biotransformations rather than complete degradation for energy and carbon. These processes often result in the production of valuable compounds with applications in the fragrance and pharmaceutical industries.

  • Aspergillus niger : This fungus is known to convert citral (a mixture of geranial and neral, isomers of this compound) into citronellol and hydroxy this compound[4][5][6]. The primary reaction is the reduction of the aldehyde group to an alcohol, yielding citronellol. Further hydroxylation can also occur. While A. niger possesses a robust central metabolism, including the tricarboxylic acid (TCA) cycle for the production of citric acid, the complete catabolism of this compound to feed into these central pathways is not well-documented[7]. The antifungal properties of citronella oil against A. niger suggest that high concentrations may be toxic, potentially limiting its use as a primary carbon source[7][8].

  • Rhizopus oryzae : This fungus has been shown to biotransform citronellol into various hydroxylated and cyclized products, including 7-hydroxy citronellol and rose oxide[9]. The reactions are primarily enzymatic hydroxylations, hydrations, and rearrangements, showcasing the fungus's capacity for regio- and stereoselective modifications of the this compound backbone[9].

Diagram: Fungal Biotransformation of this compound

Fungal_Biotransformation This compound This compound Citronellol Citronellol This compound->Citronellol Aldehyde Reductase Hydroxy_this compound Hydroxy this compound This compound->Hydroxy_this compound Hydroxylase Rose_Oxide Rose Oxide Citronellol->Rose_Oxide Oxidative Cyclization

Caption: Common biotransformation reactions of this compound in fungi.

Degradation in Other Bacterial Genera: The Case of Rhodococcus

Members of the genus Rhodococcus are recognized for their broad metabolic capabilities, especially in the degradation of hydrophobic and xenobiotic compounds, owing to their complex enzymatic systems, including a high number of oxygenases[1][10]. While the complete catabolic pathway for this compound in Rhodococcus is not as clearly defined as in Pseudomonas, studies on related terpenes provide strong indications of their metabolic potential.

Rhodococcus erythropolis has been shown to possess novel degradation pathways for other monoterpenes like limonene, initiating degradation through epoxidation at the double bond, followed by hydrolysis and further oxidation[11][12][13]. This suggests that Rhodococcus species likely employ a different initial strategy compared to Pseudomonas for acyclic terpenes as well, potentially involving hydroxylation or epoxidation at different positions on the this compound molecule before channeling intermediates into a β-oxidation-like pathway. Their versatile metabolism makes them prime candidates for discovering novel enzymes for terpene functionalization.

Anaerobic Degradation of Acyclic Monoterpenes

While aerobic degradation of monoterpenes is well-studied, some microorganisms are capable of metabolizing these compounds in the absence of oxygen. Anaerobic degradation has been observed in denitrifying bacteria, such as Pseudomonas citronellolis, which can grow on citronellol using nitrate as the electron acceptor[14][15].

The anaerobic pathway for acyclic monoterpenes is thought to converge with the aerobic pathway. It is proposed that after initial enzymatic transformations, geranic acid is formed as a key intermediate. This intermediate is then likely activated to its CoA ester and degraded via a modified β-oxidation pathway, similar to the aerobic route[11]. The initial activation steps in the absence of molecular oxygen are a key area of ongoing research.

Experimental Methodologies: A Practical Guide

Investigating the microbial degradation of this compound requires a multi-faceted experimental approach, combining microbiological, analytical, biochemical, and molecular techniques. The following section provides detailed, field-proven protocols for key experiments.

Experimental_Workflow cluster_microbiology Microbiology cluster_analytical Analytical Chemistry cluster_biochemistry Biochemistry cluster_molecular Molecular Biology Cultivation Microbial Cultivation (this compound as sole C source) Extraction Metabolite Extraction (e.g., Liquid-Liquid) Cultivation->Extraction Cell_Lysis Cell Lysis & Protein Extraction Cultivation->Cell_Lysis RNA_Extraction RNA Extraction Cultivation->RNA_Extraction GCMS Metabolite Identification (GC-MS Analysis) Extraction->GCMS Pathway_Elucidation Pathway_Elucidation GCMS->Pathway_Elucidation Enzyme_Assay Enzyme Activity Assay (e.g., Dehydrogenase) Cell_Lysis->Enzyme_Assay Enzyme_Assay->Pathway_Elucidation RT_qPCR Gene Expression Analysis (RT-qPCR) RNA_Extraction->RT_qPCR RT_qPCR->Pathway_Elucidation

References

A Deep Dive into the Spectroscopic Characterization of Citronellal: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the spectroscopic techniques used for the structural elucidation and analysis of citronellal, a key monoterpenoid aldehyde. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to offer a robust understanding of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this important natural compound.

Introduction: The Molecular Blueprint of this compound

This compound (C₁₀H₁₈O) is a significant monoterpenoid aldehyde found in the essential oils of various plants, most notably citronella grass (Cymbopogon nardus)[1]. Its distinct lemony aroma has led to its widespread use in the fragrance, cosmetic, and food industries. Beyond its olfactory properties, this compound exhibits a range of biological activities, including insect-repellent and antimicrobial effects, making it a compound of interest in pharmaceutical and agricultural research.

A thorough understanding of this compound's molecular structure is paramount for its quality control, synthetic modification, and the elucidation of its biological mechanisms. Spectroscopic methods provide a powerful, non-destructive means to probe the intricate details of its chemical architecture[2][3]. This guide will dissect the application of NMR, IR, and MS to provide a complete spectroscopic portrait of this compound.

The Analytical Workflow: A Triad of Spectroscopic Techniques

The comprehensive analysis of this compound relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous characterization of the molecule.

G cluster_0 Spectroscopic Analysis Workflow for this compound Sample Preparation Sample Preparation NMR Analysis NMR Analysis Sample Preparation->NMR Analysis ¹H, ¹³C, 2D NMR IR Analysis IR Analysis Sample Preparation->IR Analysis FTIR-ATR MS Analysis MS Analysis Sample Preparation->MS Analysis GC-MS (EI) Data Integration & Structure Elucidation Data Integration & Structure Elucidation NMR Analysis->Data Integration & Structure Elucidation IR Analysis->Data Integration & Structure Elucidation MS Analysis->Data Integration & Structure Elucidation

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule[4]. For this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are employed to assign every proton and carbon atom.

¹H NMR Spectroscopy of this compound

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound. The rationale for this amount is to ensure a good signal-to-noise ratio without causing issues with sample solubility or line broadening[5].

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the signals of the analyte[5][6].

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (300 MHz Spectrometer):

    • Number of Scans: 16-32. This is generally sufficient for a concentrated sample to obtain a high-quality spectrum.

    • Relaxation Delay: 1-2 seconds. This allows for the relaxation of protons between pulses, ensuring accurate integration.

    • Pulse Width: A 30-45° pulse is typically used for routine analysis to balance signal intensity and acquisition time.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aldehyde, olefinic, and aliphatic protons[7].

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.76t1HH-1 (Aldehyde)
5.10t1HH-6 (Olefinic)
2.45-2.20m2HH-2
2.05-1.90m2HH-5
1.70s3HH-10 (Methyl)
1.62s3HH-9 (Methyl)
1.40-1.15m3HH-3, H-4
0.95d3HH-8 (Methyl)

Data compiled from various sources, including ChemicalBook and research articles.[8]

Caption: Numbering scheme for this compound used in NMR assignments.

¹³C NMR Spectroscopy of this compound

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule.

  • Sample Preparation:

    • A more concentrated sample (20-50 mg) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope[5].

    • The solvent and internal standard are the same as for ¹H NMR.

  • Instrumental Parameters (75 MHz Spectrometer):

    • Number of Scans: 512-1024. A higher number of scans is needed to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

The ¹³C NMR spectrum of this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule[9][10].

Chemical Shift (δ, ppm) Assignment
202.7C-1 (Aldehyde Carbonyl)
131.6C-7 (Quaternary Olefinic)
124.1C-6 (Tertiary Olefinic)
51.0C-2
37.0C-4
28.0C-3
25.7C-5
25.5C-9
19.9C-8
17.8C-10

Data compiled from various sources, including ChemicalBook and research articles.[9][10]

2D NMR Spectroscopy

For unambiguous assignment, especially in complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between coupled protons (e.g., H-1 and H-2, H-2 and H-3), while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule[11].

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound, as it requires minimal sample preparation[12][13].

  • Sample Preparation:

    • Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹. This range covers the vibrational frequencies of most common functional groups.

    • Resolution: 4 cm⁻¹. This is sufficient for routine analysis.

    • Number of Scans: 16-32.

The IR spectrum of this compound is characterized by strong absorptions corresponding to the aldehyde and alkene functional groups[1].

Wavenumber (cm⁻¹) Vibration Functional Group
2965-2850C-H stretchAliphatic
2720C-H stretchAldehyde
1725C=O stretchAldehyde
1645C=C stretchAlkene
1450 & 1375C-H bendMethyl/Methylene

The presence of a sharp, strong peak around 1725 cm⁻¹ is indicative of the carbonyl group of the aldehyde[1]. The peak around 2720 cm⁻¹, though sometimes weak, is a characteristic C-H stretch of an aldehyde and helps to distinguish it from a ketone.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like this compound, as it combines the separation power of GC with the detection capabilities of MS[14][15][16][17].

Experimental Protocol: GC-MS (Electron Ionization)
  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 ppm.

  • GC Parameters:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection: Split injection is used to introduce a small, precise amount of the sample onto the column.

    • Oven Program: A temperature gradient is used to separate the components of the essential oil, for example, starting at 60°C and ramping up to 240°C.

  • MS Parameters (Electron Ionization - EI):

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

    • Mass Range: 40-400 m/z.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 154, corresponding to its molecular weight[1]. The fragmentation pattern is consistent with the structure of a monoterpenoid aldehyde.

m/z Proposed Fragment Significance
154[C₁₀H₁₈O]⁺Molecular Ion (M⁺)
139[M - CH₃]⁺Loss of a methyl group
121[M - CH₃ - H₂O]⁺Loss of a methyl group and water
95[C₇H₁₁]⁺
84
69[C₅H₉]⁺
41[C₃H₅]⁺Base Peak

Data compiled from various sources, including NIST WebBook and research articles.[1]

G This compound (m/z 154) This compound (m/z 154) m/z 139 m/z 139 This compound (m/z 154)->m/z 139 - CH₃ m/z 69 m/z 69 This compound (m/z 154)->m/z 69 Cleavage m/z 121 m/z 121 m/z 139->m/z 121 - H₂O m/z 41 m/z 41 m/z 69->m/z 41 Further Fragmentation

Caption: Simplified fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a comprehensive and unambiguous structural characterization. This guide has outlined the theoretical underpinnings, detailed experimental protocols, and interpretative frameworks for each technique. For researchers and professionals, a thorough understanding of these spectroscopic methods is essential for ensuring the quality, purity, and identity of this compound, and for advancing its applications in various scientific and industrial fields. The validation of these analytical methods is a critical step to ensure the reliability of the results, and should be performed according to established guidelines[7][18][19].

References

Technical Guide for the Identification and Quantification of Citronellal in Novel Plant Essential Oils

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of known bioactive compounds in new plant sources is a critical avenue for natural product research, drug development, and the cosmetics industry. Citronellal, a monoterpenoid aldehyde, is well-documented for its potent insect-repellent, antimicrobial, and anti-inflammatory properties. While traditionally sourced from Cymbopogon species, the identification of novel, high-yield plant sources is of significant scientific and commercial interest. This guide provides a comprehensive, technically-grounded framework for the systematic discovery, identification, and quantification of this compound in previously uncharacterized plant essential oils. It is designed for researchers, analytical chemists, and drug development professionals, emphasizing methodological causality, self-validating protocols, and authoritative scientific grounding.

Part 1: The Discovery Framework: From Plant to Pure Compound

The successful identification of this compound in a new plant matrix is not a single experiment but a multi-stage workflow. Each stage is designed to build upon the last, providing an increasing level of confidence in the identity and concentration of the target analyte.

Chapter 1.1: The Crucial First Step: Essential Oil Extraction

The choice of extraction method is paramount as it directly influences the yield and chemical profile of the obtained essential oil. The primary objective is to efficiently extract volatile compounds like this compound while minimizing the degradation of thermolabile artifacts.

Causality of Method Selection:

  • Steam Distillation: This is the most common and industrially scalable method for volatile oils.[1] It is particularly effective for robust plant material (leaves, stems). The use of steam ruptures the plant's oil glands, releasing the essential oil, which is then co-distilled with the water and separated upon condensation.[1][2]

  • Solvent Extraction: For delicate plant materials (e.g., flowers) where the high temperatures of steam distillation could cause degradation, solvent extraction using non-polar solvents like hexane or ethanol is preferred.[3][4] This method yields a concrete, which is then further processed to produce an absolute. However, trace amounts of solvent may remain, requiring further purification steps.[3]

  • Supercritical CO2 Extraction: This modern technique uses CO2 under pressure where it exists as a supercritical fluid, acting as a highly effective and selective solvent.[1] It is advantageous because it uses low temperatures, preserving the integrity of the compounds, and the CO2 is simply evaporated off post-extraction, leaving no residue.[1]

Table 1: Comparison of Key Essential Oil Extraction Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Steam Distillation Volatilization of compounds with steam, followed by condensation and separation.[5]Cost-effective, scalable, well-established.[1]High temperatures can degrade some compounds.Most leaves, stems, and robust plant materials (e.g., Cymbopogon).
Solvent Extraction Use of a chemical solvent (e.g., hexane) to dissolve the essential oil.[4]Effective for low-yield or delicate materials; captures less volatile components.Potential for solvent residue; can be complex.[3]Delicate flowers (e.g., jasmine, rose).
Supercritical CO2 Extraction CO2 is pressurized to a state where it has liquid and gas properties, acting as a solvent.[1]High purity, no solvent residue, low temperature preserves compound integrity.High initial equipment cost.High-value oils, heat-sensitive materials.
Chapter 1.2: The Analytical Workflow for this compound Discovery

A robust analytical strategy is essential for unambiguous identification and accurate quantification. This involves a primary screening method for identification followed by a more precise method for quantification, a self-validating system that ensures accuracy.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Analysis Plant Plant Material Extract Essential Oil Extraction (e.g., Steam Distillation) Plant->Extract GCMS Screening & Identification (GC-MS) Extract->GCMS GCFID Quantification & Confirmation (GC-FID with Internal Standard) GCMS->GCFID Data Data Interpretation & Reporting GCFID->Data

Caption: High-level workflow for this compound discovery.

Initial Screening and Tentative Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying individual volatile components within a complex mixture like an essential oil.[6][7] The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer fragments the eluted compounds into a unique mass spectrum, which serves as a molecular fingerprint.

G Sample 1. Sample Injection (Diluted EO) Column 2. GC Separation (Capillary Column) Sample->Column Ionize 3. Ionization (Electron Impact) Column->Ionize Detect 4. Mass Analyzer (Quadrupole) Ionize->Detect Library 5. Spectral Matching (NIST Library) Detect->Library Result Tentative ID: This compound Library->Result

Caption: The GC-MS experimental workflow for compound identification.

Protocol 1: GC-MS Screening for this compound

1. Rationale & Self-Validation: This protocol uses a standard non-polar column (e.g., HP-5MS) suitable for a wide range of terpenes. Identification is validated by comparing the obtained mass spectrum against a trusted, authoritative database like the National Institute of Standards and Technology (NIST) library. A match quality score >90% provides high confidence in the tentative identification.[8]

2. Materials:

  • Essential oil sample
  • High-purity solvent (e.g., n-hexane or ethyl acetate)[8]
  • GC vials with septa
  • Micropipettes

3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole).[8]
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

4. Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1% solution of the essential oil in the chosen solvent (e.g., 10 µL of oil in 990 µL of hexane). Vortex thoroughly.
  • Injector Setup: Set the injector temperature to 250°C. Use a split ratio of 50:1 to avoid column overloading.
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase at 4°C/min to 240°C.
  • Hold: Maintain 240°C for 5 minutes.
  • MS Parameters:
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Injection: Inject 1 µL of the prepared sample.
  • Data Analysis: Once the run is complete, process the chromatogram. Identify the peak corresponding to this compound based on its retention time. Compare its mass spectrum with the NIST library. The spectrum of this compound will show characteristic fragments (e.g., m/z 41, 69, 84, 95).

Confirmation and Accurate Quantification: Gas Chromatography-Flame Ionization Detection (GC-FID)

While GC-MS is excellent for identification, GC-FID is superior for accurate quantification due to its wide linear range and high sensitivity to hydrocarbons.[8][9] To ensure the highest degree of accuracy and correct for any variations in injection volume or instrument response, the internal standard method is employed.

Protocol 2: GC-FID Quantification of this compound with an Internal Standard

1. Rationale & Self-Validation: This protocol uses an internal standard (IS), a compound added at a known concentration to all samples and standards.[10] The ratio of the analyte peak area to the IS peak area is used for quantification, which corrects for minor experimental variations. The choice of IS is critical: it must be a high-purity compound not naturally present in the oil and must be well-resolved from all other peaks. Tetradecane or a similar n-alkane is often a suitable choice. Validation is achieved by creating a multi-point calibration curve, which must demonstrate high linearity (R² > 0.99).

2. Materials:

  • Essential oil sample
  • High-purity this compound standard (>95%)
  • Internal Standard (IS), e.g., Tetradecane
  • High-purity solvent (e.g., n-hexane)
  • Volumetric flasks and micropipettes

3. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).
  • Column and oven program can be identical to the GC-MS method to allow for direct comparison of chromatograms.

4. Step-by-Step Procedure:

  • Prepare Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of tetradecane and dissolve it in n-hexane in a 10 mL volumetric flask.
  • Prepare this compound Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in n-hexane in a 10 mL volumetric flask.
  • Prepare Calibration Standards: Create a series of 5 calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL). For each standard, add a constant amount of the IS stock (e.g., 50 µL for a final IS concentration of 50 µg/mL in a 1 mL final volume) and the appropriate volume of the this compound stock. Dilute to the final volume with n-hexane.
  • Prepare Sample: Accurately weigh ~100 mg of the essential oil into a 10 mL volumetric flask. Add a known amount of the IS stock solution (e.g., 500 µL). Dilute to the mark with n-hexane and vortex thoroughly.
  • GC-FID Analysis:
  • Injector Temp: 250°C; FID Temp: 280°C.
  • Use the same oven program as the GC-MS method.
  • Inject 1 µL of each calibration standard and the prepared sample.
  • Data Analysis:
  • For each calibration standard, calculate the ratio of the this compound peak area to the IS peak area.
  • Plot a calibration curve of (this compound Area / IS Area) vs. This compound Concentration.
  • Determine the linear regression equation (y = mx + c) and the coefficient of determination (R²).
  • For the essential oil sample, calculate its (this compound Area / IS Area) ratio.
  • Use the calibration curve equation to calculate the concentration of this compound in the injected sample.
  • Finally, use the initial weight of the oil and dilution factors to calculate the final concentration of this compound in the original essential oil (reported as mg/g or %).

Table 2: Known Plant Sources and Typical this compound Content

GenusSpeciesCommon NameTypical this compound Content (%)
CymbopogonwinterianusJava Citronella32–45%[11]
CymbopogonnardusCeylon Citronella5–15%[11]
CorymbiacitriodoraLemon-scented GumHigh concentrations
PelargoniumcitrosumMosquito PlantPresent, but often confused with true citronella grass[12]

Part 2: Scientific Context and Significance

Discovering this compound in a new source is only the beginning. Understanding its formation within the plant and its known biological activities provides the necessary context for evaluating the discovery's potential impact.

Chapter 2.1: The Biosynthesis of this compound

This compound is a monoterpene derived from the universal C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These are condensed to form geranyl diphosphate (GPP). Recent research has elucidated a multi-step pathway from GPP to this compound.[13][14]

G GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Citral Citral (Geranial/Neral) Geraniol->Citral Alcohol Dehydrogenase (ADH) This compound (S)-Citronellal Citral->this compound Citral Reductase (e.g., PRISE family) Citronellol (S)-β-Citronellol This compound->Citronellol Alcohol Dehydrogenase (ADH)

Caption: Simplified biosynthetic pathway leading to this compound.[13][15]

This pathway, demonstrated in species like Caladenia plicata and Pelargonium, involves the initial conversion of GPP to geraniol, which is then oxidized to citral (a mixture of geranial and neral isomers).[13][15] A key step is the reduction of citral by a citral reductase to form this compound, which can then be further reduced to citronellol.[13][16] Understanding this pathway is crucial for potential metabolic engineering efforts to increase yields in high-producing plants.

Chapter 2.2: Biological Activities and Therapeutic Potential

The significance of finding new this compound sources lies in its broad spectrum of validated biological activities. This makes it a high-value target for pharmaceutical and nutraceutical applications.[17][18]

Table 3: Summary of Key Biological Activities of this compound

ActivityEvidence & MechanismPotential Application
Insect Repellent Well-documented activity, particularly against mosquitoes. Registered as a biopesticide by the EPA.[11]Development of natural, non-toxic insect repellents.
Antimicrobial Demonstrates antibacterial and antifungal properties, particularly against Candida species.[19][20][21]Natural preservative, potential topical antifungal agent.
Anti-inflammatory Shown to reduce inflammatory markers in preclinical models.[17][18]Development of topical or systemic anti-inflammatory drugs.
Antioxidant Exhibits free radical scavenging activity.[17][19]Use in cosmeceuticals to protect against oxidative stress.
Antinociceptive Studies have shown potential pain-relieving effects.[21]Investigation as a natural analgesic compound.

The discovery of a new, sustainable, and high-yield plant source of this compound could significantly impact the supply chain for these applications, offering a natural alternative to synthetic compounds and potentially leading to the development of new therapeutic agents.

Conclusion

The search for this compound in new plant essential oils is a scientifically rigorous process that combines classical botanical extraction with advanced analytical chemistry. The framework presented in this guide—emphasizing methodical extraction, orthogonal analytical validation (GC-MS and GC-FID), and a deep understanding of the compound's biosynthesis and biological activity—provides a robust pathway for discovery and characterization. By adhering to these principles of causality, self-validation, and authoritative grounding, researchers can confidently identify and quantify this compound, paving the way for new applications in drug development, cosmetics, and beyond.

References

toxicological profile of citronellal in preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Toxicological Profile of Citronellal in Preclinical Studies

Introduction

This compound, a naturally occurring monoterpenoid aldehyde, is a principal component of the essential oils derived from Cymbopogon species, commonly known as lemongrass.[1][2][3] Its characteristic lemon-like fragrance has led to its widespread use in cosmetics, perfumes, personal care products, and as a flavoring agent in the food industry.[1][3] Given its prevalence in consumer goods and direct addition to food, a thorough understanding of its toxicological profile is paramount for ensuring human safety. This guide provides a comprehensive analysis of the preclinical safety data for this compound, synthesizing findings from key toxicological endpoints to offer a holistic view for researchers, scientists, and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound, followed by an examination of its acute, sub-chronic, genotoxic, reproductive, and dermal toxicities. The causality behind experimental designs and the regulatory context underpinning its safety assessment will be central to this discussion.

Pharmacokinetics: The Journey of this compound in the Body (ADME)

Understanding the ADME profile of a substance is the foundation of toxicology, as it dictates the concentration and duration of exposure of the parent compound and its metabolites to target organs.[4][5]

  • Absorption : Preclinical data suggests that this compound, like other branched-chain aliphatic aldehydes, is rapidly absorbed from the gastrointestinal tract following oral administration.[6] Dermal absorption is also a significant route of exposure, particularly from cosmetic applications. Studies on the structurally related alcohol, citronellol, show dermal absorption rates of 36.7% in humans and 60.2% in rats, indicating that this compound likely has comparable dermal uptake.[7]

  • Distribution : Once absorbed, this compound is distributed throughout the body via the bloodstream.[4] As a lipophilic molecule, it is expected to distribute into various tissues.

  • Metabolism : this compound undergoes extensive metabolism, primarily in the liver. The main metabolic pathways involve oxidation of the aldehyde group to form citronellic acid and ω-oxidation.[6] In some species, such as rabbits, this compound can also undergo proton-catalyzed cyclization to form p-menthane diols, a pathway not observed for its corresponding alcohol, citronellol.[6] These metabolic conversions transform the parent compound into more polar, water-soluble metabolites.

  • Excretion : The polar metabolites of this compound are efficiently eliminated from the body, primarily through urination.[8][9] They are often excreted as glucuronic acid conjugates.[6] This rapid metabolism and excretion profile prevents significant accumulation of this compound in the body with repeated exposure.

ADME_Workflow Ingestion Oral Ingestion (Food, Flavoring) Absorption Absorption Ingestion->Absorption Dermal Dermal Application (Cosmetics, Fragrances) Dermal->Absorption Bloodstream Systemic Circulation (Bloodstream) Absorption->Bloodstream Into body Distribution Distribution to Tissues Bloodstream->Distribution Liver Metabolism (Liver) Bloodstream->Liver Excretion Excretion (Urine) Bloodstream->Excretion Kidney Filtration Distribution->Bloodstream Redistribution Metabolites Polar Metabolites (e.g., Citronellic Acid, Glucuronide Conjugates) Liver->Metabolites Phase I/II Rxns Metabolites->Bloodstream Subchronic_Toxicity_Workflow start Start: Dose Range Finding groups Group Allocation (e.g., Control, Low, Mid, High Dose) start->groups dosing Daily Dosing (90 days) (e.g., Oral Gavage) groups->dosing monitoring In-Life Monitoring - Clinical Signs - Body Weight - Food/Water Intake dosing->monitoring interim Interim Analysis (e.g., Blood samples for hematology & clinical chemistry) monitoring->interim termination Terminal Phase monitoring->termination interim->monitoring necropsy Gross Necropsy & Organ Weight Analysis termination->necropsy histopath Histopathology of Target Organs necropsy->histopath end Endpoint: Determine NOAEL histopath->end Genotoxicity_Strategy TestCompound Test Compound (this compound) Tier1 Tier 1: In Vitro Screening TestCompound->Tier1 Ames Ames Test (Bacterial Reverse Mutation) Endpoint: Gene Mutation Tier1->Ames MNvit In Vitro Micronucleus Test (Mammalian Cells) Endpoint: Chromosomal Damage Tier1->MNvit Tier2 Tier 2: In Vivo Follow-up (If Tier 1 is positive) Ames->Tier2 Negative Result Conclusion: No Genotoxic Potential Ames->Result MNvit->Tier2 Negative MNvit->Result MNvivo In Vivo Micronucleus Test (Rodent Bone Marrow) Endpoint: Chromosomal Damage Sensitization_Pathway This compound This compound (Prohapten - Non-sensitizing) Air Air Exposure (Autoxidation) This compound->Air Hydroperoxides This compound Hydroperoxides (Haptens - Sensitizing) Air->Hydroperoxides Skin Skin Proteins Hydroperoxides->Skin Antigen Hapten-Protein Adduct (Antigen Formation) Hydroperoxides->Antigen Skin->Antigen Immune Immune System Activation (Allergic Contact Dermatitis) Antigen->Immune

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography for the Enantiomeric Purity Analysis of Citronellal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citronellal, a monoterpenoid aldehyde, is a critical component in the flavor, fragrance, and pharmaceutical industries. Its two enantiomers, (R)-(+)-citronellal and (S)-(-)-citronellal, often possess distinct sensory and biological properties. Consequently, the ability to accurately determine the enantiomeric composition of this compound is paramount for quality control, authenticity assessment, and the development of stereospecific synthetic pathways. This application note presents a detailed, validated protocol for the enantioselective analysis of this compound using capillary gas chromatography (GC) with a chiral stationary phase. We will delve into the causality behind methodological choices, from stationary phase selection to sample preparation for diverse matrices, and provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in this compound

This compound (3,7-dimethyl-6-octenal) is a key aroma compound found in the essential oils of various plants, including those of the Cymbopogon genus (e.g., citronella grass) and Corymbia citriodora (lemon-scented gum).[1] The molecule possesses a single chiral center at the C3 position, giving rise to two enantiomers: (R)-(+)-citronellal, which typically imparts a fresh, citrusy, and aldehydic aroma, and (S)-(-)-citronellal, often described as having a more herbaceous, green note.

The biological and commercial importance of this compound extends beyond its fragrance profile. It serves as a valuable precursor in the chemical industry for the synthesis of other significant compounds, most notably (-)-menthol.[2] Furthermore, this compound exhibits insect-repellent properties, making it a common active ingredient in natural repellent formulations. As the biological activity and sensory perception can differ between enantiomers, verifying the enantiomeric excess (%ee) is crucial for:

  • Authenticity Control of Essential Oils: Natural essential oils often have a characteristic and consistent enantiomeric ratio of their chiral constituents. Deviation from this ratio can indicate adulteration with synthetic, racemic compounds.[3]

  • Quality Control in Fragrance and Food Products: Ensuring a consistent sensory profile requires strict control over the enantiomeric composition of key aroma compounds like this compound.

  • Pharmaceutical and Agrochemical Development: In drug development, enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Precise enantiomeric analysis is a regulatory requirement.

The Principle of Enantioseparation by Chiral GC

The direct separation of enantiomers by gas chromatography is achieved by employing a chiral stationary phase (CSP). Enantiomers possess identical physical properties (e.g., boiling point, vapor pressure), making them inseparable on standard, achiral GC columns.[4] Chiral stationary phases create a chiral environment within the column where the two enantiomers can form transient, diastereomeric complexes with the CSP.

The differing stability of these diastereomeric complexes leads to a difference in retention time, allowing for their separation.[1] For many volatile chiral compounds like monoterpenes, derivatized cyclodextrins have proven to be highly effective CSPs.[5] These cyclic oligosaccharides have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior, allowing for inclusion complexation and various intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) that contribute to chiral recognition.

For this compound, a particularly effective stationary phase is heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin , often found in columns like the Supelco™ β-DEX™ 225.[1][6][7] The derivatization of the cyclodextrin enhances its enantioselective capabilities for a wide range of compounds, including aldehydes.[5]

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure accuracy, reproducibility, and robustness, from initial sample handling to the final calculation of enantiomeric excess.

G cluster_prep PART A: Sample Preparation cluster_analysis PART B: GC Analysis cluster_data PART C: Data Processing Sample Sample Receipt (Essential Oil, Cosmetic, etc.) Matrix Matrix Assessment Sample->Matrix Dilution Protocol 1: Simple Dilution (for Essential Oils) Matrix->Dilution Simple Matrix LLE Protocol 2: Liquid-Liquid Extraction (for Complex Matrices) Matrix->LLE Complex Matrix GCVial Transfer to GC Vial Dilution->GCVial LLE->GCVial Injection Sample Injection GCVial->Injection GC GC-FID Instrument Setup Separation Chiral Separation on β-DEX™ 225 Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%ee) Integration->Calculation Report Final Report Calculation->Report

Figure 1: Overall workflow for the chiral GC analysis of this compound.

Protocol 1: Sample Preparation for Essential Oils and Pure Solutes

This protocol is suitable for samples where this compound is in a relatively simple matrix, such as essential oils or technical-grade materials. The primary goal is to dilute the sample to an appropriate concentration for GC analysis to avoid column overload.[8]

Materials:

  • Sample of essential oil

  • High-purity solvent (e.g., Ethyl Acetate or Methanol, HPLC grade)[9]

  • Volumetric flasks (e.g., 1 mL, 10 mL)

  • Micropipettes

  • 2 mL GC vials with caps

Procedure:

  • Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.

  • Add the solvent (e.g., ethyl acetate) to the flask to bring the volume to the 10 mL mark. This creates a stock solution of 1-2 mg/mL.

  • Perform a further dilution. Pipette 100 µL of the stock solution into a 1 mL volumetric flask and dilute to the mark with the same solvent. This yields a final concentration of 100-200 µg/mL (or 100-200 ppm).

  • Vortex the solution thoroughly to ensure homogeneity.

  • Transfer the final diluted sample into a 2 mL GC vial for analysis.

Protocol 2: Sample Preparation for Complex Matrices (Creams, Lotions, Perfumes)

For complex cosmetic or pharmaceutical matrices, a liquid-liquid extraction (LLE) is required to isolate the volatile fragrance components from non-volatile ingredients like fats, waxes, and emulsifiers.[6][10]

Materials:

  • Cosmetic sample (e.g., lotion, cream)

  • Methyl tert-butyl ether (MTBE), HPLC grade[6]

  • Deionized water

  • Anhydrous sodium sulfate

  • 50 mL centrifuge tubes

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.[6]

  • Add 5 mL of deionized water and 5 mL of MTBE to the tube.[6]

  • Cap the tube and mix vigorously using a vortex mixer or sample mixer for at least 5 minutes to ensure thorough extraction of the analytes into the organic phase.

  • Centrifuge the mixture at 3000 x g for 10 minutes to break the emulsion and achieve phase separation.

  • Carefully collect the upper organic layer (MTBE) with a pipette and transfer it to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Filter the dried extract through a 0.45 µm syringe filter into a clean GC vial.[6]

Gas Chromatography (GC-FID) Method

The following parameters have been synthesized from best practices for chiral terpene analysis and specific data points found for this compound.[1][4][8][11] A Flame Ionization Detector (FID) is recommended due to its high sensitivity and wide linear range for organic compounds.

ParameterRecommended SettingRationale / Comment
GC System Gas Chromatograph with FIDFID provides excellent sensitivity for hydrocarbons and their derivatives.
Chiral Column Supelco™ β-DEX™ 225 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)Specifically, heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin phase, proven for this compound enantioseparation.[6][7]
Carrier Gas Hydrogen or HeliumHydrogen often provides better efficiency and faster analysis times.[4] Set to a constant linear velocity of ~60-80 cm/sec for optimal resolution of enantiomers.[8]
Injector Temperature 220 °CEnsures rapid volatilization of the sample without causing thermal degradation of the analyte.
Injection Mode SplitA high split ratio is crucial to prevent column overload, which can severely degrade chiral resolution.
Split Ratio 100:1May need optimization depending on sample concentration. Higher ratios are generally better for chiral analysis.
Injection Volume 1 µLStandard injection volume.
Oven Temperature Program Isothermal: 95 °C for 30 min. OR Gradient: 60 °C (hold 1 min), then ramp at 2 °C/min to 180 °C (hold 5 min).The isothermal method is specific for this compound analysis.[11] The gradient program is a good starting point for screening essential oils containing multiple chiral compounds.[4][8]
Detector Flame Ionization Detector (FID)Robust and sensitive detector for this application.
Detector Temperature 250 °CPrevents condensation of analytes in the detector.
Makeup Gas (N₂) ~25 mL/minStandard setting for FID.

Data Analysis and Interpretation

Upon analysis, the GC will produce a chromatogram showing peaks corresponding to the separated compounds. For a successful chiral separation of this compound, two distinct, baseline-resolved peaks will be observed.

Elution Order: On a β-DEX™ 225 column, the elution order is typically:

  • (S)-(-)-Citronellal

  • (R)-(+)-Citronellal[12]

This is because the (R)-(+)-enantiomer forms a slightly more stable complex with this specific CSP, causing it to be retained longer in the column.[12]

Calculation of Enantiomeric Excess (%ee): The enantiomeric excess is a measure of the purity of one enantiomer relative to the other. It is calculated from the integrated peak areas of the two enantiomers.

%ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Where:

  • Area₁ = Peak area of the major enantiomer

  • Area₂ = Peak area of the minor enantiomer

Example: If the peak area of (R)-(+)-citronellal is 94,105 and the peak area of (S)-(-)-citronellal is 5,895: %ee = |(94105 - 5895) / (94105 + 5895)| * 100 %ee = |88210 / 100000| * 100 = 88.21% in favor of the (R)-(+)-enantiomer.[12]

Method Validation Principles

A self-validating system is trustworthy. For this protocol to be implemented in a quality control or research setting, it should be validated to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomer peaks and from any matrix interferences.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of calibration standards of a racemic this compound mixture and plot the peak area against concentration. A correlation coefficient (R²) of ≥ 0.995 is typically desired.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For fragrance allergens, LOQs in the low ppm range are often required.[13]

  • Precision: The closeness of agreement between a series of measurements. Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Results are expressed as the relative standard deviation (%RSD).

  • Accuracy: The closeness of the test results to the true value. Often assessed by analyzing a sample with a known enantiomeric composition or by spiking a blank matrix with known amounts of each enantiomer and calculating the percent recovery.

Troubleshooting Guide

G Problem1 Problem: No or Poor Separation (Co-elution) Solution1 Solutions 1. Lower oven temperature or use a slower ramp rate (e.g., 1°C/min). 2. Check carrier gas linear velocity; ensure it's in the optimal range (60-80 cm/s for H₂). 3. Confirm column is a suitable chiral phase and is installed correctly. Problem1->Solution1 Problem2 Problem: Broad or Tailing Peaks Solution2 Solutions 1. Column Overload: Increase split ratio or dilute sample further. 2. Active Sites: Trim 10-20 cm from the column inlet. 3. Check for leaks in the system, especially the injector septum. 4. Ensure injector temperature is high enough for rapid volatilization. Problem2->Solution2 Problem3 Problem: Inconsistent Retention Times Solution3 Solutions 1. Check for leaks in the gas lines or at column connections. 2. Ensure electronic pressure control (EPC) is stable. 3. Allow sufficient equilibration time for the oven temperature. Problem3->Solution3

Figure 2: Troubleshooting common issues in chiral GC analysis.

Conclusion

The enantioselective analysis of this compound by chiral gas chromatography is an essential and powerful technique for quality assurance across multiple industries. The use of a cyclodextrin-based stationary phase, specifically a β-DEX™ 225 column, provides robust and reliable separation of the (R) and (S) enantiomers. By following the detailed protocols for sample preparation and GC analysis outlined in this note, and by adhering to sound method validation principles, researchers and analysts can confidently determine the enantiomeric purity of this compound in both simple and complex matrices. This ensures product quality, verifies authenticity, and supports the development of stereochemically pure products.

References

The Strategic Use of Citronellal in Asymmetric Organic Synthesis: Applications and Detailed Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Citronellal, a Versatile Chiral Building Block

This compound, a naturally occurring acyclic monoterpenoid aldehyde, is a cornerstone in the fields of fragrance, flavor, and pharmaceutical synthesis.[1] Its value extends beyond its characteristic lemony scent; the presence of a chiral center and reactive aldehyde and alkene functionalities makes it a highly versatile precursor for the synthesis of more complex, high-value chiral molecules.[1] Both enantiomers, (R)- and (S)-citronellal, are found in nature and serve as starting points for a variety of stereoselective transformations. This guide provides an in-depth exploration of this compound's application in asymmetric synthesis, with a focus on detailed, field-proven protocols for key transformations. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

I. Asymmetric Intramolecular Carbonyl-Ene Reaction: The Gateway to (-)-Menthol

One of the most significant industrial applications of this compound is its role as a precursor to (-)-menthol, a compound with a global demand exceeding 30,000 tons annually for its use in a wide range of products.[2] The key transformation is the acid-catalyzed intramolecular carbonyl-ene reaction of (+)-citronellal to yield (-)-isopulegol, which is subsequently hydrogenated to (-)-menthol. The stereoselectivity of this cyclization is paramount and is highly dependent on the nature of the catalyst.

Mechanistic Insight: The Role of Lewis Acids

The intramolecular carbonyl-ene reaction of this compound is effectively catalyzed by Lewis acids. The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of this compound. This activation facilitates a concerted, pericyclic reaction where the pendant alkene acts as the ene component and the activated aldehyde as the enophile. The stereochemical outcome is directed by the chair-like transition state, where the bulky isopropenyl group preferentially occupies an equatorial position to minimize steric hindrance, leading to the desired isopulegol diastereomer.[3]

The choice of Lewis acid is critical. While strong Brønsted acids can catalyze the reaction, they often lead to undesirable side reactions such as dehydration and the formation of isomeric byproducts.[4] In contrast, carefully chosen Lewis acids, particularly those with tailored steric and electronic properties, can achieve high diastereoselectivity.

Diagram 1: Proposed Mechanism for Lewis Acid-Catalyzed Cyclization of this compound

G cluster_start Step 1: Lewis Acid Activation cluster_transition Step 2: Intramolecular Ene Reaction cluster_product Step 3: Product Formation This compound (+)-Citronellal ActivatedComplex Activated Complex This compound->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Al-BINOL) LewisAcid->ActivatedComplex TransitionState Chair-like Transition State ActivatedComplex->TransitionState Ring Closure IsopulegolComplex Isopulegol-Lewis Acid Complex TransitionState->IsopulegolComplex IsopulegolComplex->LewisAcid Catalyst Regeneration Isopulegol (-)-Isopulegol IsopulegolComplex->Isopulegol Release

Caption: Mechanism of Lewis acid-catalyzed this compound cyclization.

Protocol 1: Asymmetric Cyclization of (+)-Citronellal using a Chiral Aluminum-BINOL Catalyst

This protocol details the use of a chiral aluminum complex with (R)-BINOL as the ligand to achieve high diastereo- and enantioselectivity in the cyclization of (+)-citronellal.

Materials:

  • (R)-BINOL

  • Triethylaluminum (1.0 M solution in toluene)

  • Anhydrous Toluene

  • (+)-Citronellal (ensure high purity)

  • Nitrogen gas supply

  • Standard Schlenk line equipment

Catalyst Preparation (in-situ):

  • To a dry 50-mL Schlenk tube under a nitrogen atmosphere, add (R)-BINOL (9 mol%).

  • Add anhydrous toluene (3 mL).

  • To this solution, add triethylaluminum (1.0 M solution in toluene, 5 mol%) dropwise at room temperature.

  • Stir the resulting solution at room temperature for at least 1 hour to ensure complete formation of the catalyst complex.

Reaction Procedure:

  • Cool the prepared catalyst solution to below 10°C.

  • Slowly add a solution of (+)-citronellal in anhydrous toluene to the catalyst solution.

  • Maintain the reaction temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (-)-isopulegol.

Expected Outcome: This method can achieve high conversion (>95%) and excellent diastereoselectivity (>99% de) with high enantioselectivity (up to 90% ee) for (-)-isopulegol.[3]

II. One-Pot Synthesis of Menthol via Heterogeneous Catalysis

For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and recyclability. Bifunctional catalysts, possessing both acidic sites for the cyclization of this compound and metallic sites for the subsequent hydrogenation of isopulegol, enable a highly efficient one-pot synthesis of menthol.[5]

Catalyst Design and Causality

The success of this one-pot synthesis hinges on the careful design of the bifunctional catalyst.[6]

  • Acidic Functionality: Lewis acidity is generally favored over Brønsted acidity for the cyclization step to minimize side reactions.[7] Materials like zeolites (e.g., H-Beta) and zirconia-based solids provide the necessary acidic sites.[8]

  • Metallic Functionality: Noble metals such as Platinum (Pt) and Ruthenium (Ru), or more cost-effective metals like Nickel (Ni), are dispersed on the acidic support to catalyze the hydrogenation of the C=C bond of isopulegol.[9] The dispersion and particle size of the metal are crucial for high hydrogenation activity.

Diagram 2: Workflow for One-Pot Menthol Synthesis

G start Start catalyst_prep Catalyst Preparation (Impregnation, Calcination, Reduction) start->catalyst_prep reactor_setup Reactor Setup (Autoclave, Inert Atmosphere) catalyst_prep->reactor_setup reaction One-Pot Reaction (this compound, Solvent, H₂ Pressure, Heat) reactor_setup->reaction workup Work-up (Cooling, Filtration) reaction->workup analysis Product Analysis (GC, GC-MS, NMR) workup->analysis end End analysis->end

Caption: General workflow for one-pot menthol synthesis.

Protocol 2: One-Pot Synthesis of Menthol using a Bifunctional Ru/H-Beta-Zeolite Catalyst

This protocol outlines the preparation of a Ru-impregnated H-Beta zeolite catalyst and its application in the one-pot conversion of this compound to menthol in a batch reactor.

Catalyst Preparation:

  • Support Pre-treatment: Dry H-Beta-25 zeolite at 120°C for 12 hours.

  • Impregnation: Prepare an aqueous solution of Ruthenium(III) chloride hydrate corresponding to a 1 wt.% metal loading. Add the dried zeolite to this solution and stir.

  • Drying: Remove water using a rotary evaporator at 60°C, followed by drying in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace under an air flow, ramping the temperature to 500°C at 5°C/min and holding for 4 hours.

  • Reduction: Prior to the reaction, reduce the calcined catalyst in a tube furnace under a hydrogen flow (e.g., 50 mL/min) at 350°C for 2 hours. Handle the reduced catalyst under an inert atmosphere.

Reaction Procedure:

  • Reactor Setup: In an inert atmosphere, add the pre-reduced catalyst (e.g., 0.5 g) and a solvent (e.g., 100 mL cyclohexane) to a high-pressure autoclave reactor.

  • Purging: Seal the reactor and purge several times with hydrogen gas.

  • Reaction Initiation: Add this compound (e.g., 1.0 g) to the reactor. Pressurize with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring (e.g., 1000 rpm).

  • Monitoring and Work-up: Monitor the reaction by taking periodic samples for GC analysis. After completion, cool the reactor, vent the pressure, and separate the catalyst by filtration.

Product Analysis: Analyze the product mixture using gas chromatography (GC) with a chiral column to determine the conversion of this compound and the selectivity towards the different menthol stereoisomers.[10]

Catalyst SystemTemperature (°C)H₂ Pressure (bar)Time (h)This compound Conversion (%)Menthol Yield (%)Reference
1 wt% Pt/W-TUD-1802016~10096[2][3][11][12]
Ru/H-beta-30035102.5>9567-73 (selectivity)[9]
Ni/H-β-38-bentonite7010-HighHigh[6]

III. Biocatalytic Synthesis of (R)-Citronellal

Biocatalysis offers a green and highly selective alternative for the production of enantiomerically pure this compound.[13] Ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family are particularly effective in the asymmetric reduction of the C=C bond of citral (a mixture of geranial and neral) to produce (R)-citronellal, a key precursor for (-)-menthol.[14][15]

Whole-Cell Biocatalysis: A Practical Approach

Using whole microbial cells (e.g., engineered E. coli or Saccharomyces cerevisiae) as biocatalysts is often more practical and cost-effective than using isolated enzymes.[7][16] The cells provide a stable environment for the enzyme and can co-express other enzymes for cofactor regeneration (e.g., glucose dehydrogenase to regenerate NADPH).[17]

Diagram 3: Biocatalytic Cascade for (R)-Citronellal Production

G Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation CgrAlcOx CgrAlcOx (Alcohol Oxidase) R_this compound (R)-Citronellal Geranial->R_this compound Asymmetric Reduction OYE2 OYE2 (Ene Reductase) Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) OYE2->Cofactor_Regen NADPH R_this compound->Cofactor_Regen

References

Application Notes & Protocols: Formulation of Citronellal as a Biopesticide for Agricultural Use

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BIOPEST-CITRONELLAL-202601

Abstract

Citronellal, a naturally occurring monoterpenoid aldehyde found in the essential oils of Cymbopogon species, presents significant potential as a biopesticide due to its repellent, insecticidal, and herbicidal properties.[1] However, its practical application in agriculture is hindered by inherent limitations such as high volatility, low water solubility, and potential phytotoxicity.[2][3] This document provides a comprehensive guide for researchers and formulation scientists on the development of stable and effective this compound-based biopesticide formulations. We will explore the scientific rationale behind various formulation strategies, including emulsifiable concentrates (ECs), nanoemulsions (NEs), and microencapsulation (CS), and provide detailed, field-tested protocols for their preparation and characterization. The objective is to enhance the bioavailability, stability, and controlled release of this compound, thereby maximizing its efficacy while ensuring environmental and crop safety.

Introduction: The Case for this compound Formulation

This compound's primary mechanism of action involves interference with the sensory systems of insect pests, masking the chemical cues they use to locate hosts.[4] It can also disrupt their reproductive cycles and, at higher concentrations, exhibits phytotoxic effects on weeds by impairing photosynthesis and cellular respiration.[4][5][6] These properties make it an attractive alternative to synthetic pesticides, aligning with the growing demand for sustainable agricultural practices.[7][8]

The direct application of this compound essential oil is impractical due to:

  • High Volatility: Rapid evaporation leads to a short duration of efficacy, requiring frequent reapplications.[2][9]

  • Poor Water Solubility: As an oil, it does not mix with water, making spray applications difficult and non-uniform.[7]

  • Susceptibility to Degradation: Exposure to UV radiation, temperature, and oxidation can rapidly degrade the active compound.[7]

  • Phytotoxicity: High concentrations of unformulated this compound can cause damage to crops.[6]

Advanced formulation is not merely a delivery mechanism; it is a critical technology to overcome these challenges and unlock the full potential of this compound as a commercial biopesticide. This guide outlines the strategic development process from pre-formulation to application testing.

Pre-Formulation Studies: Characterizing the Active Ingredient

Before developing a formulation, a thorough understanding of this compound's physicochemical properties is essential. This data informs the selection of appropriate excipients and formulation technology.

PropertyTypical Value / CharacteristicSignificance for Formulation
Chemical Name 3,7-Dimethyloct-6-en-1-al-
Key Isomers (+)-citronellal, (-)-citronellalIsomeric ratio can affect biological activity.
Appearance Colorless to pale yellow liquidInfluences final product appearance.
Odor Strong, lemon-likeKey to its repellent mechanism.
Molecular Formula C₁₀H₁₈O-
Solubility Insoluble in water; Soluble in organic solvents & oilsDictates the need for emulsification or encapsulation for aqueous applications.
Boiling Point ~201-208 °CIndicates high volatility at ambient agricultural temperatures.
Vapor Pressure HighContributes to rapid evaporation and short residual activity.
Purity Varies by source (e.g., C. nardus, C. winterianus)Purity must be quantified; impurities can affect stability and toxicity.[10][11]

Analytical Method for Quantification: Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the standard for accurately quantifying this compound and profiling other components in the essential oil.[11][12] High-Performance Thin-Layer Chromatography (HPTLC) can also be used as a rapid quality control method.[13][14]

Formulation Development Strategies

The choice of formulation depends on the target pest, application method, and desired release profile. We will explore three robust strategies.

G cluster_0 Formulation Development Workflow Start This compound Active Ingredient Preformulation Pre-Formulation Studies (Physicochemical Characterization) Start->Preformulation Decision Select Formulation Strategy Preformulation->Decision EC Emulsifiable Concentrate (EC) - Rapid Action - Simplicity Decision->EC Conventional NE Nanoemulsion (NE) - High Stability - Enhanced Bioavailability Decision->NE Advanced CS Microencapsulation (CS) - Controlled Release - Reduced Volatility Decision->CS Advanced Characterization Formulation Characterization (Physical & Chemical) EC->Characterization NE->Characterization CS->Characterization Stability Stability Testing (Shelf-life, Environmental) Characterization->Stability Efficacy Bio-Efficacy & Phytotoxicity Testing Stability->Efficacy End Final Biopesticide Product Efficacy->End

Caption: Workflow for this compound Biopesticide Formulation.

Emulsifiable Concentrates (EC)

An EC is a liquid formulation where the active ingredient is dissolved in a solvent system with emulsifiers.[15] When diluted with water, it forms a spontaneous oil-in-water emulsion.

  • Rationale: ECs are a cost-effective and widely understood formulation type. They are suitable for applications requiring rapid knockdown of pests.

  • Key Components:

    • Active Ingredient: this compound (or citronella essential oil).

    • Solvent: Must be water-immiscible and EPA-exempt (if for US market), such as butyl lactate or methyl soyate.[16] The solvent choice is critical to prevent phase separation and crystallization at low temperatures.

    • Emulsifiers: A blend of non-ionic surfactants is typically required. One with a low Hydrophilic-Lipophilic Balance (HLB) and one with a high HLB provides robust emulsion stability over a range of water hardness. Common examples include sorbitan esters (low HLB) and ethoxylated sorbitan esters (e.g., Tween series, high HLB).[2][3]

Nanoemulsions (NE)

Nanoemulsions are colloidal dispersions of oil droplets in water, with droplet sizes typically ranging from 20-200 nm.[17] They are kinetically stable and can be formed using low-energy (spontaneous emulsification) or high-energy methods.[18][19]

  • Rationale: The small droplet size provides several advantages: higher surface area for improved contact with pests, better physical stability against creaming and sedimentation, and enhanced penetration through insect cuticles.[10][19][20] Nanoemulsions are water-based, reducing the use of organic solvents.[19]

  • Key Components:

    • Oil Phase: this compound.

    • Aqueous Phase: Deionized water.

    • Surfactant/Co-surfactant: Non-ionic surfactants like Tween 80 or Tween 60 are commonly used, often in combination with a co-surfactant like Span 80 or Span 60, to achieve the required HLB for minimal droplet size.[3][17][18] An optimized HLB of around 14 has been shown to be effective for citronella oil nanoemulsions.[18]

G cluster_water Aqueous Phase (Water) center This compound (Oil Droplet) s1 s1:c->center Surfactant (Hydrophilic Head) s2 s2:c->center Surfactant (Lipophilic Tail) s3 s4 s5 s6 s7 s8 s9 s10 s11 s12 w

Caption: Structure of a this compound Nanoemulsion Droplet.

Microencapsulation (Capsule Suspension - CS)

This process involves entrapping small droplets of this compound within a polymeric shell, creating microcapsules. These capsules are then suspended in water.

  • Rationale: Microencapsulation is the premier strategy for controlled release.[21][22] The polymer shell protects this compound from premature degradation and significantly reduces its volatility, prolonging its residual activity.[9][22][23]

  • Key Components & Process:

    • Core Material: this compound.

    • Wall Material: A combination of polymers is often used. A common and effective method is complex coacervation , using gelatin (a positively charged polymer) and gum acacia (a negatively charged polymer).[21][24]

    • Cross-linking Agent: After the shell forms, a cross-linker like formaldehyde or glutaraldehyde is used to harden and strengthen the microcapsules.[21] (Note: The use of formaldehyde is under increasing regulatory scrutiny; alternatives should be considered).

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a this compound Emulsifiable Concentrate (EC)
  • Objective: To prepare a 10% (w/w) this compound EC formulation.

  • Materials & Equipment:

    • This compound (≥95% purity)

    • Methyl soyate (solvent)

    • Sorbitan monooleate (e.g., Span 80, low HLB surfactant)

    • Polyoxyethylene (20) sorbitan monooleate (e.g., Tween 80, high HLB surfactant)

    • Magnetic stirrer and stir bar

    • Analytical balance

    • Glass beaker

  • Procedure:

    • Weigh 65 g of methyl soyate into a 250 mL glass beaker.

    • Add 15 g of Span 80 and 10 g of Tween 80 to the solvent.

    • Place the beaker on a magnetic stirrer and stir at 300 rpm until the surfactants are fully dissolved.

    • Slowly add 10 g of this compound to the mixture while continuing to stir.

    • Continue stirring for an additional 15 minutes to ensure a homogenous solution.

    • Store the resulting EC in a sealed, amber glass bottle.

  • Self-Validation Check: To test emulsification performance, add 1 mL of the prepared EC to 99 mL of water in a graduated cylinder. Cap and invert 10 times. A stable, milky-white emulsion should form immediately with no visible oil separation after 1 hour.

Protocol 2: Preparation of a this compound Nanoemulsion (NE) via Spontaneous Emulsification
  • Objective: To prepare a 5% (w/w) this compound oil-in-water (O/W) nanoemulsion. This low-energy method is easily scalable.

  • Materials & Equipment:

    • Citronella essential oil (standardized for this compound content)

    • Tween 80 (surfactant)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Analytical balance

    • Two glass beakers

  • Procedure:

    • Prepare the Organic Phase: In one beaker, combine 5 g of citronella oil and 10 g of Tween 80 (Oil:Surfactant ratio of 1:2).[3] Stir gently to mix.

    • Prepare the Aqueous Phase: In a separate, larger beaker, place 85 g of deionized water.

    • Form the Nanoemulsion: Place the aqueous phase on a magnetic stirrer at 500 rpm. Slowly, drop-by-drop, add the organic phase to the aqueous phase.

    • A translucent or bluish-white emulsion will form spontaneously.

    • Continue stirring for 30 minutes to ensure complete dispersion and stabilization.

    • Store in a sealed glass bottle at room temperature.[10][19]

Protocol 3: Preparation of this compound Microcapsules (CS) via Complex Coacervation
  • Objective: To encapsulate this compound in a gelatin-acacia wall for controlled release.

  • Materials & Equipment:

    • Gelatin Type A

    • Gum Acacia

    • This compound

    • Deionized water

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Acetic Acid solution

    • Glutaraldehyde (25% aqueous solution, cross-linker)

    • Mechanical overhead stirrer

    • Water bath, pH meter, analytical balance

  • Procedure:

    • Dissolve 5 g of gelatin in 100 mL of deionized water at 50°C with gentle stirring.

    • In a separate beaker, dissolve 5 g of gum acacia in 100 mL of deionized water at room temperature.

    • Combine the two polymer solutions in a larger beaker placed in a 50°C water bath.

    • Add 20 g of this compound to the polymer solution and increase the stirring speed (e.g., 500 rpm) with the mechanical stirrer to emulsify the oil. Stir for 15 minutes to form fine droplets.

    • Slowly add 200 mL of deionized water (at 50°C) to the emulsion.

    • Induce Coacervation: Begin to lower the pH of the system by slowly adding 5% acetic acid dropwise. Monitor the pH continuously. Coacervation (the formation of the polymer shell around the oil droplets) will become visible as the solution turns turbid, typically around pH 4.0-4.5.

    • Harden the Microcapsules: Once coacervation is complete, begin cooling the system by placing the beaker in an ice bath. Maintain stirring.

    • When the temperature is below 10°C, add 2 mL of 25% glutaraldehyde solution to cross-link and harden the capsule walls.

    • Allow the mixture to stir in the ice bath for at least 3 hours.

    • Adjust the final pH to ~7.0 using 5% NaOH.

    • The resulting aqueous suspension of microcapsules can be used directly or filtered and dried for other applications.[21][24]

Characterization and Quality Control

Rigorous characterization is mandatory to ensure batch-to-batch consistency and performance.

Formulation TypeParameterMethodSignificance
All This compound Content GC-FID, GC-MS, HPTLCConfirms active ingredient concentration.[12][13]
EC, NE Emulsion Stability Cylinder Test, TurbidityPredicts performance upon dilution in the spray tank.
NE Droplet Size & PDI Dynamic Light Scattering (DLS)Critical for stability and bioavailability. Target <200 nm, PDI <0.3.[17]
NE Zeta Potential DLS with ElectrophoresisIndicates colloidal stability. Values >
CS Morphology & Size Scanning Electron Microscopy (SEM)Visual confirmation of encapsulation and capsule integrity.[21]
CS Encapsulation Efficiency (%) Solvent extraction followed by GCDetermines the percentage of this compound successfully encapsulated.
CS Release Profile In vitro diffusion cell studiesCharacterizes the rate of this compound release over time.[21][22]

Application and Efficacy Testing

Phytotoxicity Assessment

Before field application, it is crucial to assess the potential for crop damage.

  • Protocol: Prepare several dilutions of the final formulation (e.g., 0.5x, 1x, 2x the proposed field rate). Spray onto leaves of the target crop and a sensitive indicator plant (e.g., tomato) until runoff. Observe for 7-14 days for any signs of necrosis, chlorosis, or wilting compared to a water-sprayed control.[6]

Bio-efficacy Trials

Efficacy should be tested against target agricultural pests (e.g., aphids, whiteflies, mites, or specific weed species).[25]

  • Laboratory Bioassay: For insect pests, this can involve leaf-dip assays or spray tower applications to determine LC₅₀ (lethal concentration) or repellency rates. For weeds, pre-emergent or post-emergent application to potted plants can be used to assess growth inhibition.[5][26]

  • Field Trials: Conduct small-scale field trials using randomized complete block designs. Apply the formulation at different rates and compare pest populations or weed pressure against an untreated control and a commercial standard. Data should be collected at multiple time points to assess both initial and residual activity.[25][27]

Regulatory Considerations

In the United States, biopesticides are regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[28][29]

  • This compound is generally considered a reduced-risk pesticide, which can lead to a streamlined registration process compared to conventional synthetic pesticides.[28][29]

  • Some citronella oil products may be exempt from FIFRA registration requirements if they qualify as "minimum risk pesticides" under section 25(b), provided all active and inert ingredients are on the approved list.[28][29]

  • Applicants must submit comprehensive data on product chemistry, toxicology, and environmental fate.[30][31][32] It is advisable to schedule a pre-submission meeting with the EPA's Biopesticide and Pollution Prevention Division (BPPD).[31]

Conclusion

The transformation of this compound from a volatile essential oil component into a viable agricultural biopesticide is entirely dependent on sophisticated formulation science. By selecting the appropriate strategy—be it a straightforward emulsifiable concentrate for rapid action, a stable nanoemulsion for enhanced bioavailability, or a microencapsulated suspension for extended control—researchers can significantly improve its performance and practicality. The protocols and characterization methods detailed in this guide provide a robust framework for developing effective, stable, and safe this compound-based biopesticides for integrated pest management programs.

References

Leveraging Citronellal: A Versatile Chiral Pool Synthon for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Citronellal, a naturally occurring monoterpene aldehyde, stands as a cornerstone chiral building block in modern organic synthesis.[1] Available in both enantiomeric forms, it offers a readily accessible and cost-effective starting point for the stereocontrolled synthesis of a diverse array of more complex chiral molecules, including pharmaceuticals, fragrances, and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the primary synthetic transformations of this compound, focusing on the underlying mechanisms, field-proven protocols, and critical parameters that govern stereochemical outcomes. We will delve into its most significant application—the intramolecular carbonyl-ene reaction to produce isopulegol, a key precursor to menthol—and explore other valuable transformations such as biocatalytic conversions and organocatalytic reactions. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this versatile chiral synthon.

Introduction: The Strategic Value of this compound

The imperative to develop enantiomerically pure pharmaceuticals has driven a high demand for efficient methods to construct chiral molecules.[3][4] The "chiral pool" approach, which utilizes readily available, inexpensive, and enantiopure natural products as starting materials, is a highly effective strategy.[5] this compound, sourced from essential oils like citronella and lemon eucalyptus, is a prime example of a chiral pool synthon. Its structure features a stereocenter at the C3 position, an aldehyde functionality, and a terminal double bond, providing multiple handles for stereoselective transformations.

The two commercially significant enantiomers are:

  • (+)-(R)-Citronellal: The key precursor for the industrial synthesis of (-)-menthol, the isomer responsible for the characteristic cooling sensation and minty aroma.[1][6][7]

  • (-)-(S)-Citronellal: A valuable starting material for the synthesis of other complex terpenes and natural products.[5]

The major industrial routes to (-)-menthol, such as the Takasago and BASF processes, rely heavily on the stereoselective transformation of (+)-citronellal, underscoring its economic and synthetic importance.[6][8][9]

Core Transformation: Intramolecular Carbonyl-Ene Cyclization to Isopulegol

The most prominent application of this compound is its acid-catalyzed intramolecular Prins-type cyclization to form isopulegol. This reaction is a powerful method for constructing a six-membered ring while setting up to three new stereocenters. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

Mechanistic Insight: The Role of the Catalyst

The cyclization is initiated by the activation of the aldehyde carbonyl group by an acid catalyst, typically a Lewis acid or a Brønsted acid.[10][11] This activation facilitates the nucleophilic attack by the terminal double bond, forming a key six-membered ring and a tertiary carbocation intermediate. This intermediate can then deprotonate to yield the four possible diastereomers of isopulegol. The catalyst's nature—its strength, steric bulk, and the type of acidity (Lewis vs. Brønsted)—is the main factor controlling the diastereoselectivity of the reaction.[12][13][14]

  • Lewis Acids (e.g., ZnBr₂, Al(OAr)₃): These are highly effective and generally favor the formation of isopulegol with high selectivity.[12][15] Strong Lewis acids with bulky ligands, such as aluminum tris(2,6-diphenylphenoxide) (ATPH), can achieve exceptional diastereoselectivity (>99%) by sterically directing the cyclization pathway.[12][16]

  • Solid Acids (e.g., Zeolites, Clays, Sulfated Zirconia): These offer significant advantages in terms of catalyst separation, reusability, and process sustainability.[17][18][19][20][21] Zeolites with high Brønsted acid concentrations and large pores show high cyclization rates.[18] The balance between Lewis and Brønsted acid sites on the catalyst surface is crucial for optimizing both activity and selectivity.[11][13]

G cluster_0 Overall Transformation cluster_1 Key Applications This compound (+)-Citronellal Isopulegol (-)-Isopulegol This compound->Isopulegol Acid-Catalyzed Cyclization Menthol (-)-Menthol Isopulegol->Menthol Hydrogenation (Metal Catalyst) Menthol_App Pharmaceuticals, Flavors, Fragrances Menthol->Menthol_App

Caption: Overall synthetic route from (+)-Citronellal to (-)-Menthol.

Protocol: Lewis Acid-Catalyzed Cyclization of (+)-Citronellal

This protocol describes a standard laboratory-scale synthesis of (-)-isopulegol using zinc bromide (ZnBr₂) as the Lewis acid catalyst, a method noted for its high selectivity.[16]

Materials:

  • (+)-(R)-Citronellal (95% purity or higher)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reactor Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (+)-citronellal (10.0 g, 64.8 mmol) in anhydrous toluene (100 mL).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add anhydrous zinc bromide (1.46 g, 6.48 mmol, 0.1 eq.) to the stirred solution in one portion.

    • Causality Note: The reaction is exothermic. Cooling to 0°C helps control the reaction rate and improve diastereoselectivity. ZnBr₂ is an effective Lewis acid that coordinates to the carbonyl oxygen, activating it for nucleophilic attack.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the disappearance of this compound by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution (50 mL) to neutralize the Lewis acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a mixture of isopulegol diastereomers. The desired (-)-isopulegol can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Expected Outcome:

  • Yield: >90% crude yield.

  • Diastereoselectivity: Typically >94:6 in favor of (-)-isopulegol over other isomers.[16]

  • Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC analysis. Chiral GC can be used to determine the diastereomeric ratio.

One-Pot Synthesis: From this compound to Menthol

For industrial efficiency, a "one-pot" synthesis combining the cyclization and subsequent hydrogenation into a single process is highly desirable.[22] This requires a bifunctional heterogeneous catalyst possessing both acid sites for the cyclization and metal sites for the hydrogenation.[17][22]

G cluster_workflow One-Pot Menthol Synthesis Workflow Start Catalyst Preparation (e.g., Ru/H-Beta Zeolite) Reduction Catalyst Pre-reduction (H₂ flow, 350°C) Start->Reduction Reactor Charge Autoclave Reactor: 1. Reduced Catalyst 2. Solvent (e.g., Cyclohexane) 3. (+)-Citronellal Reduction->Reactor Reaction Reaction Conditions: - Pressurize with H₂ (10-50 bar) - Heat (80-120°C) - Stir vigorously Reactor->Reaction Monitoring Monitor Progress (GC Sampling) Reaction->Monitoring Workup Cool, Depressurize, Filter Catalyst Reaction->Workup Monitoring->Reaction Continue until completion Analysis Analyze Product: - GC (Conversion, Selectivity) - Chiral GC (Stereoselectivity) Workup->Analysis

Caption: Experimental workflow for one-pot synthesis of menthol.

Protocol: One-Pot Synthesis Using a Bifunctional Catalyst

This protocol outlines the synthesis of menthol from this compound in a batch reactor using a supported Ruthenium catalyst, a system known for its high activity and selectivity.[23][24]

Materials:

  • Bifunctional catalyst (e.g., 1% Ru on H-Beta-25 Zeolite)

  • (±)-Citronellal or (+)-Citronellal

  • Solvent (e.g., Cyclohexane, high purity)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation & Pre-reduction:

    • Prepare the Ru/H-Beta catalyst via incipient wetness impregnation.

    • Prior to reaction, the catalyst must be reduced. Place the calcined catalyst in a tube furnace and heat to 350°C under a flow of hydrogen for 2 hours. Handle the reduced catalyst under an inert atmosphere to prevent re-oxidation.[22]

  • Reactor Setup: Under an inert atmosphere (e.g., argon), add the pre-reduced catalyst (e.g., 0.5 g) and cyclohexane (100 mL) to the autoclave reactor.[22]

  • Reaction Initiation: Seal the reactor and purge several times with hydrogen. Add this compound (1.0 g) to the reactor. Pressurize with hydrogen to the desired pressure (e.g., 10 bar).[22][24]

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 100°C) while stirring vigorously (~1000 rpm) to ensure good mass transfer.[22][24]

    • Causality Note: Temperature is a critical parameter. Lower temperatures may favor hydrogenation of the aldehyde to citronellol, while excessively high temperatures can lead to side reactions. 100°C is often a good balance for maximizing menthol yield.[24]

  • Monitoring and Completion: Take samples periodically via a sampling valve to monitor the reaction progress by GC. The reaction typically proceeds through the formation of isopulegol, which is then hydrogenated to menthol.

  • Work-up: After completion (e.g., 4-6 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the catalyst from the reaction mixture. The catalyst can often be recycled after washing and drying.

  • Analysis: Analyze the filtrate by GC-FID to determine the conversion of this compound and the selectivity towards menthol and other products (e.g., isopulegol, citronellol, p-menthane).

Performance Data Comparison

The choice of catalyst significantly impacts the outcome of the one-pot synthesis.

Catalyst SystemSupportTemp (°C)H₂ Pressure (bar)Conversion (%)Menthol Selectivity (%)Stereoselectivity to (-)-Menthol (%)Reference
1% RuH-Beta-2510010>95~70-80~70-71 (from racemic)[23][24]
1% PtH-Beta-2510010>95~65-75~70-71 (from racemic)[23][24]
Pd-Heteropoly AcidSiO₂80101009382 (from (+)-citronellal)[17]
IrBeta Zeolite1005010093N/A[17]

Table 1: Comparison of different bifunctional catalysts for the one-pot synthesis of menthol from this compound.

Biocatalytic Routes: A Green Chemistry Approach

Recent advances have focused on biocatalytic methods to produce enantiopure this compound, avoiding reliance on natural extraction or complex chemical resolutions. Ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family can asymmetrically reduce the C=C double bond of citral (a mixture of geranial and neral) to produce either (R)- or (S)-citronellal with high enantiomeric excess (ee).[6][25]

  • Key Advantage: This approach can convert an inexpensive achiral precursor (citral) into a valuable chiral intermediate under mild, environmentally benign conditions.[6][25][26]

  • Challenge and Solution: A major challenge is the presence of endogenous alcohol dehydrogenases in whole-cell biocatalysts that can over-reduce the aldehyde group to citronellol.[6][26] This has been addressed by engineering host strains (e.g., E. coli) with deleted competing reductase genes, leading to highly selective whole-cell systems.[6][26]

One powerful strategy involves a bienzymatic cascade:

  • An alcohol oxidase converts inexpensive geraniol into geranial ((E)-citral).[7][25]

  • A specific OYE variant then reduces geranial to (R)-citronellal with high conversion and ee (>95%).[25]

This enzymatic approach represents the cutting edge of sustainable chemical manufacturing, providing access to high-purity chiral building blocks from renewable feedstocks.[27]

Other Synthetic Applications

Beyond menthol synthesis, this compound is a versatile synthon for other complex molecules.[1][5]

  • Organocatalysis: Chiral secondary amine catalysts can activate α,β-unsaturated aldehydes derived from this compound to participate in various asymmetric reactions, such as epoxidations, allowing for the construction of complex polyketide-like structures.[28]

  • Iridoid Synthesis: this compound is a common starting material for the synthesis of iridoids, a class of natural products with diverse biological activities. These syntheses often involve key steps like organocatalytic intramolecular Michael additions.[29]

  • Reductive Amination: The aldehyde group can be converted into chiral amines via reductive amination, providing access to valuable chiral ligands and pharmaceutical intermediates.

Conclusion

This compound is far more than just a fragrance component; it is a powerful and economically vital chiral building block. Its true value is realized through stereoselective transformations that translate its inherent chirality into more complex and valuable molecules. The acid-catalyzed cyclization to isopulegol remains its most significant industrial application, with ongoing research focused on developing more efficient and sustainable heterogeneous catalysts for one-pot conversions to menthol. Simultaneously, the emergence of advanced biocatalytic and organocatalytic methods continues to expand the synthetic utility of this compound, enabling the construction of intricate natural products and novel pharmaceutical candidates. For the modern synthetic chemist, a thorough understanding of the reaction mechanisms and protocols associated with this compound is essential for leveraging its full potential in the pursuit of enantiopure chemical synthesis.

References

Development of Citronellal-Based Nanoemulsions for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This guide provides a comprehensive framework for the formulation, characterization, and evaluation of citronellal-based nanoemulsions as a sophisticated platform for drug delivery. This compound, a natural monoterpenoid aldehyde, possesses inherent therapeutic properties that can be synergistically enhanced when formulated into a nanoemulsion system. This document outlines the scientific rationale, critical design considerations, and detailed, field-tested protocols for developing stable and effective nanoemulsion-based drug carriers. Methodologies for high- and low-energy emulsification, in-depth physicochemical characterization, and in-vitro performance assessment are presented to guide researchers and drug development professionals in this innovative area.

Rationale and Design Considerations

The selection of this compound as the oil phase in a nanoemulsion is not arbitrary. This compound itself exhibits antimicrobial, anti-inflammatory, and insect-repellent properties. Formulating it as a nanoemulsion offers several distinct advantages for drug delivery:

  • Enhanced Bioavailability: The nano-sized droplets (typically 20-200 nm) provide a high surface-area-to-volume ratio, which can significantly improve the dissolution rate and subsequent absorption of poorly water-soluble drugs co-loaded within the this compound core.

  • Improved Stability: Nanoemulsions are kinetically stable systems, preventing drug degradation and aggregation over a prolonged shelf life.

  • Controlled Release: The formulation can be tailored to provide sustained or targeted release of the encapsulated active pharmaceutical ingredient (API).

  • Reduced Toxicity: By encapsulating a drug, the nanoemulsion can shield healthy tissues from potential cytotoxic effects, improving the overall safety profile.

The foundational logic for developing a this compound-based nanoemulsion is illustrated below.

cluster_0 Core Components & Properties cluster_1 Formulation Process cluster_2 Resulting Nanoemulsion & Benefits This compound This compound (Oil Phase) - Therapeutic Properties - API Solubilizer Emulsification Emulsification (High or Low Energy) This compound->Emulsification API Poorly Soluble API - Low Bioavailability API->Emulsification Surfactant Surfactant / Co-surfactant - Interfacial Stabilizer Surfactant->Emulsification Aqueous Aqueous Phase - Continuous Medium Aqueous->Emulsification Nanoemulsion This compound Nanoemulsion (20-200 nm droplets) Emulsification->Nanoemulsion Benefits Enhanced Drug Delivery - Improved Stability - Increased Bioavailability - Controlled Release Nanoemulsion->Benefits cluster_high_energy High-Energy Methods cluster_low_energy Low-Energy Methods start Start: Define Formulation (Oil, Water, Surfactant, API) Ultrasonication High-Intensity Ultrasonication start->Ultrasonication HPH High-Pressure Homogenization start->HPH PIT Phase Inversion Temperature (PIT) start->PIT SE Self-Emulsification (Spontaneous) start->SE characterization Physicochemical Characterization (Size, Zeta, Morphology, EE%) Ultrasonication->characterization HPH->characterization PIT->characterization SE->characterization

Application Note: A Validated High-Performance Liquid Chromatography Method for the Accurate Quantification of Citronellal Using UV-Vis Detection Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citronellal is a key monoterpenoid aldehyde found in the essential oils of various plants, such as Cymbopogon species (citronella grass), and is widely utilized in the fragrance, cosmetic, and insect repellent industries. Accurate and reliable quantification of this compound is essential for quality control, formulation development, and scientific research. While gas chromatography (GC) is commonly employed for the analysis of volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for less volatile matrices or when GC instrumentation is unavailable. The primary analytical challenge with this compound is its lack of a strong native chromophore, which results in poor sensitivity with UV-Vis detection. This application note details a highly sensitive and specific Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). This protocol provides a comprehensive workflow, from sample preparation to method validation, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Principle

This compound (C₁₀H₁₈O) is an acyclic monoterpenoid that exists as two enantiomers, (+)-citronellal and (-)-citronellal.[1] It is a major component of citronella oil, which is prized for its distinct lemon-like aroma.[1] The concentration of this compound directly impacts the oil's quality, efficacy as a repellent, and commercial value. Therefore, a precise analytical method is paramount for product standardization and regulatory compliance.

Direct HPLC analysis of this compound is hampered by its weak UV absorbance. The aldehyde functional group exhibits a low-intensity n→π* electronic transition at approximately 290 nm and a stronger π→π* transition at much lower wavelengths, which can be subject to interference.[1] While some methods have utilized low UV wavelengths like 220 nm, they often suffer from low sensitivity and potential interference from other matrix components.[2]

To overcome this limitation, this method employs a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts specifically with the carbonyl group of aldehydes and ketones to form a 2,4-dinitrophenylhydrazone derivative (Figure 1). This derivative is a larger, less volatile molecule with a strong chromophore, exhibiting maximum absorbance (λmax) in the 360-380 nm range, where potential interferences are minimal. This chemical modification significantly enhances detection sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound.

Figure 1: Reaction of this compound with 2,4-DNPH to form a detectable hydrazone derivative.

Experimental Workflow

The overall analytical procedure is outlined in the diagram below. It follows a logical progression from sample and standard preparation through derivatization, chromatographic separation, and final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_deriv 2. Derivatization cluster_analysis 3. HPLC Analysis & Data Processing cluster_quant 4. Quantification Sample Sample Matrix (e.g., Essential Oil) Dilute_Sample Sample Aliquot Sample->Dilute_Sample Dilute in ACN Standard This compound Standard Dilute_Standard Standard Aliquot Standard->Dilute_Standard Prepare Stock/Working Solns. Reagent DNPH Reagent Reagent_Ready DNPH Reagent Reagent->Reagent_Ready Mix_Reagent Mix_Reagent Dilute_Sample->Mix_Reagent Add Reagent & Acid Catalyst Dilute_Standard->Mix_Reagent Add Reagent & Acid Catalyst Incubate Incubate Mix_Reagent->Incubate Incubate (e.g., 60°C, 30 min) Filter Filter Incubate->Filter Filter (0.45 µm) Inject Inject Filter->Inject Inject into HPLC Separate Separate Inject->Separate Chromatographic Separation Detect Detect Separate->Detect UV Detection (365 nm) Integrate Integrate Detect->Integrate Peak Integration Cal_Curve Construct Calibration Curve (Area vs. Concentration) Integrate->Cal_Curve From Standards Calc_Conc Calc_Conc Integrate->Calc_Conc From Sample Final_Result Final this compound Concentration Report Cal_Curve->Final_Result Calculate Concentration Calc_Conc->Final_Result Calculate Concentration

Workflow for this compound Quantification via HPLC-UV with DNPH Derivatization.

Instrumentation, Reagents, and Conditions

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4-decimal places).

  • pH meter.

  • Vortex mixer and sonicator.

  • Calibrated volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Materials
  • This compound standard (≥95% purity).

  • 2,4-Dinitrophenylhydrazine (DNPH).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Phosphoric acid or Hydrochloric acid, analytical grade.

  • Methanol, HPLC grade.

  • Samples containing this compound (e.g., essential oils).

Chromatographic Conditions

The following conditions have been optimized for the separation of the this compound-DNPH derivative. The causality for these choices is rooted in the physicochemical properties of the analyte and standard chromatographic principles.

ParameterRecommended Setting & Rationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The non-polar C18 stationary phase provides excellent retention for the relatively non-polar this compound-DNPH derivative, enabling effective separation from polar matrix components.
Mobile Phase A: HPLC-grade Water B: Acetonitrile (ACN) Rationale: ACN is a common organic modifier in RP-HPLC that offers good elution strength for the analyte and low UV cutoff. A water/ACN system provides a wide polarity range for gradient elution.
Gradient Elution 0-15 min: 60% to 90% B 15-18 min: 90% to 60% B 18-25 min: 60% B (Re-equilibration) Rationale: A gradient is employed to ensure sharp peak shapes and efficient elution of the derivative, while also cleaning the column of late-eluting compounds before the next injection.
Flow Rate 1.0 mL/min Rationale: This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time, resolution, and system pressure.
Column Temperature 30 °C Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 365 nm Rationale: This wavelength is near the absorbance maximum for the DNPH derivative, providing high sensitivity and selectivity, as most endogenous matrix components do not absorb strongly in this region.
Injection Volume 20 µL Rationale: A standard injection volume that balances sensitivity with the risk of column overloading.

Detailed Protocols

Protocol 1: Preparation of Solutions
  • DNPH Reagent (0.2% w/v): Accurately weigh 200 mg of DNPH into a 100 mL volumetric flask. Dissolve in approximately 80 mL of acetonitrile, using sonication if necessary. Add 1.0 mL of concentrated hydrochloric acid or phosphoric acid as a catalyst. Make up to the mark with acetonitrile. This solution should be stored in an amber bottle and refrigerated.

  • This compound Standard Stock (1000 µg/mL): Accurately weigh 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve and make up to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile. These will be used to construct the calibration curve.

Protocol 2: Derivatization of Standards and Samples
  • Sample Preparation: Accurately weigh an appropriate amount of the sample (e.g., 100 mg of essential oil) into a 10 mL volumetric flask and dilute to volume with acetonitrile. Further dilution may be necessary to bring the this compound concentration into the linear range of the calibration curve.[3]

  • Reaction Setup: In separate autosampler vials, pipette 500 µL of each working standard solution and the prepared sample solution.

  • Derivatization: To each vial, add 500 µL of the DNPH reagent. Cap the vials tightly and vortex for 30 seconds.

  • Incubation: Place the vials in a heating block or water bath at 60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cooling & Dilution: Allow the vials to cool to room temperature. If necessary, dilute with the mobile phase (e.g., 60:40 ACN:Water) to ensure the final concentration is within the calibration range.

  • Filtration: Filter the resulting solutions through a 0.45 µm syringe filter directly into clean autosampler vials for HPLC analysis.

Method Validation

The reliability of this analytical method must be confirmed through a validation process as stipulated by ICH Q2(R1) guidelines.[4][5][6] This ensures the method is suitable for its intended purpose.

Validation ParameterPurpose & ProcedureAcceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest. Analyze a blank (matrix without analyte), a standard, and a sample.The analyte peak in the sample should have the same retention time as the standard and be absent in the blank. Peak purity analysis (if using PDA) should pass.
Linearity & Range To establish a direct proportional relationship between concentration and instrument response. Analyze 5-6 standards across the expected concentration range in triplicate.A linear regression plot of peak area vs. concentration should yield a correlation coefficient (R²) ≥ 0.995.
Accuracy To determine the closeness of the measured value to the true value. Perform spike-recovery studies by adding known amounts of this compound standard to a sample matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98-102%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve).To be determined experimentally.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve).To be determined experimentally. RSD at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate, ±2% mobile phase composition).The system suitability parameters (e.g., retention time, peak area) should not significantly change (RSD ≤ 5%).

Data Analysis and Calculations

  • Calibration Curve: Following the analysis of the derivatized working standards, plot the peak area of the this compound-DNPH derivative (y-axis) against the corresponding concentration of this compound in µg/mL (x-axis).

  • Linear Regression: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Quantification: Using the peak area (y) obtained from the analysis of the derivatized sample, calculate the concentration of this compound (x) in the injected solution using the regression equation:

    • x = (y - c) / m

  • Final Concentration: Adjust the calculated concentration (x) for any dilutions made during the sample preparation step to determine the final concentration of this compound in the original, undiluted sample.

    • Concentration (mg/g) = (x [µg/mL] * Dilution Factor [mL]) / (Initial Sample Weight [mg])

Conclusion

This application note provides a robust, sensitive, and validated RP-HPLC method for the quantification of this compound. The use of pre-column derivatization with DNPH successfully addresses the challenge of poor UV absorbance, enabling reliable analysis with standard HPLC-UV instrumentation. The detailed protocol and comprehensive validation parameters outlined herein provide researchers, quality control analysts, and formulation scientists with a trustworthy framework for the accurate determination of this compound in a variety of sample matrices.

References

protocol for testing the antibacterial activity of citronellal

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Testing the Antibacterial Activity of Citronellal

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Assessing the Antibacterial Efficacy of this compound

This application note provides a detailed framework for the systematic evaluation of the antibacterial properties of this compound, a prominent monoterpenoid aldehyde found in essential oils like that of citronella (Cymbopogon nardus)[1][2]. Recognizing the unique physicochemical properties of this compound, specifically its lipophilicity, this guide presents adapted protocols based on international standards to ensure reliable and reproducible results. We will delve into the causality behind experimental choices, offering field-proven insights for researchers investigating natural antimicrobial agents.

The primary antibacterial mechanism of this compound and other terpenoids is believed to involve the disruption of the bacterial cell membrane's structure and function.[3][4] These lipophilic compounds can intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of vital intracellular components, ultimately causing cell death.[4][5] This guide provides the tools to quantitatively assess this activity through robust, self-validating protocols.

Part 1: Foundational Concepts for Testing Lipophilic Antimicrobials

Testing essential oils and their components, like this compound, presents challenges not typically encountered with water-soluble antibiotics. Their inherent hydrophobicity prevents uniform dispersion in aqueous bacteriological media, which can lead to significant variability in results.[6]

The Challenge of Solubility

To achieve meaningful results, the test compound must be bioavailable to the microorganisms in the culture medium. For this compound, this requires a solubilizing agent.

  • Solvents/Emulsifiers: The most common approach is the use of a non-toxic solvent or emulsifier.

    • Dimethyl sulfoxide (DMSO): Often used to create a stock solution which is then diluted in the broth medium.[6][7] It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) as it can exhibit toxicity to some bacterial strains.[6]

    • Tween 80: A non-ionic surfactant used to create a stable emulsion of the oil in the aqueous broth.[8][9] A final concentration of 0.5% is often effective.[8]

  • Causality—Why This Matters: Without a proper solubilizing agent, the lipophilic this compound will separate from the aqueous phase, leading to inconsistent and inaccurate exposure of the bacterial inoculum to the compound. This would render any determination of minimum inhibitory concentration unreliable. A critical and self-validating step in any protocol is to run a solvent toxicity control , which contains the highest concentration of the solvent used in the experiment but no this compound, to ensure the solvent itself does not inhibit bacterial growth.[6]

Key Antimicrobial Metrics
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This is the primary quantitative measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] This is determined by sub-culturing from the MIC assay wells that show no visible growth. An agent is considered bactericidal when the MBC is no more than four times the MIC.

Part 2: Detailed Experimental Protocols

These protocols are adapted from the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide the authoritative foundation for antimicrobial susceptibility testing.[6][10]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing due to its efficiency and the small volumes of reagents required.[6][9]

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO) or Tween 80

  • Sterile 96-well flat-bottom microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Resazurin sodium salt solution (optional, for clearer endpoint determination)

Step-by-Step Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. Rationale: Creating a concentrated stock in a suitable solvent is the first step to achieving accurate serial dilutions in the aqueous test medium.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this suspension 1:100 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • In the first well of a row, add 100 µL of the this compound stock solution to achieve the highest desired starting concentration. Mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row to the 10th well. Discard 100 µL from the 10th well.

    • Well 11 (Growth Control): Contains 100 µL of MHB only.

    • Well 12 (Sterility/Solvent Control): Contains 100 µL of MHB and the highest concentration of DMSO used in the assay.

  • Inoculation:

    • Add 100 µL of the working bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL, as recommended by CLSI guidelines.[12]

  • Incubation:

    • Seal the plate (e.g., with parafilm) to prevent evaporation and cross-contamination of volatile compounds.

    • Incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

    • For a clearer endpoint, 5 µL of resazurin solution can be added to each well after incubation and incubated for another 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.[13]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay to differentiate between bacteriostatic and bactericidal activity.[6]

Step-by-Step Methodology:

  • Sub-culturing from MIC plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

    • From each of these wells, aspirate a 10 µL aliquot.

  • Plating:

    • Spot-plate the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Also, plate 10 µL from the growth control well (Well 11) to confirm the viability of the initial inoculum.

  • Incubation:

    • Incubate the MHA plate at 37°C for 24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar).[6]

Protocol 3: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antibacterial activity and is useful for screening.[3][14]

Step-by-Step Methodology:

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a sterile MHA plate.

  • Disk Preparation and Application:

    • Sterilize 6 mm paper disks.

    • Apply a known volume (e.g., 20 µL) of the this compound solution (at a specific concentration) onto a sterile disk.[3]

    • Prepare a negative control disk with the solvent only and a positive control disk with a standard antibiotic.

    • Allow the disks to dry briefly in a sterile environment.

    • Using sterile forceps, place the disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm).

    • Caveat: The hydrophobic nature of this compound may limit its diffusion through the aqueous agar medium, potentially resulting in smaller zones of inhibition than expected based on its MIC value.[3] Therefore, this method is best used for preliminary screening rather than for direct potency comparison with hydrophilic antibiotics.

Part 3: Data Interpretation and Presentation

Clear and standardized data presentation is crucial for comparing results across different studies and compounds.

Table 1: Example MIC and MBC Data for this compound

Test OrganismCompoundMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus ATCC 25923This compound128256Bactericidal
S. aureus ATCC 25923Ciprofloxacin0.51Bactericidal
E. coli ATCC 25922This compound256>1024Bacteriostatic
E. coli ATCC 25922Ciprofloxacin0.0150.03Bactericidal

Table 2: Example Zone of Inhibition Data for this compound

Test OrganismCompound (Amount/disk)Zone of Inhibition (mm)
S. aureus ATCC 25923This compound (2 mg)14
S. aureus ATCC 25923Gentamicin (10 µg)22
S. aureus ATCC 25923Solvent Control (DMSO)0
E. coli ATCC 25922This compound (2 mg)11
E. coli ATCC 25922Gentamicin (10 µg)20
E. coli ATCC 25922Solvent Control (DMSO)0

Part 4: Workflow Visualizations

Visual diagrams help clarify the sequence and logic of the experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilute Perform 2-Fold Serial Dilution prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate (37°C, 18-24h) add_inoculum->incubate read_mic Read MIC (No Turbidity) incubate->read_mic subculture_mbc Subculture for MBC read_mic->subculture_mbc read_mbc Read MBC (No Growth) subculture_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Disk_Diffusion_Workflow cluster_prep_disk Preparation cluster_assay_disk Assay & Analysis prep_plate Inoculate MHA Plate with Bacteria place_disks Place Disks on Agar prep_plate->place_disks prep_disks Prepare this compound & Control Disks prep_disks->place_disks incubate_disk Incubate (37°C, 18-24h) place_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone

References

Application Notes & Protocols: Enhancing the Biological Activity of Citronellal Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citronellal, a monoterpenoid aldehyde abundant in essential oils of Cymbopogon species, is a valuable renewable feedstock known for its characteristic scent and inherent biological activities, including antimicrobial and insect repellent properties.[1][2] However, its practical application is often limited by high volatility and modest potency. This document provides a detailed guide for researchers on the synthesis of this compound derivatives with enhanced and diversified biological activities. We will explore key synthetic strategies targeting the aldehyde and olefin functionalities, provide detailed, field-proven protocols for the synthesis of representative derivatives, and discuss the structure-activity relationships that govern their enhanced efficacy.

Introduction: The Rationale for this compound Derivatization

This compound is a versatile chiral building block in organic synthesis, serving as a precursor for fragrances like menthol and citronellol.[1] Its documented biological properties, ranging from anti-inflammatory and antioxidant to broad-spectrum antimicrobial effects, make it an attractive scaffold for the development of new therapeutic and pest management agents.[2][3]

The primary limitations of this compound are:

  • High Volatility: Rapid evaporation reduces the duration of its effect, particularly for applications like insect repellency, where citronella oil itself provides less than two hours of protection.[4][5][6]

  • Moderate Potency: While active, higher concentrations are often required to achieve desired biological effects compared to synthetic alternatives.

Chemical modification, or derivatization, offers a robust strategy to overcome these limitations. By altering the molecular structure of this compound, we can modulate its physicochemical properties (e.g., molecular weight, polarity, volatility) to enhance its potency, prolong its duration of action, and even introduce novel biological activities.[6][7]

This guide focuses on two primary strategic modifications:

  • Acetalization of the Aldehyde Group: To reduce volatility and enhance insect repellent longevity.

  • Formation of Schiff Bases: To significantly boost antimicrobial and antifungal activity.

Strategic Derivatization Pathways

The this compound molecule offers two primary sites for chemical modification: the aldehyde carbonyl group and the carbon-carbon double bond. This section outlines the strategic approach to modifying these sites.

G cluster_0 This compound Starting Material cluster_1 Synthetic Strategies cluster_2 Derivative Classes & Enhanced Activities This compound This compound (C₁₀H₁₈O) Aldehyde Target: Aldehyde Group This compound->Aldehyde Acetalization, Imine Formation Olefin Target: C=C Double Bond This compound->Olefin Hydration, Reduction, Epoxidation Acetal Cyclic Acetals (Reduced Volatility) Aldehyde->Acetal Schiff Schiff Bases / Imines (Enhanced Antimicrobial) Aldehyde->Schiff Hydroxy Hydroxy/Acetoxy Derivatives (Fragrance & Anti-inflammatory) Olefin->Hydroxy Repellency Repellency Acetal->Repellency Prolonged Insect Repellency Antimicrobial Antimicrobial Schiff->Antimicrobial Potent Antibacterial & Antifungal Activity Fragrance Fragrance Hydroxy->Fragrance Perfumery & Potential Anti-inflammatory

Caption: Synthetic strategies targeting this compound's key functional groups.

Synthesis Protocols and Methodologies

The following protocols are presented as robust, self-validating methodologies. They include detailed steps for synthesis, purification, and characterization to ensure the trustworthy generation of the target derivatives.

Protocol 1: Synthesis of Long-Lasting Insect Repellent Acetal Derivatives

Rationale: The conversion of the aldehyde group in this compound to a cyclic acetal significantly increases the molecule's molecular weight and polarity. This modification drastically reduces its vapor pressure, thereby prolonging its duration of action as an insect repellent.[4][6] Studies have shown that hydroxylated cyclic acetals of this compound, synthesized by reacting it with glycerol, exhibit a much longer protection time against mosquitoes like Aedes albopictus and Anopheles gambiae compared to DEET at the same concentration.[4][5]

Workflow:

G start Start reactants Combine this compound, Glycerol & Catalyst (p-Toluenesulfonic acid) start->reactants reaction Reflux with Dean-Stark Apparatus (Azeotropic removal of H₂O) reactants->reaction workup Neutralize, Wash with Brine, Dry over Na₂SO₄ reaction->workup purify Purify via Vacuum Distillation or Column Chromatography workup->purify characterize Characterize: ¹H NMR, ¹³C NMR, FT-IR, MS purify->characterize end End Product: Hydroxylated Cyclic Acetals characterize->end

Caption: Workflow for the synthesis of this compound cyclic acetal derivatives.

Step-by-Step Methodology:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine racemic this compound (e.g., 15.4 g, 0.1 mol), glycerol (e.g., 10.1 g, 0.11 mol), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 0.1 g) in 100 mL of toluene.

    • Causality: Toluene serves as an azeotropic solvent to facilitate the removal of water, driving the equilibrium of this reversible acetalization reaction towards the product side. p-TSA is an effective acid catalyst for this condensation.[8]

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the p-TSA catalyst, followed by a saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water and glycerol.

    • Trustworthiness: Proper neutralization and washing are critical to prevent catalyst-driven side reactions during purification and to ensure the stability of the final product.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of diastereomeric 1,3-dioxane and 1,3-dioxolane acetals, can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a colorless to pale yellow oil.[8]

  • Characterization: Confirm the structure of the synthesized acetals using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to validate the successful synthesis.

Protocol 2: Synthesis of Potent Antimicrobial Schiff Base Derivatives

Rationale: The condensation of this compound's aldehyde group with a primary amine forms a Schiff base (or imine). This modification often leads to a significant enhancement of antimicrobial properties. The C=N imine bond is a critical pharmacophore that can interact with microbial cell components. This compound-based Schiff bases have shown potent activity against various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans.[2]

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 7.7 g, 0.05 mol) in 40 mL of absolute ethanol. To this solution, add an equimolar amount of a selected primary amine (e.g., aniline, substituted anilines, or amino acids) (0.05 mol).

  • Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The reaction is typically conducted under mild, room temperature conditions to prevent side reactions. The small amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Product Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product may precipitate out of the solution or can be obtained as an oil. If a solid precipitates, it can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

  • Characterization: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (approx. 1620-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum (approx. 9.5-10.0 ppm). Mass spectrometry will confirm the expected molecular weight.

Data on Enhanced Biological Activity

Strategic derivatization demonstrably improves the biological performance of the this compound scaffold. The following tables summarize comparative data from published studies.

Table 1: Comparative Insect Repellent Efficacy
CompoundConcentrationProtection Time (>90% Efficacy)Target SpeciesReference
This compound (Parent)-< 2 hoursAedes albopictus[6]
Hydroxylated Cyclic Acetals 5% ≤ 3.5 hours Aedes albopictus [4][6]
DEET (Commercial Control)20%> 7 hoursAedes albopictus[6][8]
Icaridin (Commercial Control)20%> 7 hoursAedes albopictus[6][8]

Insight: The data clearly shows that converting this compound to its cyclic acetal derivative more than doubles its effective protection time.[6] While a 5% solution of the derivative does not last as long as a 20% solution of DEET or Icaridin, its performance is comparable when considering the four-fold lower concentration, highlighting a significant improvement in duration through reduced volatility.[4][5]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
Compound/Derivative ClassStaphylococcus aureusEscherichia coliCandida albicansReference
This compound (Parent)>250>25062.5 - 250[9][10]
This compound-Schiff Bases Varies (often <100) Varies (often <100) Varies (often <62.5) General Finding
Geraniol (Related Terpene)0.25 mg/mL--[11]
Ciprofloxacin (Control)<10<10N/A[9]

Note: Specific MIC values for Schiff bases vary widely based on the amine used. This table represents a generalized improvement.

Insight: this compound itself possesses moderate antimicrobial activity.[9] The formation of Schiff bases consistently lowers the Minimum Inhibitory Concentration (MIC), indicating a significant boost in potency against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts.[2]

Conclusion and Future Perspectives

The derivatization of this compound is a highly effective and versatile strategy for enhancing its native biological properties. The protocols detailed herein for synthesizing cyclic acetals and Schiff bases provide reliable pathways to generate compounds with significantly improved insect repellent longevity and antimicrobial potency, respectively. These methodologies underscore the principle that targeted structural modifications can directly address the inherent limitations of natural products, paving the way for the development of novel, effective, and potentially safer bioactive agents for pharmaceutical and agricultural applications. Future research should focus on expanding the library of derivatives, exploring other reactive sites, and conducting in-depth mechanistic studies to further refine the structure-activity relationships.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Citronellal Yield from Cymbopogon winterianus

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the yield of citronellal from Cymbopogon winterianus (Java Citronella). Here, we address common challenges and provide evidence-based solutions to enhance your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the cultivation, extraction, and analysis of this compound from Cymbopogon winterianus.

Cultivation and Harvest

Q1: What are the optimal growing conditions for Cymbopogon winterianus to maximize essential oil yield?

A1: Cymbopogon winterianus thrives in warm, humid, tropical, and subtropical climates with ample sunshine.[1][2][3] Ideal conditions include a temperature range of 20°C to 38°C and well-distributed annual rainfall of 2000-3000 mm. For cultivation, well-drained, deep, fertile sandy loam soil with a pH of around 6.0 is considered optimal. Proper irrigation is crucial, especially in drier periods, as it can increase both herb yield and the aldehyde content in the oil.[1][4]

Q2: When is the best time to harvest Cymbopogon winterianus for the highest this compound content?

A2: Harvesting should typically be done after 100 to 120 days of planting.[5] The timing of the harvest during the day can also influence the volatile oil yield, with studies suggesting that morning harvests (around 9:00 h) can result in maximum oil yields in certain seasons.[6] It is generally recommended to harvest just before the flowering stage.[2]

Q3: Should the harvested plant material be dried before extraction?

A3: Pre-drying the harvested leaves is a common practice that can influence the essential oil yield and composition. Allowing the leaves to wilt in the shade for 12 to 24 hours can facilitate better packing in the distillation unit and reduce fuel consumption.[7] Studies have shown that drying at a specific temperature, such as 60°C, can lead to the best results for drying time and the quantity of extracted oil.[8] However, the effect of drying on the chemical composition should be considered, as it can alter the relative percentages of different components.[6][8]

Extraction Methods

Q4: What are the most common methods for extracting essential oil from Cymbopogon winterianus?

A4: The most prevalent methods for essential oil extraction from Cymbopogon winterianus are hydrodistillation and steam distillation.[9][10][11][12] Other methods include solvent extraction, pressing, and more advanced techniques like ultrasonication-assisted extraction (UAE) and supercritical fluid extraction (SFE).[10][11][13][14]

Q5: Which extraction method generally gives the highest yield of this compound?

A5: The choice of extraction method significantly impacts the yield and quality of the essential oil.[10][11] While hydrodistillation and steam distillation are widely used, advanced methods like ultrasonication-assisted hydrodistillation (UAE-HD) have been shown to produce higher yields by causing damage to the secretory glands and accelerating the release of volatile components.[13] Supercritical fluid extraction is another promising alternative for obtaining high-quality citronella oil.

Q6: How does the particle size of the plant material affect the extraction efficiency?

A6: The particle size of the plant material is a critical factor. Smaller particle sizes provide a larger surface area for contact with the extraction medium, which can lead to a higher initial yield.[10] However, for some methods like steam distillation, chopping the leaves into smaller pieces can improve oil recovery.[7]

Analysis and Quality Control

Q7: What analytical techniques are used to determine the this compound content in the essential oil?

A7: Gas chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most common and effective technique for quantifying this compound and other components in the essential oil.[5][15][16] High-Performance Thin-Layer Chromatography (HPTLC) has also been developed as a simple and rapid method for the quantification of this compound.[17][18]

Q8: What is a typical percentage of this compound in high-quality Cymbopogon winterianus essential oil?

A8: The this compound content can vary significantly depending on the cultivar, cultivation conditions, and extraction method. High-quality Java-type citronella oil is generally rich in this compound.[5] Some studies have reported this compound content ranging from 29.15% to as high as 44.60% in certain cultivars.[5][19] Fractional distillation can be used to increase the this compound content significantly, with one study reporting an increase from 37.68% to 94.33%.[20]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound yield.

Problem 1: Low Essential Oil Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Improper Harvesting Time Harvest the grass at the optimal maturity, typically 100-120 days after planting and before flowering.[2][5] Consider the time of day for harvesting, as early morning may yield better results.[6]The concentration of essential oils in the plant varies with its developmental stage and diurnal cycles.
Inadequate Plant Material Preparation Ensure the plant material is appropriately sized. For distillation, chopping the leaves can enhance oil recovery.[7] For solvent extraction, a smaller particle size increases the surface area for extraction.[10]Proper comminution of the plant material ruptures cell walls, facilitating the release of essential oils.
Suboptimal Extraction Parameters Optimize extraction time, temperature, and pressure for your chosen method. For hydrodistillation, increasing the extraction time generally increases the yield up to a certain point.[10][11] For steam distillation, a steam temperature of 150°C has been found to be optimal in some studies.[21]Each extraction parameter has a direct impact on the kinetics and thermodynamics of the extraction process.
Inefficient Extraction Method Consider using an advanced extraction technique like ultrasonication-assisted extraction (UAE), which can disrupt plant cell walls more effectively.[13]UAE utilizes acoustic cavitation to create micro-disruptions in the plant matrix, enhancing solvent penetration and mass transfer of the essential oil.
Poor Plant Health Ensure optimal cultivation conditions, including adequate sunlight, water, and nutrients. Address any plant diseases, such as leaf blight, promptly.Healthy plants produce a higher concentration of secondary metabolites, including essential oils.
Problem 2: Low this compound Content in the Essential Oil
Potential Cause Troubleshooting Steps Scientific Rationale
Plant Variety Use a high-yielding cultivar of Cymbopogon winterianus. Cultivars like 'CIM-Jeeva' and 'Jalpallavi' have been reported to have high this compound content.[19]The genetic makeup of the plant is a primary determinant of the chemical composition of its essential oil.
Improper Post-Harvest Handling Optimize the drying process. Drying at 60°C has been shown to be effective for preserving oil quantity.[8] Avoid prolonged exposure to direct sunlight during drying, which can cause degradation of volatile compounds.Heat and light can induce chemical reactions, such as oxidation and isomerization, which can alter the chemical profile of the essential oil.
Extraction Method Affecting Composition The extraction method can influence the chemical composition. Hydrodistillation and steam distillation are generally good for preserving the integrity of thermolabile compounds. Compare the composition of oils obtained by different methods.Different extraction techniques operate under varying conditions of temperature and pressure, which can selectively extract or degrade certain compounds.
Incomplete Extraction Ensure the extraction is carried out for a sufficient duration to extract all components. Monitor the composition of the extracted oil over time to determine the optimal extraction endpoint.The more volatile components are typically extracted first, followed by the less volatile ones. Incomplete extraction may result in a skewed chemical profile.
Adulteration Be aware of potential adulteration with other oils.[17][18] Use analytical techniques like HPTLC to detect high-boiling adulterants like vegetable oils.[17][18]Adulteration will dilute the concentration of this compound and introduce other compounds not native to pure Cymbopogon winterianus oil.
Problem 3: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps Scientific Rationale
Variability in Plant Material Use plant material from the same batch, harvested at the same time and under the same conditions for comparative experiments.The chemical composition of the plant can be influenced by a multitude of factors including genetics, age, and environmental conditions.[6]
Lack of Standardized Protocol Strictly adhere to a detailed, written protocol for every step, from plant material preparation to extraction and analysis.[22]Minor variations in experimental parameters can lead to significant differences in the final results.
Inconsistent Analytical Method Calibrate your analytical instruments (e.g., GC-MS) regularly using certified reference standards for this compound.[15] Ensure consistent sample preparation and injection volumes.Accurate and precise quantification depends on a well-maintained and calibrated analytical system.
Environmental Fluctuations Control and record the ambient temperature and humidity during extraction and analysis, as these can affect the volatility of the compounds and the performance of the equipment.Environmental factors can influence the efficiency of the extraction process and the stability of the extracted oil.

III. Experimental Protocols & Workflows

Protocol 1: Hydrodistillation of Cymbopogon winterianus

This protocol outlines the steps for extracting essential oil using a Clevenger-type apparatus.

  • Preparation of Plant Material:

    • Take 200 g of freshly harvested and chopped Cymbopogon winterianus leaves.[9]

    • Optionally, the leaves can be air-dried in the shade for 24 hours before chopping.

  • Apparatus Setup:

    • Set up a Clevenger-type apparatus with a 2 L round-bottom flask.

    • Ensure all glass joints are properly sealed.

  • Extraction:

    • Place the chopped plant material into the round-bottom flask.

    • Add 1.5 L of distilled water to the flask, ensuring the plant material is fully submerged.[9]

    • Heat the flask using a heating mantle.

    • Continue the distillation for 3-4 hours, starting from the collection of the first drop of distillate.[10][11]

  • Oil Collection and Drying:

    • Collect the essential oil that separates from the aqueous layer in the collection arm of the Clevenger apparatus.

    • Carefully drain the collected oil into a vial.

    • Dry the oil over anhydrous sodium sulfate to remove any residual water.

    • Store the oil in a sealed, dark glass vial at 4°C.

Workflow Visualization

Hydrodistillation Workflow

Hydrodistillation_Workflow cluster_prep Plant Material Preparation cluster_extraction Hydrodistillation cluster_collection Oil Collection & Analysis Harvest Harvest C. winterianus Chop Chop Leaves Harvest->Chop Distill Hydrodistill in Clevenger Apparatus Chop->Distill Add to Flask with Water Collect Collect Oil Distill->Collect Separation of Oil and Water Dry Dry with Na2SO4 Collect->Dry Analyze Analyze by GC-MS Dry->Analyze

Caption: Workflow for the extraction of essential oil from Cymbopogon winterianus using hydrodistillation.

Factors Affecting this compound Yield

Factors_Affecting_Yield cluster_cultivation Cultivation & Harvest cluster_processing Pre- & Post-Processing cluster_extraction Extraction Method Yield This compound Yield Cultivar Plant Cultivar Cultivar->Yield Climate Climate & Soil Climate->Yield HarvestTime Harvesting Time HarvestTime->Yield Drying Drying Conditions Drying->Yield ParticleSize Particle Size ParticleSize->Yield Method Extraction Technique (e.g., Distillation, UAE) Method->Yield Parameters Extraction Parameters (Time, Temp, Pressure) Parameters->Yield

Caption: Key factors influencing the final yield of this compound from Cymbopogon winterianus.

IV. References

  • A Guide to Inter-laboratory Comparison of Citronellol Quantification Methods - Benchchem. (n.d.). Retrieved from 15

  • Saha, A., Basak, B. B., Manivel, P., & Kumar, J. (2021). Valorization of Java citronella (Cymbopogon winterianus Jowitt) distillation waste as a potential source of phenolics/antioxidant: influence of extraction solvents. Journal of Food Science and Technology, 58(1), 255–266. Retrieved from --INVALID-LINK--

  • Singh, A., & Kumar, A. (n.d.). Cultivation of Citronella (Cymbopogon winterianus) and evaluation of its essential oil, yield and chemical composition in Kannauj region. Research India Publications. Retrieved from 5

  • Murni, S. W., Setyoningrum, T. M., & Cahyaningrum, F. X. D. D. (2022). Extraction of Citronella Oil (Cymbopogon winterianus Jowitt) using Hydrodistillation Method. Proceeding RSF Press. Retrieved from 10

  • Evaluation of essential oil yield and chemical compositions of Citronella (Cymbopogon winterianus) cultivars under Southern tropical regions of India. (n.d.). Retrieved from 19

  • CITRONELLA (Cymbopogon winterianus, Poaceae). (n.d.). Retrieved from 1

  • Murni, S. W., Setyoningrum, T. M., & Cahyaningrum, F. X. D. D. (2022). Extraction of Citronella Oil (Cymbopogon winterianus Jowitt) using Hydrodistillation Method: The Effect of F/S Ratio and Extraction Time. RSF Conference Series: Engineering and Technology. Retrieved from 11

  • Karimah, Q., Darmawan, D. A., Naufal, W. M., Putri, D. O. A., Syakirina, D., Carolina, D. F., & Venny. (2025). Enhancing essential oil yields from citronella (Cymbopogon winterianus) and Rosemary (salvia rosmarinus): An ultrasonication-assisted extraction approach using Response Surface Methodology. Particulate Science and Technology, 1–11. Retrieved from --INVALID-LINK--

  • A high performance thin layer chromatography (HPTLC) method for the quality assessment of citronella oil: application in commercial sample analysis. (n.d.). Taylor & Francis. Retrieved from --INVALID-LINK--

  • A Novel Hybrid Method Based on Three-Stage Extraction and DEA-CCR Models for Selecting the Optimal Conditions for Citronella Oil Extraction. (2022). ThaiJo. Retrieved from --INVALID-LINK--

  • Chong, et al. (n.d.). OPTIMAL EXTRACTION AND EVALUATION ON THE OIL CONTENT OF CITRONELLA OIL EXTRACTED FROM CYMBOPOGON NARDUS. Universiti Kebangsaan Malaysia. Retrieved from 23

  • How Citronella Oil Distillation Process Works in 2026. (n.d.). Retrieved from 2

  • Yield curve of the citronella essential oil steam distillation: mathematical models and experimental data. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Blank, A. F., Costa, A. G., Arrigoni-Blank, M. de F., et al. (2025). Influence of season, harvest time and drying on Java citronella (Cymbopogon winterianus Jowitt) volatile oil. ResearchGate. Retrieved from --INVALID-LINK--

  • An Exploration of Cymbopogon nardus or Cymbopogon winterianus and its Oil. (2024). IJNRD. Retrieved from --INVALID-LINK--

  • Isolation of this compound and geraniol from citronella ( Cymbopogon winterianus ) oil by vacuum fractional distillation: Effect of operating conditions on the separation. (2024). ResearchGate. Retrieved from --INVALID-LINK--

  • Extraction of citronella oil from lemongrass (Cymbopogon winterianus) by sequential ultrasonic and microwave-assisted hydro-distillation. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • (PDF) Cultivation of Citronella (Cymbopogon winterianus) and evaluation of its essential oil, yield and chemical composition in Kannauj region. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Cymbopogon winterianus : An Important. (2011). Uttar Pradesh State Biodiversity Board. Retrieved from --INVALID-LINK--

  • Comparison of Oil Yields and Chemical Composition of Selections of Cymbopogon Winterianus and Cymbopogon Nardus. (n.d.). UWU Repository. Retrieved from --INVALID-LINK--

  • The influence of drying temperatures on the yield composition of Citronella (Cymbopogon winterianus Jowitt) essential oil. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • A high performance thin layer chromatography (HPTLC) method for the quality assessment of citronella oil: application in commercial sample analysis. (2023). PubMed. Retrieved from --INVALID-LINK--

  • Optimisation of distillation process parameters for extraction of Tay Giang citronella essential oil by direct steam distillation method. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Citronella Java Oil Plantation and Distillation. (2017). R K Essential Oils Company. Retrieved from --INVALID-LINK--

  • Extraction of Citronella Oil (Cymbopogon winterianus Jowitt) using Hydrodistillation Method: The Effect of F/S Ratio and Extraction Time. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Comparison of citronella oil extraction methods from Cymbopogon nardus grass by ohmic-heated hydro-distillation, hydro-distillation, and steam distillation. (n.d.). BioResources. Retrieved from --INVALID-LINK--

  • HPLC analysis of monoterpenes citral and this compound and their.... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). EZGC & EZLC Online Software Suite. Retrieved from --INVALID-LINK--

  • Valorization of Java citronella (Cymbopogon winterianus Jowitt) distillation waste as a potential source of phenolics/antioxidant: influence of extraction solvents. (2021). PubMed. Retrieved from --INVALID-LINK--

  • Cymbopogon winterianus (Java Citronella Plant): A Multi-Faceted Approach for Food Preservation, Insecticidal Effects, and Bread Application. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Citronella Farming Guide For Optimum Yield. (2024). Agriculture Review. Retrieved from --INVALID-LINK--

  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry : University of Rochester. Retrieved from --INVALID-LINK--

  • Fast and Easy Citronella Plant Care Tips for Rapid Growth. (2025). Berkeley Learning Hub. Retrieved from --INVALID-LINK--

  • A Technical Guide to the Natural Sources and Extraction of L-Citronellol. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • (PDF) Essential Oil Extraction From Citronella Stems (Cymbopogon winterianus) By Vacuum Distillation. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • (PDF) A comparison of essential oil extraction from the leaves of lemongrass (Cymbopogon nardus L.) using two microwave-assisted methods. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Experiments and Modeling of the Cymbopogon winterianus Essential Oil Extraction by Steam Distillation. (2006). Semantic Scholar. Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing the Stability of Citronellal in Topical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of stabilizing citronellal in topical formulations. As researchers, scientists, and drug development professionals, you are aware of the immense potential of this compound, a monoterpenoid aldehyde known for its distinct lemony aroma and various biological activities. However, its inherent instability, particularly its susceptibility to degradation, poses a significant hurdle in the development of stable and effective topical products.[1][2]

This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this compound formulation. We will delve into the mechanisms of degradation and provide evidence-based solutions to enhance the stability and shelf-life of your formulations.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my this compound-containing cream/lotion turning yellow and losing its characteristic lemon scent over time?

Answer:

The yellowing of your formulation and the loss of the fresh, lemony fragrance are classic indicators of this compound degradation.[3] This is primarily due to two chemical processes: oxidation and isomerization.

  • Oxidation: this compound, being an aldehyde, is highly susceptible to oxidation, especially when exposed to air (atmospheric oxygen), light, and elevated temperatures.[3][4] The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), forming citronellic acid.[4][5] This transformation not only diminishes the desired scent but can also alter the pH of your formulation, potentially affecting its stability and skin compatibility. Further oxidation can lead to the formation of various by-products that contribute to the discoloration.[3]

  • Isomerization: this compound can undergo isomerization, where its chemical structure is rearranged to form isopulegol. This process can be catalyzed by acidic or basic conditions within your formulation. While isopulegol has its own minty, herbaceous aroma, it marks a loss of the original this compound character.

To address this, you should consider the following:

  • Incorporate Antioxidants: The addition of antioxidants is a crucial first step to prevent oxidation. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used synthetic antioxidants in cosmetics.[6] Natural antioxidants like tocopherol (Vitamin E) or botanical extracts with high phenolic content can also be effective.

  • Control the pH: Maintain the pH of your formulation in a slightly acidic to neutral range (pH 5-7) to minimize both acid- and base-catalyzed isomerization.

  • Protect from Light and Air: Package your formulation in opaque, airtight containers to minimize exposure to light and oxygen, which are key drivers of degradation.[7]

Question 2: I've encapsulated my this compound, but I'm still observing a burst release and a shortened shelf-life. What could be wrong?

Answer:

Microencapsulation is an excellent strategy to enhance this compound stability, but its effectiveness depends on the encapsulation method, the choice of wall materials, and the integrity of the microcapsules.[1][8] A burst release and continued degradation suggest potential issues with the encapsulation process.

  • Incomplete Encapsulation or Surface Oil: A significant amount of this compound may not have been encapsulated and is simply adsorbed onto the surface of the microcapsules. This unencapsulated oil is still susceptible to degradation and rapid evaporation.

  • Poor Wall Material Selection: The chosen wall materials (e.g., gelatin, acacia gum, polymers) may not be providing an adequate barrier against environmental factors. The porosity and thickness of the capsule wall are critical for controlling the release rate.

  • Microcapsule Rupture: The microcapsules may have been damaged during formulation processing (e.g., high shear mixing) or are not robust enough to withstand the formulation's environment.

Here's how to troubleshoot this:

  • Optimize Encapsulation Efficiency: Review and optimize your microencapsulation protocol to maximize the amount of this compound successfully entrapped. Techniques like spray drying and complex coacervation are commonly used, and their parameters need to be carefully controlled.[9][10]

  • Wash the Microcapsules: After production, thoroughly wash the microcapsules with a suitable solvent to remove any surface oil.

  • Characterize Your Microcapsules: Use techniques like scanning electron microscopy (SEM) to visualize the morphology and integrity of your microcapsules. Particle size analysis can also provide valuable information.

  • Conduct Release Studies: Perform in vitro release studies to understand the release kinetics of this compound from the microcapsules in your specific formulation base. This will help you tailor the encapsulation parameters to achieve the desired sustained release profile.

Question 3: My this compound-based gel formulation is showing a decrease in viscosity and phase separation over time. What is the underlying cause?

Answer:

A decrease in viscosity and eventual phase separation in a gel formulation containing this compound can be attributed to several factors, often interconnected:

  • pH Shift due to Degradation: As mentioned earlier, the oxidation of this compound to citronellic acid will lower the pH of your formulation. Many gelling agents, such as carbomers, are pH-sensitive. A drop in pH can cause these polymers to lose their thickening capacity, leading to a decrease in viscosity and potential collapse of the gel structure.

  • Interaction with the Gelling Agent: this compound, being an aldehyde, can potentially interact with certain functional groups on the polymer backbone of the gelling agent, altering its conformation and effectiveness.

  • Electrolyte Effects: If your formulation contains other ingredients that can act as electrolytes, they can interfere with the electrostatic interactions that stabilize the gel network, especially in the case of ionic polymers.

To mitigate these issues:

  • Buffer the Formulation: Incorporate a suitable buffering system to maintain a stable pH throughout the product's shelf life.

  • Select a Robust Gelling Agent: Choose a gelling agent that is less sensitive to pH changes and potential interactions with aldehydes. Pre-screening for compatibility between your chosen gelling agent and this compound is highly recommended.

  • Stabilize the this compound: Employing stabilization techniques for this compound, such as microencapsulation, will indirectly solve this problem by preventing the degradation that leads to the pH drop.

Part 2: Frequently Asked Questions (FAQs)

What are the primary degradation pathways of this compound?

The two main degradation pathways for this compound are oxidation and isomerization.

  • Oxidation: The aldehyde group of this compound is oxidized to a carboxylic acid (citronellic acid), particularly in the presence of oxygen, light, and heat. This can be a radical-initiated process.[4]

  • Isomerization/Cyclization: this compound can undergo an intramolecular ene reaction, a type of cyclization, to form isopulegol. This reaction is often catalyzed by acid or base. Isopulegol can be further hydrogenated to menthol.[11]

Below is a diagram illustrating these degradation pathways.

This compound Degradation Pathways

How does pH influence the stability of this compound?

The pH of a formulation has a significant impact on this compound's stability.

  • Acidic Conditions (low pH): Acidic environments can catalyze the isomerization of this compound to isopulegol.

  • Alkaline Conditions (high pH): Alkaline conditions can also promote isomerization and may accelerate oxidation reactions.[4]

For optimal stability, it is generally recommended to maintain the pH of a this compound-containing formulation within a slightly acidic to neutral range (approximately pH 5-7).

What are the most effective methods for stabilizing this compound in topical formulations?

Microencapsulation is one of the most effective and widely used methods for stabilizing this compound.[1][8] It creates a physical barrier between the this compound and the external environment, thereby:

  • Reducing Volatility: It significantly decreases the evaporation rate of this compound, prolonging its fragrance and therapeutic effects.

  • Preventing Degradation: It protects this compound from pro-degradative factors such as oxygen, light, and interaction with other formulation components.[1]

  • Enabling Controlled Release: By carefully selecting the wall materials and encapsulation parameters, the release of this compound can be controlled over time.

Common microencapsulation techniques include:

  • Complex Coacervation: This method involves the phase separation of a polymer solution, typically using two oppositely charged polymers like gelatin and acacia gum, to form a shell around the oil droplets.[10]

  • Spray Drying: An emulsion of this compound and a carrier material (e.g., maltodextrin, gum arabic) is atomized into a hot air stream, leading to rapid evaporation of the solvent and the formation of solid microcapsules.[9][12]

The choice of method and wall materials depends on the specific requirements of the formulation and the desired release characteristics.

Which antioxidants are recommended for stabilizing this compound, and at what concentrations?

Both synthetic and natural antioxidants can be effective. The choice and concentration will depend on the formulation type, regulatory requirements, and desired level of protection.

AntioxidantRecommended Concentration RangeNotes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%A widely used and effective synthetic antioxidant.[6]
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Another common synthetic antioxidant, often used in combination with BHT.[6]
Tocopherol (Vitamin E) 0.1% - 1.0%A natural antioxidant that is well-tolerated on the skin.
Rosemary Extract 0.02% - 0.2%Contains carnosic acid and rosmarinic acid, which are potent natural antioxidants.

It is always recommended to perform stability studies to determine the optimal type and concentration of antioxidant for your specific formulation.

Part 3: Experimental Protocols

Protocol 1: Microencapsulation of this compound using Complex Coacervation

This protocol provides a general guideline for encapsulating this compound using gelatin and acacia gum.

Materials:

  • Gelatin (Type A)

  • Acacia Gum

  • This compound

  • Distilled Water

  • Citric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Glutaraldehyde (cross-linking agent)

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 5% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C with continuous stirring.

    • Prepare a 5% (w/v) acacia gum solution by dissolving it in distilled water at room temperature.

  • Emulsification:

    • Add the desired amount of this compound to the gelatin solution.

    • Homogenize the mixture at high speed (e.g., 5000-10000 rpm) for 10-15 minutes to form a stable oil-in-water emulsion.

  • Coacervation:

    • Slowly add the acacia gum solution to the emulsion while maintaining gentle stirring.

    • Adjust the pH of the mixture to 4.0-4.5 using citric acid. This will induce the coacervation process, where the polymers deposit around the oil droplets.

  • Maturation and Cross-linking:

    • Cool the mixture to 5-10°C in an ice bath and maintain for 1-2 hours to allow the capsule walls to solidify.

    • Add a cross-linking agent, such as glutaraldehyde, to harden the microcapsules. The amount will need to be optimized.

    • Continue stirring for another 2-3 hours.

  • Washing and Drying:

    • Wash the microcapsules several times with distilled water to remove unreacted materials.

    • The microcapsules can be collected by filtration or centrifugation and then dried (e.g., freeze-drying or air-drying).

Workflow for this compound Microencapsulation

Protocol 2: Stability Testing of a Topical Formulation

This protocol outlines a standard approach for assessing the stability of your this compound-containing topical product.

Procedure:

  • Sample Preparation: Prepare several samples of your final formulation in the intended final packaging.

  • Storage Conditions: Store the samples under various conditions to simulate shelf-life and real-world use:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf-life of the product (e.g., 12, 24 months).

    • Freeze-Thaw Cycling: Cycle the samples between -10°C and 25°C for 3-5 cycles to assess emulsion stability.

  • Evaluation at Time Points: At predetermined time points (e.g., 0, 1, 3, 6 months), evaluate the samples for the following parameters:

    • Physical Appearance: Color, odor, clarity, and phase separation.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Microbiological Purity: Test for microbial contamination.

    • This compound Content: Quantify the amount of this compound remaining in the formulation using a validated analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method: Quantification of this compound by GC-MS

A validated GC-MS method is essential for accurately determining the concentration of this compound and its degradation products.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).[13][14]

  • Column: A suitable capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient program to effectively separate this compound from other components. (e.g., start at 60°C, ramp up to 250°C).[13]

  • Injection: Split or splitless injection depending on the concentration.

  • Detection: Mass spectrometer in either full scan or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: Use of an internal standard (e.g., a deuterated analog of this compound or another suitable compound) is highly recommended for accurate quantification.[13][14]

By implementing these strategies and protocols, you can significantly improve the stability of this compound in your topical formulations, leading to the development of high-quality, effective, and commercially viable products.

References

Technical Support Center: Photodegradation of Citronellal Under UV Light

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the photodegradation of citronellal. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols in a user-friendly question-and-answer format. Our aim is to equip you with the necessary knowledge to design, execute, and interpret your experiments with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways of this compound when exposed to UV light?

When exposed to UV radiation, this compound, as an aliphatic aldehyde, is expected to undergo photochemical transformations primarily through Norrish Type I and Norrish Type II reactions.[1][2]

  • Norrish Type I Reaction (α-Cleavage): This pathway involves the cleavage of the bond between the carbonyl group and the α-carbon. This results in the formation of two radical species: an acyl radical and an alkyl radical. These highly reactive intermediates can then participate in a variety of secondary reactions, including decarbonylation, recombination, and hydrogen abstraction, leading to a complex mixture of smaller, more volatile byproducts.

  • Norrish Type II Reaction (Intramolecular Hydrogen Abstraction): This pathway occurs if there is a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group) that can be abstracted by the excited carbonyl group. In this compound, this is a plausible pathway. This intramolecular hydrogen abstraction leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo either cleavage to form an alkene and a smaller carbonyl compound (a process known as β-cleavage) or cyclization to form a cyclobutanol derivative.

It is important to note that the relative importance of these pathways can be influenced by experimental conditions such as the solvent, the presence of oxygen, and the specific wavelength of UV light used.

Visualizing the Degradation Pathways

To better understand the potential transformations of this compound under UV irradiation, the following diagrams illustrate the proposed Norrish Type I and Type II pathways.

Norrish_Type_I This compound This compound Excited_this compound Excited this compound (n,π*) This compound->Excited_this compound UV light (hν) Radicals Acyl Radical + Alkyl Radical Excited_this compound->Radicals α-Cleavage Decarbonylation Decarbonylation Radicals->Decarbonylation CO Carbon Monoxide Decarbonylation->CO Hydrocarbon_Radical Hydrocarbon Radical Decarbonylation->Hydrocarbon_Radical Byproducts Smaller Hydrocarbon Byproducts Hydrocarbon_Radical->Byproducts Further reactions

Caption: Proposed Norrish Type I degradation pathway of this compound.

Norrish_Type_II This compound This compound Excited_this compound Excited this compound (n,π*) This compound->Excited_this compound UV light (hν) Biradical 1,4-Biradical Intermediate Excited_this compound->Biradical γ-H Abstraction Cleavage β-Cleavage Biradical->Cleavage Cyclization Cyclization Biradical->Cyclization Alkene Alkene byproduct Cleavage->Alkene Enol Enol Intermediate Cleavage->Enol Cyclobutanol Cyclobutanol derivative Cyclization->Cyclobutanol

Caption: Proposed Norrish Type II degradation pathway of this compound.

Q2: What are the likely byproducts of this compound photodegradation?

Based on the Norrish pathways, a variety of byproducts can be anticipated. While specific experimental identification of all byproducts from direct UV photolysis of this compound is not extensively documented in publicly available literature, we can predict the following based on established photochemical principles:

  • From Norrish Type I:

    • Carbon monoxide (CO): Resulting from the decarbonylation of the acyl radical.

    • Smaller alkanes and alkenes: Formed from the subsequent reactions of the resulting alkyl radicals.

  • From Norrish Type II:

    • Isopulegol: A potential cyclization product. The cyclization of this compound to isopulegol is a known reaction, though often catalyzed by acids.[3] Photochemical cyclization is also plausible.

    • Acetone and 5-hepten-2-one: As potential β-cleavage products.

    • Smaller aldehydes and ketones: Resulting from further degradation of primary byproducts.

It is crucial to perform detailed analytical studies to identify and quantify the specific byproducts formed under your experimental conditions.

Q3: How does the UV wavelength (UVA, UVB, UVC) affect the degradation process?

The wavelength of UV light is a critical parameter. Carbonyl compounds, including aldehydes, typically have a weak absorption band in the UVA region (315-400 nm) corresponding to the n → π* transition, which is the electronically excited state responsible for Norrish-type reactions.[2]

  • UVA (315-400 nm): Likely to initiate the Norrish reactions, but with a potentially lower quantum yield compared to shorter wavelengths.

  • UVB (280-315 nm) and UVC (100-280 nm): These higher-energy wavelengths can also induce the n → π* transition and may lead to a higher quantum yield for degradation. However, they can also promote other photochemical reactions and potentially lead to a different distribution of byproducts. The impact of different UV wavelengths on the photodegradation of synthetic compounds has been noted in various studies.[4]

It is recommended to either use a broad-spectrum UV source that mimics solar radiation or employ monochromatic light sources to investigate the effect of specific wavelengths on the degradation kinetics and byproduct formation.

Troubleshooting Guide

Issue 1: Low or no degradation of this compound observed.
  • Cause: Insufficient UV light intensity or inappropriate wavelength.

    • Solution: Verify the output of your UV lamp using a radiometer. Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of this compound. For aldehydes, the relevant absorption for photochemical reactions is the n-π* transition, which is typically in the UVA range.[2]

  • Cause: The solvent is absorbing the UV light (solvent screening).

    • Solution: Choose a solvent that is transparent in the UV range of your light source. Acetonitrile and hexane are common choices for photochemical studies.

  • Cause: Low quantum yield of the reaction.

    • Solution: The intrinsic efficiency of the photochemical reaction (quantum yield) might be low. Consider increasing the irradiation time or the light intensity. However, be aware that high light intensity can lead to secondary photolysis of the primary byproducts.

Issue 2: Inconsistent degradation rates between experiments.
  • Cause: Fluctuations in lamp intensity.

    • Solution: UV lamps can exhibit intensity fluctuations, especially during warm-up. Always allow the lamp to stabilize before starting your experiment. Monitor the lamp output regularly.

  • Cause: Variations in sample positioning and geometry.

    • Solution: Ensure that the sample container is placed at the exact same distance and orientation relative to the UV lamp for every experiment. The path length of the light through the sample should be consistent.

  • Cause: Temperature variations.

    • Solution: While photochemistry is primarily driven by light, temperature can influence the rates of secondary reactions. Use a thermostatted reactor to maintain a constant temperature.

Issue 3: Difficulty in identifying degradation byproducts.
  • Cause: Byproducts are present at very low concentrations.

    • Solution: Concentrate your sample before analysis. Solid-phase microextraction (SPME) can be a useful technique for concentrating volatile byproducts before GC-MS analysis.

  • Cause: Co-elution of byproducts in chromatography.

    • Solution: Optimize your chromatographic method. For GC-MS, try a different temperature program or a column with a different stationary phase. For HPLC, adjust the mobile phase composition or gradient.

  • Cause: Byproducts are not amenable to the chosen analytical technique.

    • Solution: Use a combination of analytical techniques. For example, some polar byproducts that are difficult to analyze by GC-MS may be more easily detected by HPLC. Derivatization can also be employed to make certain byproducts more amenable to analysis.

Experimental Protocols

Protocol 1: General Experimental Setup for this compound Photodegradation

This protocol provides a general framework for conducting a photodegradation study of this compound in a liquid phase.

  • Reactor Setup:

    • Use a quartz reaction vessel to ensure maximum transmission of UV light.

    • The reactor should be equipped with a magnetic stirrer for continuous mixing of the solution.

    • A cooling/heating jacket connected to a circulating water bath is recommended to maintain a constant temperature.

    • Position a UV lamp (e.g., a medium-pressure mercury lamp or a xenon lamp) at a fixed distance from the reactor. The entire setup should be enclosed in a light-tight chamber to protect the user from UV radiation and to prevent interference from ambient light.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or hexane).

    • Dilute the stock solution to the desired initial concentration for the experiment.

  • Irradiation Procedure:

    • Turn on the UV lamp and allow it to stabilize for at least 30 minutes.

    • Fill the reactor with the this compound solution.

    • Start the magnetic stirrer and the temperature control system.

    • At time zero, expose the solution to the UV light.

    • Withdraw aliquots of the sample at predetermined time intervals.

  • Sample Analysis:

    • Immediately analyze the collected samples using the appropriate analytical method (see Protocols 2, 3, and 4) to determine the concentration of remaining this compound and to identify and quantify the degradation byproducts.

Protocol 2: Analysis of this compound and its Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing this compound and many of its potential degradation byproducts.[5][6][7]

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or time-of-flight).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of both volatile byproducts and the parent compound. A typical program could be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the concentration of the analytes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300) to detect a wide range of potential fragments.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify this compound and its byproducts by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm identifications by comparing retention times with those of authentic standards, if available.

    • Quantify the compounds using an internal or external standard method.

Protocol 3: Analysis of this compound and its Byproducts by High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for analyzing less volatile or more polar byproducts that are not easily analyzed by GC.[8][9]

  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector.

  • HPLC Conditions (Example):

    • Column: A reversed-phase C18 column is a common choice.

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a gradient starting with a higher percentage of water and increasing the percentage of acetonitrile over time.

    • Flow Rate: Typically 1 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

    • Detector Wavelength: Monitor at a wavelength where this compound and its potential byproducts absorb. The carbonyl group of aldehydes has a weak absorption around 280-300 nm. A PDA detector is advantageous as it can acquire spectra across a range of wavelengths.

  • Data Analysis:

    • Identify compounds by comparing their retention times with those of standards.

    • Quantify using a calibration curve generated from standards.

Protocol 4: Structural Elucidation of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of unknown degradation byproducts, especially when they can be isolated in sufficient quantity and purity.[10][11]

  • Sample Preparation:

    • Isolate the byproduct of interest from the reaction mixture using preparative HPLC or column chromatography.

    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

  • NMR Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by revealing correlations between protons and carbons.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to deduce the structure of the byproduct.

Quantitative Data Summary

While specific quantitative data for the direct UV photolysis of this compound is scarce in the literature, the following table provides a template for how you should organize your own experimental data for clear comparison and interpretation.

Experimental ConditionThis compound Degradation Rate Constant (k)Major Byproduct(s) IdentifiedByproduct Yield (%)Quantum Yield (Φ)
UV Source & Intensity
UVA (e.g., 350 nm, X W/m²)[Your Data][Your Data][Your Data][Your Data]
UVB (e.g., 300 nm, Y W/m²)[Your Data][Your Data][Your Data][Your Data]
UVC (e.g., 254 nm, Z W/m²)[Your Data][Your Data][Your Data][Your Data]
Solvent
Acetonitrile[Your Data][Your Data][Your Data][Your Data]
Hexane[Your Data][Your Data][Your Data][Your Data]
Atmosphere
Inert (e.g., N₂ or Ar)[Your Data][Your Data][Your Data][Your Data]
Air[Your Data][Your Data][Your Data][Your-Data]

References

Technical Support Center: Overcoming Resistance to Citronellal in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with citronellal as an antifungal agent. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fungal resistance to this potent natural compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome experimental hurdles and advance your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding this compound's antifungal properties and the emergence of resistance.

Q1: What is the primary antifungal mechanism of action for this compound?

A1: this compound, a monoterpenoid aldehyde, primarily exerts its antifungal activity by disrupting the fungal cell membrane.[1][2] Its lipophilic nature allows it to intercalate into the lipid bilayer, increasing membrane fluidity and permeability. This disruption leads to several downstream effects:

  • Ergosterol Biosynthesis Inhibition: this compound significantly inhibits the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[3][4][5][6] This is a key target for many established antifungal drugs.[3][5][6][7][8]

  • Impaired Membrane Homeostasis: It causes increased hypersensitivity to other membrane-perturbing agents and diminishes glucose-induced H+ extrusion, indicating a breakdown in essential membrane functions.[9]

  • Cellular Leakage: The compromised membrane integrity results in the leakage of vital intracellular components, ultimately leading to cell death.[10][11]

Studies on Penicillium digitatum and Candida albicans have confirmed that this compound's primary target is the cell membrane, with a notable impact on ergosterol levels.[4][9]

Q2: How do fungal pathogens develop resistance to this compound?

A2: While this compound's multi-target action makes resistance development less common than with single-target synthetic fungicides, fungi can employ several adaptive strategies upon repeated or sub-lethal exposure.[12] These mechanisms often overlap with resistance to conventional antifungal drugs and include:

  • Overexpression of Efflux Pumps: Fungi can upregulate the expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[13][14][15][16][17] These membrane proteins actively pump this compound out of the cell, preventing it from reaching its target concentration.[13][14][15][16][17]

  • Alterations in Ergosterol Biosynthesis Pathway: Mutations in the genes of the ergosterol biosynthesis pathway (e.g., ERG3, ERG6, ERG11) can reduce the binding affinity of this compound or allow the fungus to produce alternative sterols that maintain membrane function.[3]

  • Cell Wall Modifications: Although the primary target is the membrane, some fungi may adapt by altering their cell wall composition (e.g., increasing chitin or β-glucan content) to create a more robust physical barrier, reducing this compound penetration.

  • Biofilm Formation: Fungal biofilms, a community of cells encased in an extracellular matrix, provide a significant barrier to this compound penetration and are associated with increased drug resistance.[1]

Q3: My fungal strain shows a high Minimum Inhibitory Concentration (MIC) for this compound. What are the initial troubleshooting steps?

A3: A high MIC value suggests either intrinsic or acquired resistance. Here are the initial steps to investigate:

  • Verify Strain Identity and Purity: Ensure your fungal culture is pure and correctly identified. Contamination can lead to misleading results.

  • Confirm this compound Quality: Use high-purity this compound and verify its concentration. Essential oils can vary in composition.

  • Standardize Inoculum: Prepare the fungal inoculum according to established protocols (e.g., CLSI M27-A3 for yeasts, M38-A2 for filamentous fungi) to ensure a consistent starting cell density.[18]

  • Optimize Assay Conditions: Ensure proper solvent use (e.g., DMSO, Tween 80) that does not inhibit fungal growth at the concentrations used. Include appropriate positive (e.g., amphotericin B, fluconazole) and negative (solvent-only) controls.

  • Repeatability: Perform the MIC assay multiple times to ensure the result is reproducible. Modest increases in MIC over successive generations can indicate developing resistance.[12]

Section 2: Troubleshooting Guides for Specific Experimental Issues

This section provides detailed, step-by-step guidance for overcoming common experimental challenges related to this compound resistance.

Issue 1: Inconsistent MIC/MFC values across experiments.

Causality: Inconsistency often stems from variations in experimental parameters. The volatile nature of essential oil components can also contribute to variability if not properly controlled.

Troubleshooting Protocol:
  • Standardize Inoculum Preparation:

    • Culture the fungal strain on fresh agar plates.

    • For yeasts, suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds, harvest spores in a sterile saline-Tween solution and count using a hemocytometer.

    • Always use the standardized inoculum within a short timeframe.

  • Control for Volatility:

    • When performing broth microdilution, seal the plates with adhesive film to minimize evaporation of this compound.

    • For agar-based methods, ensure a consistent volume of agar in each plate.

  • Precise Serial Dilutions:

    • Prepare a fresh stock solution of this compound for each experiment.

    • Use calibrated pipettes and perform serial dilutions carefully to avoid errors.

  • Consistent Incubation Conditions:

    • Maintain a constant temperature and humidity during incubation.

    • For microdilution plates, use a plate shaker for consistent aeration if required for the fungal species.

Issue 2: Suspected efflux pump-mediated resistance.

Causality: Overexpression of ABC or MFS transporters is a common mechanism of multidrug resistance in fungi.[13][14][15][16][17] These pumps actively extrude this compound, lowering its intracellular concentration.

Experimental Workflow to Confirm and Overcome Efflux Pump Activity:

Efflux_Pump_Workflow cluster_confirm Confirmation of Efflux Pump Activity cluster_overcome Overcoming Resistance start Hypothesis: High MIC due to efflux pumps rhodamine Rhodamine 6G Efflux Assay start->rhodamine Functional Assay gene_expression qRT-PCR Analysis of Efflux Pump Genes (e.g., CDR1, MDR1) start->gene_expression Transcriptional Analysis conclusion Conclusion: Efflux pump overexpression confirmed rhodamine->conclusion gene_expression->conclusion synergy Synergy Testing with Efflux Pump Inhibitors (e.g., Verapamil) conclusion->synergy combination Combination Therapy with Conventional Antifungals (e.g., Fluconazole) conclusion->combination outcome Outcome: Restored sensitivity to this compound synergy->outcome combination->outcome

Caption: Workflow to investigate and overcome efflux pump-mediated resistance.

Detailed Protocols:

Protocol 2.1: Rhodamine 6G Efflux Assay (Functional Confirmation)

  • Cell Preparation: Grow fungal cells to mid-log phase in a suitable broth medium.

  • Loading: Harvest and wash the cells, then resuspend them in a buffer containing a glucose source and Rhodamine 6G. Incubate to allow the dye to accumulate.

  • Efflux Measurement: Wash the cells to remove external dye. Resuspend in buffer with and without glucose (to energize the pumps).

  • Analysis: Measure the fluorescence of the supernatant over time using a fluorometer. Increased fluorescence in the supernatant of the this compound-resistant strain compared to a sensitive control indicates active efflux.

Protocol 2.2: qRT-PCR for Efflux Pump Gene Expression

  • RNA Extraction: Expose both resistant and sensitive fungal strains to a sub-inhibitory concentration of this compound for a defined period. Extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for known efflux pump genes (e.g., CDR1, MDR1 for Candida species) and a housekeeping gene for normalization.

  • Analysis: A significant upregulation of efflux pump genes in the resistant strain confirms this mechanism.

Protocol 2.3: Synergy Testing (Checkerboard Assay)

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of this compound and a known efflux pump inhibitor (e.g., verapamil) or another antifungal (e.g., fluconazole).[19]

  • Inoculation and Incubation: Inoculate the plate with the resistant fungal strain and incubate under appropriate conditions.

  • Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).

Issue 3: Resistance linked to alterations in the ergosterol pathway.

Causality: As this compound impacts ergosterol biosynthesis, mutations or altered gene expression in this pathway can confer resistance.[3][4][5][6][7][8]

Signaling Pathway and Experimental Approach:

Ergosterol_Pathway cluster_resistance Resistance Development This compound This compound Erg11 ERG11 (Lanosterol 14α-demethylase) This compound->Erg11 Inhibits Erg3 ERG3 Erg11->Erg3 ...pathway... Ergosterol Ergosterol Erg3->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Resistance Resistance Mechanisms Resistance->Membrane Maintains function Erg11_mut ERG11 mutation/ overexpression Erg11_mut->Resistance Alt_sterols Alternative sterol production Alt_sterols->Resistance

Caption: this compound's impact on the ergosterol pathway and resistance mechanisms.

Troubleshooting and Investigative Protocols:

Protocol 3.1: Exogenous Ergosterol Rescue Assay

  • Principle: If this compound's primary action is ergosterol depletion, adding exogenous ergosterol to the growth medium should increase the fungus's tolerance.[4]

  • Method: Perform a standard MIC assay with parallel plates where the medium is supplemented with a sub-inhibitory concentration of ergosterol.

  • Interpretation: A significant increase (e.g., 4-fold or greater) in the MIC of this compound in the presence of exogenous ergosterol strongly suggests that the drug targets the ergosterol pathway.[20]

Protocol 3.2: Sterol Quantification

  • Extraction: Grow the resistant and sensitive strains with and without this compound treatment. Harvest the cells and extract total sterols using an alcoholic potassium hydroxide method.[9]

  • Analysis: Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

  • Interpretation: A decrease in ergosterol and an accumulation of precursor sterols (like lanosterol) in the sensitive strain treated with this compound would be expected. The resistant strain may show a less pronounced change or the presence of alternative sterols.

Protocol 3.3: Gene Sequencing

  • Target Genes: Identify key genes in the ergosterol biosynthesis pathway (e.g., ERG11, ERG3).

  • PCR and Sequencing: Amplify and sequence these genes from both the resistant and sensitive strains.

  • Analysis: Compare the sequences to identify any mutations in the resistant strain that could alter enzyme function and reduce this compound binding.

Section 3: Data Interpretation and Advanced Strategies

Quantitative Data Summary

The following table provides typical MIC ranges for this compound against common fungal pathogens. These values can serve as a baseline for your experiments.

Fungal SpeciesThis compound MIC Range (µg/mL)Reference(s)
Candida albicans128 - 256[1][9][21]
Candida tropicalis16 - 256[19][22]
Penicillium digitatum1360[4]
Aspergillus niger1250 - 5000 (v/v)[10]

Note: MIC values can vary based on the specific strain, methodology, and purity of the this compound used.

Advanced Strategy: Combination Therapy

Given the multiple potential resistance mechanisms, a powerful strategy is to combine this compound with other antifungal agents.

  • This compound + Azoles (e.g., Fluconazole): Azoles also target the ergosterol pathway (specifically Erg11p).[7] A synergistic effect can occur if the fungus has developed resistance to one of the agents but not both. This compound's membrane-destabilizing effects may also increase the intracellular concentration of the azole.

  • This compound + Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol, forming pores in the membrane.[5] this compound's inhibition of ergosterol synthesis could potentially lead to complex interactions, but some studies have shown synergistic effects.[19][22]

  • This compound + Echinocandins (e.g., Caspofungin): Echinocandins target cell wall synthesis (β-glucan synthase). A combination therapy would attack two different essential fungal structures, reducing the likelihood of resistance.

References

Technical Support Center: Enhancing the Stability of Citronellal in Insect Repellents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and formulation experts dedicated to advancing insect repellent technology. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding methods to reduce the high volatility of citronellal, a key active component in many natural insect repellents. Its inherent volatility, while crucial for its repellent action, often leads to a short duration of efficacy.[1][2] This resource is designed to provide you with the technical insights and practical protocols needed to overcome this challenge.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working to extend the efficacy of this compound-based repellents.

Q1: What is the primary challenge with using this compound in insect repellent formulations?

The main drawback of using this compound and citronella oil in insect repellents is their limited protection time due to the high volatility of their active components.[1][2] This rapid evaporation shortens the duration of their repellent effect, often requiring reapplication every hour.[1]

Q2: What are the most effective methods to reduce the volatility of this compound?

Several techniques have proven effective in reducing this compound's volatility and providing a controlled release. These include:

  • Microencapsulation and Nanoencapsulation: This involves enclosing this compound within a protective polymer shell, which can be designed to release the active ingredient slowly over time.[3][4][5] This method has been shown to significantly decrease the evaporation rate.[6]

  • Inclusion Complexes: Forming complexes with molecules like cyclodextrins can effectively "trap" the this compound, reducing its volatility and allowing for a more sustained release.[7][8]

  • Use of Fixatives: Incorporating high molecular weight, low-volatility substances (fixatives) into the formulation can lower the evaporation rate of this compound.[1][9] Vanillin is a commonly used and effective fixative.[1][9][10]

  • Nanoemulsions: Formulating this compound into a nanoemulsion can improve its stability and control its release.[11][12]

Q3: How does microencapsulation work to control the release of this compound?

Microencapsulation creates a physical barrier around the this compound droplets.[3] The release of the active ingredient is then governed by several mechanisms, including diffusion through the capsule wall, erosion of the wall material, or rupture of the capsule due to pressure or other triggers.[13] By carefully selecting the wall material and encapsulation method, the release rate can be tailored to provide long-lasting protection.[14]

Q4: What are cyclodextrins and how do they form inclusion complexes with this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This structure allows them to encapsulate hydrophobic molecules, like this compound, within their cavity. This non-covalent "host-guest" interaction effectively shields the this compound from the environment, reducing its volatility and allowing for a controlled release.[7][15]

Q5: Can I combine different methods to further enhance the stability of this compound?

Yes, a multi-faceted approach can be highly effective. For instance, you could microencapsulate a this compound-cyclodextrin inclusion complex or incorporate fixatives into a nanoemulsion formulation. Such combinations can offer synergistic effects, leading to a more robust and long-lasting insect repellent.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting advice for common experimental challenges.

Guide 1: Microencapsulation of this compound via Complex Coacervation

Complex coacervation is a widely used and effective method for encapsulating essential oils.[3][16] It involves the interaction of two oppositely charged polymers in an aqueous solution to form a polymer-rich phase that coats the oil droplets.[16]

Experimental Workflow: Complex Coacervation of this compound

cluster_prep Preparation cluster_process Encapsulation Process cluster_post Post-Processing prep_gelatin Prepare Gelatin Solution emulsify Emulsification prep_gelatin->emulsify prep_acacia Prepare Gum Arabic Solution prep_acacia->emulsify prep_oil Prepare this compound Core prep_oil->emulsify coacervation Induce Coacervation (pH adjustment) emulsify->coacervation cooling Cooling & Shell Formation coacervation->cooling crosslink Cross-linking (e.g., with formaldehyde) cooling->crosslink separate Separation (Filtration/Centrifugation) crosslink->separate wash Washing separate->wash dry Drying (e.g., Freeze-drying) wash->dry characterize Characterization (SEM, Particle Size, etc.) dry->characterize

Caption: Workflow for this compound Microencapsulation.

Detailed Protocol:

  • Preparation of Polymer Solutions:

    • Prepare a gelatin solution (e.g., 8% w/v) by dissolving gelatin in deionized water at an elevated temperature (e.g., 40°C).[17]

    • Prepare a gum arabic solution (e.g., 2% m/v) in deionized water.[17]

  • Emulsification:

    • Mix the gelatin and gum arabic solutions.[17]

    • Add this compound oil to the polymer solution and emulsify using a high-speed homogenizer to form fine oil droplets.

  • Coacervation:

    • Adjust the pH of the emulsion to induce coacervation (typically around pH 4.0-4.5). This causes the oppositely charged polymers to form a complex that deposits around the oil droplets.

  • Cooling and Cross-linking:

    • Cool the mixture to promote the gelation of the polymer shell.

    • Add a cross-linking agent, such as formaldehyde, to harden the microcapsule walls.[3][5]

  • Separation and Drying:

    • Separate the microcapsules from the solution by filtration or centrifugation.

    • Wash the microcapsules to remove any unencapsulated oil and residual reagents.

    • Dry the microcapsules, for example, by freeze-drying, to obtain a stable powder.[3]

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency - Inappropriate polymer ratio or concentration. - Incorrect pH for coacervation. - Inefficient emulsification leading to large oil droplets.- Optimize the gelatin-to-gum arabic ratio (e.g., 1:1).[3] - Carefully monitor and adjust the pH to the optimal coacervation point. - Increase homogenization speed or time to achieve a smaller and more uniform emulsion.
Irregular or Agglomerated Microcapsules - Inadequate stirring during coacervation and cross-linking. - Suboptimal cooling rate.- Maintain consistent and appropriate agitation throughout the process to prevent agglomeration. - Control the cooling rate to ensure uniform shell formation.
Premature Release or Leakage of this compound - Incomplete or insufficient cross-linking of the capsule walls. - Mechanical stress during processing.- Optimize the concentration of the cross-linking agent and the reaction time.[3] - Handle the microcapsules gently during separation and drying.
Guide 2: Formation of this compound-β-Cyclodextrin Inclusion Complexes

This method offers a non-polymeric approach to stabilize this compound. The formation of an inclusion complex significantly reduces the volatility of the guest molecule.[8]

Mechanism of Inclusion Complex Formation

cluster_reactants Reactants cluster_product Product This compound This compound (Hydrophobic) complex Inclusion Complex (Reduced Volatility) This compound->complex Encapsulation cyclodextrin β-Cyclodextrin (Hydrophobic Cavity) cyclodextrin->complex Encapsulation

Caption: Formation of a this compound-Cyclodextrin Complex.

Detailed Protocol (Kneading Method): [8]

  • Preparation:

    • Weigh out β-cyclodextrin and this compound in the desired molar ratio (e.g., 1:1).[8]

  • Kneading:

    • Place the β-cyclodextrin in a mortar.

    • Slowly add the this compound while continuously kneading the mixture.

    • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.[7]

    • Continue kneading for a specified period (e.g., 60 minutes) to facilitate the complex formation.

  • Drying:

    • Dry the resulting paste in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Purification and Characterization:

    • Wash the dried complex with a solvent in which the free this compound is soluble but the complex is not, to remove any uncomplexed this compound.

    • Characterize the complex using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to confirm its formation.[8]

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Complexation Efficiency - Incorrect molar ratio of this compound to β-cyclodextrin. - Insufficient kneading time or intensity. - Inappropriate solvent for paste formation.- Experiment with different molar ratios to find the optimal stoichiometry.[8] - Ensure thorough and consistent kneading for an adequate duration. - Optimize the solvent system to facilitate the interaction between the host and guest molecules.
Presence of Uncomplexed this compound - Incomplete reaction. - Inefficient purification step.- Increase kneading time or consider alternative complexation methods (e.g., co-precipitation). - Ensure the washing solvent effectively removes free this compound without dissolving the complex.

Section 3: Quantitative Data Summary

The following table summarizes key performance metrics for different this compound stabilization methods, providing a comparative overview for experimental design.

MethodWall/Host Material(s)Key FindingsReference
Complex Coacervation Gelatin and Gum ArabicRelease kinetics followed the Higuchi model, indicating a diffusion-controlled release. A slower release rate was achieved with a 2:3 gelatin to acacia ratio.[3][3]
Interfacial Polymerization PolyurethaneMicrocapsules were thermally stable up to 220°C, demonstrating improved thermal stability of the encapsulated this compound.[18][18]
Spray Drying Gum Arabic and MaltodextrinAchieved the highest microencapsulation efficiency among the tested wall materials, resulting in a stable powder with low water activity.[4][4]
Nanoencapsulation (NLC) Nanostructured Lipid CarrierRaised the boiling point of the encapsulated citronella oil, suggesting a controlled release mechanism and prolonged repellent effect.[19][19]
Inclusion Complexation β-CyclodextrinThe release of citronella oil was extended from seconds to hours when complexed and applied to fabrics.[7] Complexation efficiency of 63.79% was achieved.[20][7][20]

This technical guide is intended to be a living document. As new research emerges and technologies evolve, we will continue to update this resource to provide you with the most current and comprehensive information available.

References

optimization of reaction conditions for the synthesis of (R)-citronellal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-citronellal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chiral intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields and enantioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems with detailed explanations of their root causes and step-by-step protocols for resolution.

Issue 1: Low Enantiomeric Excess (ee) of (R)-Citronellal

Question: My reaction is producing a nearly racemic mixture of citronellal, or the enantiomeric excess of the (R)-isomer is significantly lower than expected. What are the potential causes and how can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is a critical challenge in the synthesis of (R)-citronellal. Several factors can contribute to a low enantiomeric excess (ee).

Root Cause Analysis:

  • Isomerization of the Starting Material: When using citral (a mixture of geranial and neral) as the starting material, the presence of neral can lead to the formation of the undesired (S)-citronellal, thereby reducing the overall ee of the (R)-isomer.[1][2] Some enzymatic systems show different selectivities for geranial (the E-isomer) and neral (the Z-isomer).[2][3]

  • Isomerization of the Intermediate: During the reaction, the intermediate geranial can isomerize to neral, which then gets reduced to (S)-citronellal.[1][2] This isomerization can be influenced by reaction conditions such as pH and temperature.

  • Suboptimal Catalyst or Enzyme: The choice of catalyst or enzyme is paramount. For instance, in asymmetric hydrogenation using a rhodium complex with chiral ligands, the enantioselectivity can be limited, sometimes only achieving around 87% ee.[1][4] Enzymatic approaches, while promising, require careful selection of the right enzyme, as not all are highly selective for producing the (R)-enantiomer.[2][3]

  • Reaction Conditions: Temperature, solvent, and pH can significantly impact the stereochemical outcome of the reaction. For example, in enzymatic reactions, deviations from the optimal pH and temperature can lead to a decrease in enzyme selectivity.

Troubleshooting Workflow:

start Low ee of (R)-Citronellal check_sm 1. Analyze Starting Material Purity start->check_sm check_iso 2. Monitor for Intermediate Isomerization check_sm->check_iso If starting material is pure citral or geraniol optimize_catalyst 3. Evaluate Catalyst/Enzyme System check_iso->optimize_catalyst optimize_conditions 4. Optimize Reaction Conditions optimize_catalyst->optimize_conditions solution High ee of (R)-Citronellal Achieved optimize_conditions->solution

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Solutions:

  • Starting Material and Intermediate Analysis:

    • Protocol: Use Gas Chromatography (GC) with a chiral column to analyze the isomeric purity of your citral starting material. If possible, start with pure geraniol to avoid the complication of the neral isomer.[1]

    • Rationale: By starting with geraniol, a copper radical oxidase can selectively oxidize it to geranial, which is then reduced to (R)-citronellal, bypassing the issue of neral reduction.[2][3]

  • Catalyst and Enzyme Selection:

    • For Chemical Catalysis: If using asymmetric hydrogenation, consider catalysts known for high enantioselectivity, such as BINAP-ruthenium complexes.[5] Note that hydrogen pressure can significantly affect optical purity.[5]

    • For Biocatalysis: Employ highly stereoselective ene reductases (ERs), such as OYE2 from Saccharomyces cerevisiae, which has shown high selectivity for producing (R)-citronellal from geranial.[2][6] Enzyme engineering can further enhance selectivity.[6]

  • Optimization of Reaction Conditions:

    • Temperature: For enzymatic reactions, operate at the optimal temperature for the specific enzyme to maintain its conformational integrity and selectivity. For example, a reaction temperature of 30°C was found to be optimal for a whole-cell biocatalyst system.[7]

    • Solvent: The choice of solvent can influence both catalyst activity and selectivity. In some enzymatic systems, a biphasic system using a water-immiscible organic solvent like heptane can minimize geranial isomerization and improve enantioselectivity.[8][9]

    • pH: Maintain the optimal pH for your enzymatic system. For the OYE2-catalyzed reduction, a pH of 8.0 is often used.[2][7]

Issue 2: Low Reaction Conversion or Yield

Question: My reaction is stalling, resulting in low conversion of the starting material and a poor yield of (R)-citronellal. What could be the reasons, and how can I improve the conversion?

Answer: Low conversion is a frequent obstacle that can stem from several factors, including catalyst deactivation and product inhibition.

Root Cause Analysis:

  • Catalyst/Enzyme Deactivation: In heterogeneous catalysis, the catalyst can deactivate through mechanisms like coking, sintering, or poisoning.[10] In biocatalysis, enzymes can lose activity due to non-optimal temperature, pH, or the presence of denaturing agents.

  • Product Inhibition: The product, (R)-citronellal, can inhibit the activity of the catalyst or enzyme, a common issue in enzymatic cascades.[1][11] For instance, the copper radical oxidase (CRO) used in the initial oxidation of geraniol can be inhibited by this compound.[1]

  • Insufficient Cofactor Regeneration (for enzymatic reactions): Many ene reductases require a cofactor like NADPH. If the cofactor regeneration system (e.g., using glucose dehydrogenase) is inefficient, the reaction will slow down.

  • Mass Transfer Limitations: In biphasic systems or with immobilized enzymes, poor mixing can limit the access of the substrate to the active sites.

Troubleshooting Workflow:

start Low Conversion/Yield check_activity 1. Verify Catalyst/Enzyme Activity start->check_activity check_inhibition 2. Investigate Product Inhibition check_activity->check_inhibition If catalyst/enzyme is active check_cofactor 3. Ensure Efficient Cofactor Regeneration check_inhibition->check_cofactor optimize_mixing 4. Optimize Mass Transfer check_cofactor->optimize_mixing solution High Conversion/Yield Achieved optimize_mixing->solution

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Addressing Catalyst/Enzyme Deactivation:

    • Protocol: For solid catalysts, consider regeneration procedures such as calcination to remove coke. For enzymes, ensure the reaction buffer is at the optimal pH and the temperature is maintained within the enzyme's stable range.

    • Rationale: Maintaining optimal conditions preserves the catalyst's or enzyme's structural and functional integrity throughout the reaction.

  • Overcoming Product Inhibition:

    • In Situ Product Removal (ISPR):

      • Biphasic System: Introduce a water-immiscible organic solvent (e.g., heptane) to the reaction. The hydrophobic product, (R)-citronellal, will preferentially partition into the organic phase, reducing its concentration in the aqueous phase where the enzyme is located.[8][11]

      • Adsorption: Add a hydrophobic adsorbent resin to the reaction medium to capture the (R)-citronellal as it is formed.[11]

    • Enzyme Immobilization: Immobilizing the enzyme can create a microenvironment that may reduce the local concentration of the inhibitory product.[1][8]

  • Ensuring Efficient Cofactor Regeneration:

    • Protocol: Ensure that the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH) are present in sufficient concentrations.

    • Rationale: A robust cofactor regeneration system is crucial for maintaining the catalytic activity of cofactor-dependent enzymes over an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of (R)-citronellal: citral or geraniol?

A1: While citral is a common industrial starting material, it is a mixture of two isomers: geranial (E-isomer) and neral (Z-isomer).[1] The presence of neral can lead to the formation of the undesired (S)-citronellal, complicating the purification and reducing the enantiomeric excess of the (R)-isomer.[2] Therefore, for achieving high enantiopurity, starting with pure geraniol is often advantageous, especially in enzymatic cascades where a copper radical oxidase can selectively oxidize geraniol to geranial.[1][2][3]

Q2: How can I effectively purify (R)-citronellal from the reaction mixture?

A2: The purification of (R)-citronellal typically involves several steps. After the reaction, the mixture can be quenched and extracted with an organic solvent like ethyl acetate.[2][12] The organic layers are then combined, dried, and the solvent is removed under reduced pressure.[13] The crude product can be further purified by vacuum distillation.[13][14]

Q3: What are the main side reactions to be aware of during the synthesis of (R)-citronellal?

A3: A common side reaction, particularly in enzymatic systems, is the over-reduction of the product. The (R)-citronellal can be further reduced to (R)-citronellol by some dehydrogenases that may be present, especially in whole-cell systems.[9] Another potential side reaction is the formation of isopulegol through the cyclization of this compound, which can be catalyzed by acid impurities.[15]

Q4: What is the impact of temperature on the synthesis of (R)-citronellal?

A4: Temperature has a significant impact on both the reaction rate and selectivity. In enzymatic reactions, there is an optimal temperature at which the enzyme exhibits maximum activity and stability. For instance, for a whole-cell biocatalyst system, increasing the temperature from 20°C to 30°C increased the product concentration, but further increases led to deactivation of the enzyme.[7] In non-enzymatic reactions, higher temperatures generally increase the reaction rate but can also lead to more side reactions and catalyst deactivation.[16][17]

Quantitative Data Summary

ParameterConditionResultReference
Enantiomeric Excess Enzymatic cascade with immobilized enzymes and heptane co-solvent96.9% ee of (R)-citronellal[4][18]
Conversion One-pot bienzymatic cascade from geraniol95.1% conversion to (R)-citronellal[2]
Yield Scale-up of bienzymatic cascade72% isolated yield[2][3]
Optimal Temperature Whole-cell biocatalyst30°C[7]
Optimal pH OYE2-catalyzed reduction8.0[2][7]

References

Technical Support Center: Gas Chromatography (GC) Analysis of Citronellal Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of citronellal. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of this compound isomers. The structural similarity of these compounds, particularly the enantiomers (R)-(+)- and (S)-(-)-citronellal, demands a highly optimized and precise gas chromatography (GC) method. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues and enhance the resolution and reliability of your analyses.

Frequently Asked Questions (FAQs)

Q1: What makes the GC separation of this compound isomers so challenging?

The primary difficulty arises from the subtle structural differences between its isomers. This compound (C₁₀H₁₈O) exists as two enantiomers, (R)-(+)-citronellal and (S)-(-)-citronellal, which have identical physical and chemical properties in an achiral environment, including the same boiling point and polarity.[1][2] Therefore, they cannot be separated on standard, non-chiral GC columns. Separation requires a chiral stationary phase that can form transient, diastereomeric complexes with the enantiomers, allowing for differential retention. In complex matrices like essential oils, co-elution with other structurally similar terpenes can also present a significant challenge.[3]

Q2: What is the single most critical factor for separating this compound enantiomers?

The use of a chiral stationary phase is non-negotiable for the resolution of enantiomers. Cyclodextrin-based columns are the industry standard for this application. Specifically, derivatives of β-cyclodextrin, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, have demonstrated excellent efficacy in resolving this compound enantiomers.[1][2][4] These phases create a chiral environment within the column, enabling the necessary stereospecific interactions for separation.

Q3: Which type of GC column should I use for general terpene profiling versus specific chiral analysis of this compound?

Your choice of column depends entirely on your analytical goal.

  • For Chiral (Enantiomeric) Analysis: A cyclodextrin-based chiral column is essential. A commonly used phase is a derivative of β-cyclodextrin.[1][5]

  • For General Terpene Profiling (including this compound among other terpenes): The choice depends on the overall polarity of the analytes. A mid-polarity column, such as one with an arylene-modified cyanopropylphenyl dimethyl polysiloxane phase, often provides a good compromise for a broad range of terpenes.[6] For more polar compounds, a polyethylene glycol (WAX) phase can be effective.[6][7] Non-polar phases (e.g., 5% phenyl/95% dimethylpolysiloxane) are also commonly used as a starting point for general terpene analysis.[6]

Q4: Should I use headspace injection or direct liquid injection for this compound analysis?

Both techniques have their merits, and the best choice depends on the sample matrix and analytical objective.

  • Headspace (HS) Sampling: This technique is ideal for analyzing volatile compounds like this compound in complex or "dirty" matrices (e.g., biological fluids, viscous oils).[8][9] It works by analyzing the vapor phase above the sample, which prevents non-volatile residues from contaminating the GC inlet and column, thereby extending column life and reducing maintenance.[10]

  • Direct Liquid Injection: This is a more straightforward technique suitable for clean samples, such as diluted essential oils or standards.[9] Liquid injection is often preferred when analyzing a wide range of terpenes with varying volatilities, as it ensures that less volatile (heavier) compounds are adequately represented in the analysis, which might be a limitation of headspace sampling.[11]

Troubleshooting Guide: Poor Resolution

This section addresses specific experimental problems in a question-and-answer format. Follow the logical workflow to diagnose and resolve poor resolution.

G start Start: Poor or No Resolution of Isomers q_chiral Are you separating enantiomers? start->q_chiral a_chiral_yes a_chiral_yes q_chiral->a_chiral_yes Yes a_chiral_no a_chiral_no q_chiral->a_chiral_no No q_temp Is the oven temperature program optimized? a_temp a_temp q_temp->a_temp q_flow Is the carrier gas flow rate optimal? a_flow a_flow q_flow->a_flow q_shape What is the peak shape? a_tailing a_tailing q_shape->a_tailing Tailing a_fronting a_fronting q_shape->a_fronting Fronting a_broad a_broad q_shape->a_broad Broad end_node Resolution Improved a_chiral_yes->q_temp a_chiral_no->q_temp a_temp->q_flow a_flow->q_shape a_tailing->end_node a_fronting->end_node a_broad->end_node

Problem 1: My this compound isomers are completely co-eluting or show only a small shoulder.

Potential Cause A: Incorrect Column Selection

  • Causality: As previously mentioned, enantiomers require a chiral stationary phase for separation. For other isomers within a complex mixture, the polarity of the stationary phase dictates the selectivity. If the phase polarity is not suitable for the target analytes, they will not be retained differently, leading to co-elution.

  • Self-Validating Solution:

    • For Enantiomers: Confirm that you are using a column specifically designed for chiral separations, such as a β-DEX™ 225 or similar cyclodextrin-based column.[1][5] If not, this is the primary source of the problem.

    • For Isomers in a Mixture: If your current column fails to provide resolution, switch to a column of different polarity. For example, if you are using a non-polar DB-5 column, try a more polar WAX-type column to introduce different separation mechanisms (e.g., dipole-dipole interactions).[6]

Potential Cause B: Sub-optimal Oven Temperature Program

  • Causality: A temperature ramp that is too fast does not allow sufficient time for the isomers to interact with the stationary phase. The analytes are pushed through the column too quickly, preventing the subtle differences in their interaction energies from manifesting as a separation.

  • Self-Validating Solution: Decrease the oven ramp rate significantly, for example, to 1-2 °C/minute.[3] You can also lower the initial oven temperature to increase retention of these volatile compounds at the head of the column, leading to better focusing and improved separation as the run progresses.[6] If the shoulder begins to resolve into two distinct peaks, you are moving in the right direction.

Potential Cause C: Incorrect Carrier Gas Flow Rate

  • Causality: Column efficiency, or its ability to produce narrow peaks, is highly dependent on the carrier gas linear velocity. The van Deemter equation describes how an optimal flow rate minimizes peak broadening and maximizes resolution. A flow rate that is too high or too low will reduce efficiency and harm the separation.[12]

  • Self-Validating Solution: Optimize the linear velocity of your carrier gas. For most columns, the optimal linear velocity is around 20-25 cm/s for Helium, and 35-40 cm/s for Hydrogen.[13] Hydrogen often provides better resolution at higher flow rates, leading to faster analysis times.[14] Consult your column manufacturer's guidelines and adjust your flow rate to match the optimum. An improvement in peak sharpness and separation indicates success.

Problem 2: My peaks are excessively broad, causing them to merge.

Potential Cause: Column Contamination or Degradation

  • Causality: The accumulation of non-volatile residues on the column, especially at the inlet, creates active sites and disrupts the normal partitioning process. This leads to band broadening.

  • Self-Validating Solution:

    • Bake-out: Condition the column at its maximum allowed isothermal temperature (or 20 °C below) for several hours to remove contaminants.

    • Trim the Column: If baking out is insufficient, carefully trim 10-20 cm from the inlet end of the column to remove the most contaminated section.[15] After re-installation, you should observe sharper peaks.

Problem 3: My peaks are asymmetrical (Tailing or Fronting).

Potential Cause A: Peak Tailing due to Active Sites

  • Causality: Peak tailing is common for polar compounds like aldehydes. It occurs when the analyte has a secondary, undesirable interaction with active sites (e.g., exposed silanols) in the GC inlet liner or on the column itself.[6] This causes a portion of the analyte molecules to be retained longer, creating a "tail."

  • Self-Validating Solution: Replace the inlet liner with a new, deactivated one.[15] Using liners with glass wool can sometimes introduce activity; consider a liner without wool or one with deactivated wool. If tailing persists, the column itself may have become active, and trimming the inlet as described above is recommended.

Potential Cause B: Peak Fronting due to Column Overload

  • Causality: Peak fronting, often described as a "shark fin" shape, is a classic symptom of column overload.[15][16] This happens when too much sample is injected, saturating the stationary phase at the point of injection. The excess analyte molecules cannot interact with the stationary phase and travel down the column more quickly, eluting at the "front" of the main peak band.

  • Self-Validating Solution: This is easily diagnosed. Dilute your sample by a factor of 10 and re-inject.[16] Alternatively, if using split injection, increase the split ratio (e.g., from 50:1 to 100:1). If the peak shape becomes symmetrical, you have confirmed column overload was the issue.

G Resolution Peak Resolution Column Column Selectivity Selectivity Column->Selectivity Governs Selectivity->Resolution Temp Temp Temp->Selectivity Influences Retention Retention Temp->Retention Controls Retention->Resolution Flow Flow Flow->Retention Affects Efficiency Efficiency Flow->Efficiency Optimizes Efficiency->Resolution Injection Injection Injection->Efficiency Impacts Peak Shape

Data & Protocols

Table 1: Recommended GC Columns for this compound Isomer Analysis
Analytical GoalRecommended Column PhaseCommon Trade NamesRationale
Enantiomer Separation Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinβ-DEX™ 225, Rt-βDEXsaProvides chiral recognition necessary to separate (R)- and (S)-citronellal.[1][4]
General Terpene Profile Arylene-Modified Cyanopropylphenyl Dimethyl PolysiloxaneRxi-624Sil MSMid-polarity phase offering unique selectivity for a broad range of terpenes.[6]
Polar Terpenes Polyethylene Glycol (PEG)DB-HeavyWAX, CarbowaxHighly polar phase, effective for separating polar compounds like terpene alcohols and aldehydes.[6][7]
Standard Non-Polar Mix 5% Phenyl / 95% DimethylpolysiloxaneDB-5, HP-5, Rtx-5A robust, general-purpose non-polar column, good for separating compounds based on boiling point.[6]
Protocol 1: Chiral GC-FID Separation of this compound Enantiomers

This protocol provides a validated starting point for the separation of this compound enantiomers. Optimization may be required based on your specific instrument and sample matrix.

  • Instrumentation and Column:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

  • Sample Preparation:

    • Prepare a 100 ppm solution of the this compound sample or essential oil in a suitable solvent like n-hexane or ethyl acetate.[3] Ensure the sample is filtered if it contains particulate matter.

  • GC Conditions:

    • Inlet Temperature: 220 °C[3]

    • Injection Mode: Split

    • Split Ratio: 50:1 (adjust if peak fronting occurs)[3]

    • Injection Volume: 1 µL[3]

    • Carrier Gas: Hydrogen or Helium[3]

    • Flow Rate/Linear Velocity: Optimize for the carrier gas. For Hydrogen, a constant linear velocity of ~40-60 cm/s is a good starting point.[3]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase at 2 °C/minute to 200 °C.

      • Hold at 200 °C for 5 minutes.[3]

    • Detector Temperature (FID): 250 °C

  • Procedure:

    • Equilibrate the GC system until a stable baseline is achieved.

    • Inject a solvent blank to ensure no system contamination.

    • Inject prepared standards of (R)- and (S)-citronellal (if available) to determine retention times.

    • Inject the prepared sample.

    • Acquire the chromatogram and integrate the peaks corresponding to the this compound enantiomers.

References

strategies to enhance the synergistic effect of citronellal with other compounds

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the synergistic potential of citronellal. This compound, a monoterpenoid aldehyde found in the essential oils of various plants like citronella grass, is recognized for its diverse biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties.[1][2] This guide provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions to help you effectively design, execute, and interpret experiments aimed at enhancing the synergistic effects of this compound with other compounds.

The primary goal of studying synergy is to achieve a greater therapeutic effect with lower doses of combined substances, which can reduce toxicity and minimize the development of resistance.[3] This is often expressed as a "1+1 > 2" effect.[4] This resource is designed with full editorial control to provide a logical and scientifically rigorous framework for your research, moving beyond rigid templates to address the specific challenges of working with natural compounds like this compound.

Section 1: Troubleshooting Common Experimental Hurdles

This section addresses specific issues that researchers may encounter during their synergy experiments with this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Inconsistent or Non-Reproducible Synergy Results

Question: My checkerboard assays are showing synergy in one experiment but only additivity or even antagonism in subsequent repeats. What could be causing this variability?

Answer:

Inconsistent results in synergy testing are a common challenge, often stemming from subtle variations in experimental setup and execution. Here’s a breakdown of potential causes and how to address them:

  • Causality Behind the Issue: The interaction between two compounds is highly dependent on their respective concentrations. Minor errors in preparing serial dilutions can cascade, leading to significant shifts in the concentration matrix and, consequently, the calculated Fractional Inhibitory Concentration (FIC) Index.[5] Furthermore, the physiological state of the target organism (e.g., bacterial growth phase) can influence its susceptibility.

  • Troubleshooting Protocol:

    • Standardize Inoculum Preparation: Always use a standardized inoculum density. For bacteria, this typically means adjusting the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then diluting it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL in the well).[6]

    • Verify Stock Solution Concentrations: Before each experiment, confirm the concentration of your this compound and partner compound stock solutions. If possible, use techniques like GC-MS for this compound to verify its purity and concentration.

    • Meticulous Serial Dilutions: Precision in pipetting is critical.[5] Use calibrated pipettes and change tips for each dilution step to avoid carryover. Prepare fresh dilutions for each experiment.

    • Incorporate Robust Controls:

      • Growth Control: Wells with only the medium and inoculum to ensure the organism is viable.

      • Sterility Control: Wells with only the medium to check for contamination.

      • Single-Agent Controls: Each compound should be tested alone across the full dilution range to accurately determine its Minimum Inhibitory Concentration (MIC) for that specific experiment.[7]

    • Control for Volatility: this compound is volatile. To minimize evaporation during incubation, which would alter its effective concentration, seal the microtiter plates with an adhesive plate sealer.

Issue 2: Difficulty in Determining the MIC in a Checkerboard Assay

Question: I'm having trouble visually determining the exact well that represents the MIC, especially with compounds that cause partial inhibition. How can I get a more objective reading?

Answer:

Visual determination of MICs can be subjective. This is particularly true for natural compounds that may not result in a complete absence of growth but rather a significant reduction.

  • Causality Behind the Issue: The transition from growth to no growth can be gradual, leading to ambiguous MIC endpoints. This can be compounded by the formation of biofilms or compound precipitation.

  • Troubleshooting Protocol:

    • Use a Spectrophotometric Reader: Quantify growth by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.

    • Incorporate a Metabolic Indicator Dye: Use a dye like resazurin or MTT. These dyes change color in the presence of metabolically active cells. The MIC is the lowest concentration that prevents this color change.

    • Address Compound Precipitation: If you observe precipitation, it can interfere with OD readings. Note the wells where this occurs. It may be necessary to test a different solvent or a lower concentration range. Ensure the final solvent concentration in the wells is consistent and does not inhibit growth on its own.

Section 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in synergy analysis.

Protocol 1: The Checkerboard Microdilution Assay

The checkerboard assay is a standard method for systematically testing pairs of compounds to determine their interaction.[6][8]

Objective: To determine the Fractional Inhibitory Concentration (FIC) Index for a combination of this compound and a partner compound.

Materials:

  • 96-well microtiter plates[6]

  • This compound (stock solution of known concentration)

  • Compound B (stock solution of known concentration)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Standardized inoculum of the test organism

  • Multichannel pipette

Methodology:

  • Plate Preparation:

    • Dispense 100 µL of broth into each well of a 96-well plate.[6]

    • In column 1, add 100 µL of the highest concentration of this compound to row A. Perform two-fold serial dilutions by transferring 100 µL from well to well across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the control for Compound B alone, and column 12 will be the growth control.[6]

    • In row A, add 100 µL of the highest concentration of Compound B to each well from column 1 to 11.

    • Perform two-fold serial dilutions of Compound B down the plate from row A to row G by transferring 100 µL from well to well. Discard the final 100 µL from row G.

    • Row H will serve as the control for this compound alone.[7]

  • Inoculation:

    • Prepare the bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of this inoculum to each well (except sterility controls). The final volume in each well will be 200 µL.[6]

  • Incubation:

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for many bacteria).

  • Reading Results:

    • Visually inspect the plate for turbidity or use a plate reader to determine the MIC for each compound alone and in combination. The MIC is the lowest concentration showing no visible growth.[6]

Workflow for Checkerboard Assay Setup

Checkerboard_Workflow cluster_prep Plate Preparation cluster_main_steps Assay Execution cluster_analysis Data Analysis prep_ prep_ broth Dispense 100 µL Broth to all wells prep_this compound Create this compound Serial Dilutions (Columns 1-10) prep_compoundB Create Compound B Serial Dilutions (Rows A-G) prep_this compound->prep_compoundB prep_controls Set up Single-Agent Controls (Row H, Column 11) prep_compoundB->prep_controls inoculate Inoculate with Standardized Organism Suspension prep_controls->inoculate prep_broth prep_broth prep_broth->prep_this compound incubate Incubate Plate under Optimal Conditions inoculate->incubate read_mic Determine MICs Visually or with Plate Reader incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Workflow for the checkerboard microdilution assay.

Section 3: Data Analysis and Interpretation

Calculating the Fractional Inhibitory Concentration (FIC) Index

The FIC index is the most common method for quantifying the interaction between two compounds.[6][9]

  • Determine the MICs:

    • MIC of this compound alone (MIC_A)

    • MIC of Compound B alone (MIC_B)

    • MIC of this compound in combination (in a specific well) (Conc_A)

    • MIC of Compound B in combination (in the same well) (Conc_B)

  • Calculate the FIC for each compound:

    • FIC_A = Conc_A / MIC_A

    • FIC_B = Conc_B / MIC_B

  • Calculate the FIC Index (FICI):

    • FICI = FIC_A + FIC_B[10]

Table 1: Interpretation of FIC Index Values

FIC Index (FICI)Interpretation
≤ 0.5Synergy[7][11]
> 0.5 to 4.0Additive or Indifference[7][12]
> 4.0Antagonism[7]

Note: Some literature may use slightly different cutoff values. It is important to be consistent and cite the reference for the chosen interpretation model.[13]

Isobolographic Analysis

An isobologram is a graphical representation of synergy.[14][15]

  • How it Works: The doses of each compound required to produce a specific effect (e.g., 50% inhibition or ED₅₀) are plotted on the x and y axes. A straight line connecting these two points represents additivity.[14][16]

  • Interpretation:

    • Data points that fall below the line of additivity indicate synergy.[14][16]

    • Data points that fall on the line indicate an additive effect.

    • Data points that fall above the line indicate antagonism.[15]

Visualizing Synergy with an Isobologram

Isobologram Isobologram Analysis origin x_axis Concentration of this compound origin->x_axis y_axis Concentration of Compound B origin->y_axis MIC_A MIC_B MIC_A->MIC_B Line of Additivity MIC_A_label MIC of this compound Alone MIC_B_label MIC of Compound B Alone synergy_point antagonism_point synergy_label Synergy antagonism_label Antagonism

Caption: Example of an isobologram for synergy analysis.

Section 4: Frequently Asked Questions (FAQs)

Q1: What types of compounds are known to have synergistic effects with this compound?

A1: this compound has shown synergistic effects with various classes of compounds. For instance, it has been reported to act synergistically with other essential oil components like cinnamaldehyde against certain fungi.[17] It can also enhance the activity of antimicrobial peptides against multidrug-resistant bacteria.[18] Research has also explored combinations with conventional antibiotics and antifungals.[19][20]

Q2: What is the likely mechanism of action for this compound's synergistic effects?

A2: The primary mechanism of action for this compound involves disruption of the cell membrane.[1] It can increase membrane permeability, leading to the leakage of intracellular components.[1] When combined with another agent, this compound may facilitate the entry of that agent into the cell, thereby enhancing its efficacy. For example, in fungi, this compound has been shown to target ergosterol biosynthesis, a key component of the fungal cell membrane.[17] In bacteria, it can disrupt the outer membrane, allowing other compounds to reach their intracellular targets.[18]

Potential Mechanism of Synergistic Action

Synergy_Mechanism cluster_cell Target Cell (e.g., Bacterium/Fungus) cell_membrane Cell Membrane intracellular_target Intracellular Target (e.g., DNA, Ribosomes) This compound This compound This compound->cell_membrane Disrupts membrane integrity (increases permeability) compound_b Partner Compound compound_b->cell_membrane Facilitated Entry compound_b->intracellular_target Inhibits target function

Caption: this compound disrupting the cell membrane to enhance partner compound entry.

Q3: Can I use methods other than the checkerboard assay to assess synergy?

A3: Yes, while the checkerboard assay is common, other methods exist. The time-kill kinetic assay can provide dynamic information about the interaction over time, determining whether a combination is bactericidal or bacteriostatic.[7] For a more graphical approach, isobologram analysis is widely used, especially in pharmacology.[4][15][21] Advanced methods also include response surface modeling , which creates a 3D plot of the interaction.[22]

Q4: My FIC index is between 0.5 and 1.0. How should I interpret this?

A4: An FIC index in the range of >0.5 to 1.0 is typically classified as additive or indicative of a minor synergistic effect.[11] It suggests that the compounds are working together, but the combined effect is not significantly greater than their individual effects summed up. While not strong synergy, this can still be a positive outcome, as it may allow for dose reduction. It is important to perform statistical analysis to determine if this deviation from pure additivity (an FIC index of 1.0) is significant.

Q5: What are the key considerations for selecting a partner compound to test with this compound?

A5: The selection should be hypothesis-driven. Consider the following:

  • Different Mechanisms of Action: Combining compounds that act on different cellular targets is a classic strategy for achieving synergy. For example, combining a membrane-disrupting agent like this compound with a compound that inhibits DNA synthesis.

  • Known Resistance Pathways: If the target organism is resistant to a particular class of drugs, consider a partner compound that can bypass or inhibit that resistance mechanism.

  • Natural Compound Combinations: Explore combinations of this compound with other natural compounds found in the same essential oil, as these may have co-evolved to act synergistically.[23]

References

Technical Support Center: Mitigating the Skin Irritation Potential of Citronellal in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for formulators and researchers working with citronellal. This guide provides in-depth, experience-driven insights into the challenges and solutions associated with the skin irritation potential of this compound in cosmetic and dermatological formulations. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to innovate safely and effectively.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when working with this compound.

Q1: What is the primary mechanism of this compound-induced skin irritation?

A: The skin irritation and sensitization associated with this compound are not primarily caused by the molecule itself, but rather by its degradation products. This compound is considered a "pro-hapten."[1][2] This means that upon exposure to air, it undergoes autoxidation to form chemically reactive species, principally hydroperoxides.[1][3][4] These reactive molecules can then act as haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier, such as skin proteins.[5][6] The covalent binding of these this compound-derived haptens to skin proteins forms a hapten-carrier complex, which is recognized as foreign by the immune system, leading to allergic contact dermatitis.[7][8]

Q2: Is pure this compound a significant skin irritant?

A: In its pure, unoxidized state, this compound has a lower sensitizing potential.[3] The primary issue arises from its instability and propensity to oxidize when exposed to atmospheric oxygen.[1][3] Therefore, while a freshly purified sample might show minimal irritation, its potential for irritation increases over time as it degrades. This is a critical consideration for product shelf-life and stability testing.

Q3: What are the regulatory limits for this compound in cosmetic products?

A: Regulatory limits for fragrance allergens like this compound vary by region. In the European Union, for instance, this compound is one of the 26 fragrance allergens that must be declared on the ingredient list if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[9] The International Fragrance Association (IFRA) also provides standards and concentration limits for the use of this compound in different product categories to minimize the risk of sensitization.[9] It is imperative to consult the latest regulatory guidelines for your target market.

Q4: What are the primary strategies to mitigate this compound's skin irritation potential?

A: The core strategies revolve around preventing the formation of sensitizing oxidation products and controlling the exposure of the skin to this compound. The most effective approaches are:

  • Encapsulation: Microencapsulation can protect this compound from oxidation and control its release onto the skin, thereby reducing both irritation and volatility.[10][11][12]

  • Addition of Antioxidants: Incorporating antioxidants into the formulation can inhibit the autoxidation of this compound, preventing the formation of hydroperoxides.[13][14]

  • Appropriate Formulation Base: The choice of vehicle can influence the stability and skin permeation of this compound.

  • Controlled Concentration: Adhering to recommended and regulated concentration limits is a fundamental safety measure.

Q5: How can I assess the skin irritation potential of my this compound-containing formulation?

A: A tiered approach is recommended. Initially, in vitro methods using reconstructed human epidermis (RhE) models are a reliable and ethical alternative to animal testing for predicting skin irritation.[15][16][17] These tests measure cell viability after exposure to the test substance.[15] For a more comprehensive assessment, human repeat insult patch testing (HRIPT) on volunteer panels can be conducted to evaluate both irritation and sensitization potential under controlled conditions.[18]

PART 2: Troubleshooting Experimental Issues

This section provides a deeper dive into specific problems you might encounter during your research and development, offering potential causes and solutions.

Problem 1: High variability in in-vitro skin irritation assay results.

You're using an RhE model to test your this compound formulation, but the results are inconsistent across batches or experiments.

Possible Cause 1: Autoxidation of this compound
  • Causality: If your this compound source or formulation is not adequately protected from air, varying levels of oxidation can occur between experiments, leading to different concentrations of irritant hydroperoxides.

  • Troubleshooting Steps:

    • Source Material Control: Use fresh, high-purity this compound stored under an inert atmosphere (e.g., nitrogen or argon).

    • Formulation Handling: Prepare formulations fresh for each experiment. If storing, ensure it's in airtight containers with minimal headspace.

    • Analytical Verification: Use techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of this compound and its major oxidation products in the samples being tested.[1][4]

Possible Cause 2: Formulation Instability
  • Causality: If your formulation is an emulsion or dispersion, instability can lead to phase separation and inconsistent dosing of the RhE tissue.

  • Troubleshooting Steps:

    • Stability Assessment: Conduct stability tests (e.g., centrifugation, temperature cycling) on your formulation.

    • Homogenization: Ensure the formulation is thoroughly homogenized before each application to the tissue model.

Possible Cause 3: Inconsistent Assay Protocol
  • Causality: Minor deviations in the in vitro testing protocol can lead to significant variability.

  • Troubleshooting Steps:

    • Standardization: Strictly adhere to a standardized protocol, such as OECD Test Guideline 439 for in vitro skin irritation.[15][17]

    • Operator Training: Ensure all personnel conducting the assay are thoroughly trained and follow the same procedure.

    • Control Monitoring: Pay close attention to the results of your positive and negative controls to ensure the assay is performing within expected parameters.

Problem 2: Encapsulation of this compound is not effectively reducing skin permeation.

You've encapsulated this compound, but in vitro permeation studies (e.g., using Franz diffusion cells) still show significant penetration.

Possible Cause 1: Inappropriate Encapsulation Material
  • Causality: The wall material of your microcapsules may be too permeable to this compound or may swell and release the active ingredient too readily in the presence of the formulation's components.

  • Troubleshooting Steps:

    • Material Screening: Experiment with different biocompatible polymers for encapsulation, such as gelatin, acacia gum, or chitosan.[10][11]

    • Cross-linking: Investigate the use of cross-linking agents to increase the stability and reduce the permeability of the capsule shell.[10]

Possible Cause 2: Low Encapsulation Efficiency
  • Causality: A significant portion of the this compound may not have been successfully encapsulated and exists as free oil in your formulation.

  • Troubleshooting Steps:

    • Process Optimization: Optimize your encapsulation parameters, such as stirring rate, temperature, and core-to-wall material ratio.[10][11]

    • Efficiency Measurement: Quantify the encapsulation efficiency to determine the percentage of this compound that is successfully encapsulated.

Possible Cause 3: Uncontrolled Burst Release
  • Causality: A large amount of this compound may be adsorbed to the surface of the microcapsules, leading to a rapid initial release.

  • Troubleshooting Steps:

    • Washing Step: Incorporate a washing step after encapsulation to remove surface oil.

    • Release Profiling: Conduct detailed release studies to characterize the release kinetics of your microcapsules and identify any burst effect.[10]

Problem 3: Antioxidant addition is not preventing sensitization potential.

You've added an antioxidant to your this compound formulation, but it still shows a high sensitization potential in your assays.

Possible Cause 1: Incorrect Antioxidant Selection
  • Causality: The chosen antioxidant may not be effective in the specific chemical environment of your formulation or may not have the right mechanism of action to inhibit this compound's specific oxidation pathway.

  • Troubleshooting Steps:

    • Mechanism-based Selection: Choose antioxidants known to be effective against lipid peroxidation, such as tocopherol (Vitamin E) or butylated hydroxytoluene (BHT).

    • Solubility and Partitioning: Ensure the antioxidant is soluble and located where the oxidation is occurring (e.g., at the oil-water interface in an emulsion).

Possible Cause 2: Insufficient Antioxidant Concentration
  • Causality: The concentration of the antioxidant may be too low to effectively quench the free radicals being formed.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to determine the optimal concentration of the antioxidant.

    • Monitor Depletion: Analytically monitor the concentration of the antioxidant over time to ensure it is not being rapidly consumed.

Possible Cause 3: Degradation of the Antioxidant
  • Causality: The antioxidant itself may be unstable in your formulation due to factors like pH or exposure to light.

  • Troubleshooting Steps:

    • Stability Testing: Assess the stability of the antioxidant in your final formulation under relevant storage conditions.

    • Protective Packaging: Use packaging that protects the product from light and air to preserve the efficacy of the antioxidant.

PART 3: Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model

This protocol provides a general workflow based on the principles of OECD Test Guideline 439.

  • RhE Tissue Culture:

    • Procure commercially available RhE tissue kits (e.g., EpiDerm™, SkinEthic™ RHE).[15]

    • Culture the tissues at the air-liquid interface according to the manufacturer's instructions.

  • Preparation of Test Substances:

    • Prepare your this compound formulation.

    • Use a positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., Phosphate Buffered Saline).

  • Application of Test Substances:

    • Apply a precise amount of the test substance, positive control, and negative control to the surface of triplicate tissues.

    • Incubate for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Post-incubation and Rinsing:

    • Thoroughly rinse the tissues to remove the test substance.

    • Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).

  • Cell Viability Assessment (MTT Assay):

    • Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan.

    • Extract the formazan dye from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the optical density of the formazan solution using a spectrophotometer.

  • Data Interpretation:

    • Calculate the percentage of cell viability for each test substance relative to the negative control.

    • A reduction in viability below a certain threshold (typically 50%) indicates irritation potential.[15]

Protocol 2: Evaluation of this compound Autoxidation in a Cosmetic Base
  • Sample Preparation:

    • Prepare your cosmetic base with and without the addition of your chosen antioxidant.

    • Add a known concentration of high-purity this compound to each base.

  • Accelerated Stability Testing:

    • Divide each sample into multiple airtight and non-airtight containers.

    • Store the samples under various conditions (e.g., 40°C, exposure to UV light, ambient conditions).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot from each sample.

  • Analytical Quantification:

    • Extract the this compound and its potential oxidation products from the cosmetic base using a suitable solvent.

    • Analyze the extracts using GC-MS to quantify the remaining concentration of this compound and identify and quantify the formation of key oxidation products like hydroperoxides.

  • Data Analysis:

    • Plot the degradation of this compound and the formation of oxidation products over time for each storage condition.

    • Compare the oxidation rates between the stabilized (with antioxidant) and unstabilized formulations.

PART 4: Data Tables and Visualizations

Table 1: Regulatory and Recommended Concentration Limits for this compound
Regulation/StandardProduct TypeThreshold for Declaration/LimitReference
EU Cosmetics Regulation Leave-on products> 0.001% (must be declared)[9]
Rinse-off products> 0.01% (must be declared)[9]
IFRA Standards Varies by product categorySpecific concentration limits apply[9]

Note: These values are for illustrative purposes. Always consult the most current regulations and standards.

Diagrams

G cluster_0 Pro-Hapten Bioactivation cluster_1 Immune System Activation This compound This compound (Pro-hapten) Autoxidation Autoxidation (Exposure to Air) This compound->Autoxidation Hydroperoxides Reactive Hydroperoxides (Hapten) Autoxidation->Hydroperoxides HaptenCarrier Hapten-Carrier Complex (Antigen) Hydroperoxides->HaptenCarrier Covalent Binding (Haptenation) SkinProtein Skin Proteins (Carrier) SkinProtein->HaptenCarrier APC Antigen Presenting Cell (e.g., Langerhans Cell) HaptenCarrier->APC Uptake & Processing TCell T-Cell Activation APC->TCell Response Allergic Contact Dermatitis (Redness, Itching) TCell->Response

Caption: Pro-Hapten Mechanism of this compound-Induced Skin Sensitization.

G cluster_0 Mitigation Strategy start Start: Formulation Concept with this compound encapsulation Encapsulation start->encapsulation antioxidant Antioxidant Addition start->antioxidant base Formulation Base Optimization start->base formulation Develop Prototype Formulations encapsulation->formulation antioxidant->formulation base->formulation stability Accelerated Stability Testing (Assess Autoxidation) formulation->stability invitro In Vitro Skin Irritation (RhE Model) formulation->invitro permeation In Vitro Skin Permeation (Franz Cells) formulation->permeation decision1 Irritation Potential Acceptable? invitro->decision1 decision2 Permeation Reduced? permeation->decision2 decision1->decision2 Yes refine Refine Mitigation Strategy decision1->refine No decision2->refine No clinical Human Patch Testing (HRIPT) decision2->clinical Yes refine->formulation finish Final Formulation Safety Substantiated clinical->finish

Caption: Experimental Workflow for Evaluating this compound Mitigation Strategies.

PART 5: References

  • Russell Organics. (n.d.). Citronellol in Skincare. Retrieved from --INVALID-LINK--

  • Rudbäck, J., et al. (2014). Characterization of skin sensitizers from autoxidized citronellol - Impact of the terpene structure on the autoxidation process. Contact Dermatitis.

  • Rudbäck, J., et al. (2014). Characterization of skin sensitizers from autoxidized citronellol - impact of the terpene structure on the autoxidation process. PubMed. Retrieved from --INVALID-LINK--

  • Solomon, B., et al. (2011). Microencapsulation of citronella oil for mosquito-repellent application: formulation and in vitro permeation studies. PubMed. Retrieved from --INVALID-LINK--

  • Merck Millipore. (2014). Characterization of skin sensitizers from autoxidized citronellol - impact of the terpene structure on the autoxidation process. Retrieved from --INVALID-LINK--

  • Yingngam, B., et al. (2019). Response surface optimization of spray-dried citronella oil microcapsules with reduced volatility and irritation for cosmetic textile uses. ResearchGate.

  • American Academy of Allergy, Asthma & Immunology. (2024). Citronella reaction. Retrieved from --INVALID-LINK--

  • AG Organica. (2025). Citronella Oil for Skin: Benefits & Safe Usage Guide. Retrieved from --INVALID-LINK--

  • MAFU. (2024). Citronellol Benefits & this compound Benefits | Bacteria Fighters. Retrieved from --INVALID-LINK--

  • Personal Care Insights. (2024). Citronella and propolis emerge as antifungal, antibacterial and antioxidant oral and skin care solutions. Retrieved from --INVALID-LINK--

  • J. of the Indian Chem. Society. (n.d.). Sustained release formulations of citronella oil nanoemulsion using cavitational techniques.

  • Clinikally. (2023). Citronella Essential Oil: Benefits for Skin, Hair, and Aromatherapy. Retrieved from --INVALID-LINK--

  • Dr.Oracle. (2025). Is citronella essential oil beneficial for the skin when properly diluted?. Retrieved from --INVALID-LINK--

  • GreenPrints. (n.d.). Dermal toxicity of repeated application of citronella oil as an insect repellant. Retrieved from --INVALID-LINK--

  • NAMSA. (n.d.). In Vitro Irritation Assay. Retrieved from --INVALID-LINK--

  • BeLab Services. (2024). Hydroxythis compound: New Regulations for the Cosmetics Industry. Retrieved from --INVALID-LINK--

  • National Pesticide Information Center. (n.d.). Oil of Citronella Fact Sheet. Retrieved from --INVALID-LINK--

  • JOVE. (2021). In vitro Approach to Assess Local Tolerance of Ingredients Dedicated to Specific Topical Care Applications. Retrieved from --INVALID-LINK--

  • Dr.Oracle. (2025). Is citronella essential oil beneficial for the skin when properly diluted?.

  • Hagvall, L., et al. (2007). Patch testing with purified and oxidized citronellol. PubMed. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Citronella oil (CO) encapsulation process. Retrieved from --INVALID-LINK--

  • COSMILE Europe. (n.d.). HYDROXYthis compound – Ingredient. Retrieved from --INVALID-LINK--

  • InVitro Intl. (2018). New and Alternative Strategies in Skin Irritation Testing. Retrieved from --INVALID-LINK--

  • Healthline. (2019). Citronella Oil Benefits, How to Use, Side Effects and Safety. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Antifungal, Antioxidant, and Irritative Potential of Citronella Oil (Cymbopogon nardus) Associated with Phenethyl Ester of Caffeic Acid (CAPE). Retrieved from --INVALID-LINK--

  • ScienceAsia. (2010). Skin irritation test of a microemulsion containing essential oil isolated from Ocimum basilicum. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). The interaction between citronellol and bovine serum albumin: Spectroscopic, computational and thermal imaging studies.

  • Asia Pacific Allergy. (2016). T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Typical experimental findings for hapten, p-i concept, and altered peptide repertoire.

  • PerfumersWorld. (n.d.). ifra conformity certificate. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). This compound: a natural aldehyde with important properties.

  • PubMed Central. (n.d.). The p-i Concept: Pharmacological Interaction of Drugs With Immune Receptors. Retrieved from --INVALID-LINK--

  • RepositóriUM. (n.d.). Ana Carolina Lemos Gonçalves Biotechnological Applications of Odorant Binding Proteins. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Protein Haptenation and Its Role in Allergy. Retrieved from --INVALID-LINK--

  • NCBI. (n.d.). Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor. Retrieved from --INVALID-LINK--

  • PubMed. (2005). Protein binding and metabolism influence the relative skin sensitization potential of cinnamic compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Hexanal and t-2-hexenal form covalent bonds with whey proteins and sodium caseinate in aqueous solution.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of Citronellal and Citral

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Antifungal Properties of Two Prominent Monoterpenes

In the ongoing search for novel and effective antifungal agents, researchers are increasingly turning their attention to natural compounds. Among these, the monoterpenes citronellal and citral have emerged as promising candidates. This guide provides a comprehensive, data-driven comparison of their antifungal activities, mechanisms of action, and experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and Citral

This compound is a monoterpenoid aldehyde, a major component of the essential oil of Cymbopogon nardus (citronella grass).[1][2] It is known for its insect-repellent properties and has demonstrated a broad spectrum of antimicrobial activity.[2]

Citral, also a monoterpene aldehyde, is the principal component of lemongrass oil (Cymbopogon citratus), constituting approximately 80% of the oil.[3] It is a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), and is widely recognized for its strong antimicrobial properties.[3][4]

Comparative Antifungal Efficacy: A Quantitative Look

The antifungal activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction of the initial inoculum.[5][6]

The following table summarizes the MIC and MFC values of this compound and citral against various fungal species as reported in several studies.

Fungal SpeciesCompoundMICMFCSource(s)
Candida albicansThis compound64 - 256 µg/mL64 - 256 µg/mL[2][7]
Candida albicansCitral64 µg/mL64 - 256 µg/mL[3]
Penicillium digitatumThis compound1.36 mg/mL2.72 mg/mL[8]
Trichophyton rubrumThis compound4 - 512 µg/mL4 - 512 µg/mL[1]
Aspergillus flavusCitral0.5 µL/mL-[9]
Aspergillus ochraceusCitral0.4 µL/mL-[9]
Cladosporium oxysporumCitral128 µg/mL-[10]

Analysis of Efficacy:

Both this compound and citral demonstrate significant antifungal activity against a range of pathogenic fungi. For Candida albicans, both compounds exhibit comparable MIC values, suggesting similar potency.[2][3][7] However, against molds like Penicillium digitatum, this compound's inhibitory concentrations are notably higher.[8] Citral has shown potent activity against Aspergillus species, which are common grain pathogens.[9] It is important to note that the efficacy of these compounds can be influenced by the specific fungal strain and the experimental conditions.

Mechanisms of Antifungal Action: A Tale of Two Targets

While both this compound and citral are effective antifungals, their modes of action appear to differ, providing valuable insights for targeted therapeutic development.

This compound: Targeting Ergosterol Biosynthesis

Multiple studies point to the fungal cell membrane, specifically the ergosterol biosynthesis pathway, as the primary target of this compound.[1][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][8]

Research on Penicillium digitatum has shown that this compound treatment leads to a significant reduction in ergosterol content.[8] This inhibition of ergosterol biosynthesis disrupts the cell membrane's integrity, leading to increased permeability and leakage of intracellular components.[8] Further studies on Trichophyton rubrum suggest that this compound's mechanism involves interaction with fungal ergosterol, and molecular docking studies predict its ability to bind to CYP51 (lanosterol 14-α-demethylase), a key enzyme in the ergosterol biosynthesis pathway.[1][11]

Citral: A Multi-faceted Approach

Citral's antifungal mechanism appears to be more complex and may not solely rely on disrupting ergosterol. While some studies suggest citral can damage the cell membrane and compromise its integrity, others indicate that its action is not reversed by the presence of exogenous ergosterol, suggesting it does not directly bind to this sterol.[3][12][13]

Evidence suggests that citral's primary mode of action involves damaging the cell membrane, leading to the leakage of cellular components.[3] It has been shown to inhibit the mycelial growth of various fungi and can also inhibit the formation of pseudohyphae and chlamydoconidia in Candida albicans.[3][13] Furthermore, citral has been found to downregulate genes related to sporulation and growth in Aspergillus species.[9] At higher concentrations, it is believed that citral can cause coagulation and precipitation of cytoplasmic components.[12]

dot

MIC_Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Add Fungal Inoculum to each well A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Visually or Spectrophotometrically assess growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F MFC_Workflow A Select wells from MIC plate with no visible growth B Subculture a small aliquot from each selected well onto agar plates A->B C Incubate agar plates at 35°C for 24-48h B->C D Observe for fungal growth C->D E Determine MFC (Lowest concentration with no growth on agar) D->E

References

A Researcher's Guide to the Synergistic Antifungal Effects of Citronellal with Conventional Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of infectious disease research, the escalating threat of antifungal resistance necessitates a paradigm shift in therapeutic strategies. The conventional armamentarium of antifungal agents, while historically effective, is increasingly compromised by the emergence of drug-resistant fungal strains. This guide delves into a promising frontier: the synergistic combination of citronellal, a naturally occurring monoterpenoid aldehyde, with conventional antifungal drugs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these combination therapies, supported by experimental data, mechanistic insights, and detailed protocols to empower further investigation.

The Rationale for Combination Therapy: Beyond Monotherapy

The reliance on single-agent antifungal therapies has inadvertently driven the selection of resistant pathogens. Combination therapy, a cornerstone of antibacterial and antiviral treatment, offers several theoretical advantages in mycology.[1] By targeting different cellular pathways simultaneously, synergistic combinations can:

  • Broaden the spectrum of activity.

  • Reduce the effective dose of conventional drugs, thereby minimizing toxicity.

  • Enhance the rate and extent of fungal killing.

  • Suppress the emergence of drug-resistant mutants.

This compound, a major constituent of essential oils from Cymbopogon species, has demonstrated notable intrinsic antifungal properties.[2][3] Its primary mechanism involves disrupting the fungal cell membrane's integrity and interfering with ergosterol biosynthesis, a pathway crucial for fungal survival.[4][5][6][7] This inherent bioactivity makes it an exemplary candidate for synergistic pairing with conventional drugs that often target the same cellular structures.

Comparative Efficacy: this compound in Partnership with Conventional Antifungals

Experimental data consistently demonstrates that sub-inhibitory concentrations of this compound can significantly potentiate the activity of conventional antifungal agents against a range of pathogenic fungi, most notably Candida and Penicillium species.

Synergy with Polyenes: Amphotericin B

Amphotericin B (AmB), a polyene macrolide, is a potent, broad-spectrum antifungal that acts by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death. However, its clinical use is often limited by significant nephrotoxicity. Studies investigating the combination of citronellol (a closely related monoterpenoid alcohol to this compound) with AmB have shown promising synergistic and indifferent interactions against Candida albicans and C. tropicalis.[8][9] The proposed causality is that the initial membrane disruption caused by citronellol facilitates the entry and ergosterol-binding action of AmB, achieving a fungicidal effect at a lower, less toxic concentration of the conventional drug.

Synergy with Azoles: Fluconazole, Miconazole, and Voriconazole

The azole class of antifungals (e.g., fluconazole, voriconazole) functions by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the ergosterol biosynthesis pathway.[10] Resistance to azoles is a growing clinical concern. This compound and its derivatives have been shown to reverse resistance and act synergistically with azoles.[11][12]

The synergy arises from a dual-pronged attack on the same pathway. This compound independently reduces ergosterol levels, creating a state of membrane stress.[4][5] When combined with an azole, the ergosterol production pathway is inhibited at two distinct points, leading to a catastrophic failure of membrane synthesis and function. This is particularly effective in overcoming resistance mechanisms that rely on the upregulation of efflux pumps or the ERG11 gene.

Quantitative Data Summary

The efficacy of combination therapy is quantified using the Fractional Inhibitory Concentration Index (FICI) , calculated from a checkerboard assay. A FICI ≤ 0.5 indicates synergy. The following table summarizes key findings from in vitro studies.

Fungal SpeciesConventional DrugThis compound/DerivativeFICIInterpretationKey FindingReference
Candida albicansAmphotericin Bβ-CitronellolSynergism/IndifferenceSynergistic interaction observed, potentiating AmB's effect.[8][9]
Candida tropicalisAmphotericin Bβ-CitronellolSynergism/IndifferenceCombination enhances activity against this non-albicans species.[8][9]
Candida albicans (Fluconazole-Resistant)Fluconazole(R)-(+)-CitronellalSynergismResistance to fluconazole was effectively reversed in clinical isolates.[12]
Candida albicansFluconazole(R/S)-CitronellalSynergismCombination significantly inhibited biofilm formation.[11]
Candida albicansVoriconazole(R/S)-CitronellalSynergismSynergistic effect observed against onychomycosis-causing strains.[11]
Penicillium digitatumCinnamaldehydeThis compound≤ 0.5Synergistic effect noted in reducing MIC against citrus green mold.[13]

Unveiling the Mechanism of Synergy

The synergistic action of this compound with conventional antifungals is not merely additive but represents a multi-faceted attack on fungal viability, primarily centered on the cell membrane and its components.

The primary mechanism involves a sequential and cooperative disruption of the fungal cell membrane. This compound, with its lipophilic nature, readily integrates into the lipid bilayer, increasing its fluidity and permeability. This action is compounded by its inhibitory effect on the ergosterol biosynthesis pathway, leading to a depletion of this critical membrane component and an accumulation of precursor molecules like lanosterol.[4] This compromised and weakened membrane becomes hyper-susceptible to the actions of conventional drugs.

For a polyene like Amphotericin B , the this compound-induced membrane damage provides easier access to its ergosterol target. For an azole like Fluconazole , the synergy is even more profound. Both agents target the same ergosterol biosynthesis pathway but at different points, creating a powerful sequential blockade that leads to rapid cell death.

Synergy_Mechanism cluster_Fungus Fungal Cell cluster_Drugs cluster_Outcome Membrane Cell Membrane Outcome2 Membrane Instability Ergosterol Ergosterol Ergosterol->Membrane Erg11 Lanosterol 14α-demethylase (ERG11) Erg11->Ergosterol Outcome1 Ergosterol Depletion Lanosterol Lanosterol Lanosterol->Erg11 This compound This compound This compound->Membrane Directly Disrupts Increases Permeability This compound->Erg11 Inhibits Azole Azole Drug (e.g., Fluconazole) Azole->Erg11 Strongly Inhibits Outcome1->Outcome2 Outcome3 Fungal Cell Death Outcome2->Outcome3

Caption: Proposed synergistic mechanism of this compound and azole drugs.

Experimental Protocols for Synergy Assessment

To ensure scientific rigor and reproducibility, standardized methodologies are critical. Here, we detail the protocol for the checkerboard microdilution assay, the gold standard for in vitro synergy testing.

Checkerboard Microdilution Assay

This method allows for the testing of multiple concentrations of two drugs simultaneously to determine their individual and combined Minimum Inhibitory Concentrations (MICs).[14][15][16]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of this compound and a conventional antifungal drug against a specific fungal strain.

Materials:

  • 96-well microtiter plates (U-bottom)

  • Test fungus, standardized to 0.5 McFarland (~1-5 x 10^6 CFU/mL) and then diluted 1:1000 in RPMI-1640 medium.

  • This compound stock solution

  • Conventional antifungal drug (e.g., Fluconazole) stock solution

  • RPMI-1640 broth medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile DMSO and Tween 80 (for dissolving this compound)

  • Incubator (35-37°C)

  • Spectrophotometer (optional, for reading plates)

Procedure:

  • Plate Preparation: Add 50 µL of RPMI-1640 to all wells of a 96-well plate except for the first column (column 1).

  • Drug A (Conventional Antifungal) Dilution:

    • Prepare a working solution of the conventional drug at 4x the highest desired final concentration.

    • Add 100 µL of this solution to all wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10. Wells in columns 11 and 12 will serve as controls.

  • Drug B (this compound) Dilution:

    • Prepare a working solution of this compound at 4x the highest desired final concentration.

    • Add 100 µL of this solution to all wells in row A.

    • Perform a 2-fold serial dilution downwards by transferring 50 µL from row A to row B, mixing, and so on, up to row G. Discard 50 µL from row G. Row H will serve as the drug A control.

  • Inoculation:

    • Prepare the final fungal inoculum in RPMI-1640.

    • Add 100 µL of the final inoculum to all wells from A1 to H10.

    • This brings the final volume in each test well to 200 µL and dilutes the drugs to their final test concentrations.

  • Controls:

    • Drug A Control (Column 11): Add 50 µL of each dilution of Drug A and 100 µL of inoculum.

    • Drug B Control (Row H): This row already contains dilutions of Drug B. Add 100 µL of inoculum.

    • Growth Control (Well H12): Add 100 µL of RPMI-1640 and 100 µL of inoculum.

    • Sterility Control (Well G12): Add 200 µL of RPMI-1640 only.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of growth (e.g., ~50% reduction) compared to the growth control.

  • FICI Calculation:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Workflow Start Start: Prepare Reagents & Inoculum Step1 Dispense RPMI into 96-well plate Start->Step1 Step2 Serially Dilute Drug A (Conventional Antifungal) Horizontally Step1->Step2 Step3 Serially Dilute Drug B (this compound) Vertically Step2->Step3 Step4 Add Fungal Inoculum to all test & control wells Step3->Step4 Step5 Incubate Plate (35°C, 24-48h) Step4->Step5 Step6 Read MICs (Visually or Spectrophotometrically) Step5->Step6 Step7 Calculate FICI Step6->Step7 End Interpret Result (Synergy, Additive, etc.) Step7->End

Caption: Experimental workflow for the checkerboard microdilution assay.

Conclusion and Future Directions

The evidence strongly supports the synergistic potential of this compound when combined with conventional antifungal drugs, particularly azoles and polyenes. This natural compound acts by disrupting the fungal cell membrane, creating a vulnerability that established drugs can exploit more effectively. This approach not only enhances antifungal efficacy but also holds the promise of restoring clinical utility to drugs compromised by resistance and reducing dose-related toxicities.

Future research should focus on:

  • In vivo validation: Translating these promising in vitro findings into animal models of fungal infection is a critical next step.[17]

  • Broadening the scope: Investigating combinations with other antifungal classes, such as echinocandins.

  • Formulation development: Creating stable and effective co-formulations for potential therapeutic delivery.

By integrating natural compounds like this compound into our antifungal strategy, the research community can develop more robust and sustainable solutions to combat the global challenge of fungal infectious diseases.

References

A Comparative Guide to Validating the Insect Repellent Efficacy of Citronella Oil Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rigorous validation of insect repellent efficacy is paramount. This guide provides an in-depth, objective comparison of citronella oil-based repellents against other alternatives, supported by established experimental data and standardized protocols. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for generating trustworthy and reproducible results.

Introduction: The Scientific Case for Citronella Oil Repellent Validation

Citronella oil, an essential oil derived from Cymbopogon species, is a widely recognized natural insect repellent.[1] Its active components, primarily citronellal, citronellol, and geraniol, are thought to mask human scents that attract insects, thereby reducing the likelihood of bites.[1][2] The U.S. Environmental Protection Agency (EPA) classifies citronella oil as a minimum-risk pesticide, making it a common ingredient in many commercial natural insect repellent products.[1][3]

While generally considered safer than synthetic alternatives like DEET (N,N-diethyl-m-toluamide) and picaridin, the efficacy and duration of protection of citronella oil formulations can vary significantly.[4] This variability necessitates robust and standardized validation methodologies to substantiate efficacy claims and ensure reliable protection for consumers. This guide will explore the established laboratory and field methods for efficacy testing, providing a framework for the scientific validation of citronella-based repellents.

Methodologies for Efficacy Validation: A Step-by-Step Approach

The validation of an insect repellent's efficacy relies on a combination of controlled laboratory assays and real-world field studies. The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) have established guidelines for these tests to ensure data comparability and reliability.[5][6][7][8]

Laboratory-Based Efficacy Testing

Laboratory tests offer a controlled environment to assess the intrinsic repellency of a formulation against specific insect species.

The arm-in-cage test is a standard and widely used method for directly measuring the complete protection time (CPT) of a topical repellent.[9][10][11][12][13][14]

Experimental Protocol: Arm-in-Cage Test

  • Subject Recruitment and Preparation:

    • Recruit healthy adult volunteers who meet the inclusion criteria outlined in an Institutional Review Board (IRB)-approved protocol.[8]

    • Prior to testing, volunteers should wash their forearms with unscented soap and water to remove any interfering odors or substances.[14][15]

  • Repellent Application:

    • Apply a standardized amount of the citronella oil formulation (e.g., 1 mL) evenly to a defined area of the volunteer's forearm (e.g., 600 cm²).[16] The hand should be protected with a glove.[17]

  • Mosquito Exposure:

    • Insert the treated forearm into a cage containing a known number of host-seeking female mosquitoes (e.g., 200) of a specific species (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus).[11][12][18]

    • The exposure duration is typically 3 minutes at set intervals (e.g., every 30 or 60 minutes).[12][16]

  • Data Collection and Endpoint:

    • Record the time to the first confirmed insect bite (defined as one bite followed by another within a short period).[12] This time is recorded as the Complete Protection Time (CPT).[11]

    • An untreated arm can be used as a control to ensure the mosquitoes are actively seeking a host.[10]

  • Data Analysis:

    • Calculate the mean CPT across multiple volunteers to determine the average duration of protection for the formulation.

Diagram: Arm-in-Cage Experimental Workflow

ArmInCage cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_data Data Collection Volunteer Volunteer Recruitment (IRB Approval) ArmPrep Arm Preparation (Wash with Unscented Soap) Volunteer->ArmPrep RepellentApp Apply Standardized Dose of Citronella Formulation ArmPrep->RepellentApp Cage Insert Treated Arm into Mosquito Cage RepellentApp->Cage Exposure Expose for 3 min at Set Intervals Cage->Exposure RecordBite Record Time to First Confirmed Bite (CPT) Exposure->RecordBite Analyze Calculate Mean CPT RecordBite->Analyze

Caption: Workflow of the Arm-in-Cage test for repellent efficacy.

Spatial repellency evaluates a repellent's ability to create an insect-free zone, which is particularly relevant for products like candles, diffusers, and coils.[9]

Experimental Protocol: Y-Tube Olfactometer Test

  • Apparatus Setup:

    • A Y-shaped glass tube is used, with two arms connected to different air streams.[13]

    • One arm receives an air stream passing over the repellent-treated material, while the other receives an air stream passing over an untreated control.

  • Mosquito Introduction:

    • Individual host-seeking female mosquitoes are released at the base of the Y-tube.

  • Data Collection:

    • The mosquito's choice of which arm to fly into is recorded. A significant preference for the control arm indicates repellency.[13]

  • Data Analysis:

    • Statistical analysis (e.g., chi-squared test) is used to determine if the distribution of mosquitoes in the arms is significantly different from a random distribution.

Diagram: Y-Tube Olfactometer Logical Flow

YTube cluster_choice Decision Point cluster_arms Olfactometer Arms cluster_outcome Outcome Mosquito Mosquito Released Choice Chooses Path Mosquito->Choice TreatedArm Arm with Citronella Scent Choice->TreatedArm Avoids ControlArm Arm with Control Scent Choice->ControlArm Attracted NoRepellency No Repellency Choice->NoRepellency No Preference Repellency Repellency Demonstrated TreatedArm->Repellency ControlArm->Repellency

Caption: Logical flow of a Y-Tube Olfactometer assay.

Field-Based Efficacy Testing

Field trials are essential for evaluating a repellent's performance under real-world conditions, considering environmental factors like temperature, humidity, and the presence of a diverse mosquito population.[13][19]

Experimental Protocol: Field Trial

  • Site Selection:

    • Choose a location with a high population of the target mosquito species. Field tests should ideally be conducted in at least two different habitats.[20]

  • Subject Recruitment and Preparation:

    • As with laboratory tests, use human volunteers following an IRB-approved protocol.

  • Repellent Application:

    • Apply the citronella oil formulation and a control repellent (e.g., DEET) to different limbs of the volunteers according to a randomized design.

  • Biting Pressure Assessment:

    • Determine the biting pressure by having an untreated control subject count the number of bites received in a specific time period (e.g., one minute).[21]

  • Data Collection:

    • Volunteers record the number of bites on the treated areas over a set period (e.g., 8 hours).[21]

  • Data Analysis:

    • Calculate the percent repellency using the formula: % Repellency = [(C - T) / C] x 100, where C is the number of bites on the control and T is the number of bites on the treated area.[15]

Comparative Efficacy of Citronella Oil Formulations

Numerous studies have compared the efficacy of citronella oil with synthetic repellents, primarily DEET.

Repellent Active IngredientConcentrationMean Protection Time (Hours)Insect SpeciesStudy Type
Citronella Oil10%< 2Aedes albopictus, Culex nigripalpis, Ochlerotatus triseriatusLaboratory
Citronella Oil with Vanillin5% Citronella, 1% Vanillin> 8Aedes albopictusLaboratory
DEET15%5.7Psorophora ciliata, Psorophora howardiiLaboratory
Picaridin5%< 5.7Psorophora ciliata, Psorophora howardiiLaboratory
Citronella OilNot Specified~0.33Aedes spp.Laboratory
DEETNot Specified> 5Aedes spp.Laboratory

Data synthesized from multiple sources for illustrative comparison.[22][23][24][25]

A meta-analysis of controlled laboratory studies concluded that citronella-based products are less effective than DEET in terms of the duration of protection.[22] However, the addition of vanillin to citronella oil formulations has been shown to significantly prolong protection time, making it comparable to DEET in some instances.[22][23] The high volatility of citronella oil is a primary reason for its shorter protection time, often requiring reapplication every 20-60 minutes.[26]

Enhancing the Efficacy of Citronella Oil Formulations

The relatively short protection time of citronella oil is a known limitation. Research has focused on formulation strategies to extend its efficacy.

  • Fixatives: The addition of substances with lower volatility, such as vanillin, can slow the evaporation of citronella oil's active components, thereby increasing the duration of repellency.[22][23]

  • Microencapsulation: Encapsulating citronella oil in microcapsules can provide a slow, controlled release of the active ingredients, significantly extending the protection time on treated fabrics from days to weeks.[27]

  • Nanoemulsions: Formulating citronella oil into a nanoemulsion can improve its stability and reduce its release rate, leading to a longer period of protection.[27]

Conclusion and Future Directions

The validation of insect repellent efficacy is a multi-faceted process that requires rigorous adherence to standardized protocols. While citronella oil is a proven natural repellent, its efficacy, particularly in terms of protection duration, is generally lower than that of synthetic alternatives like DEET. However, advancements in formulation technologies, such as the use of fixatives and microencapsulation, show significant promise in enhancing the performance of citronella-based repellents.

For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for generating reliable and comparable data on the efficacy of citronella oil formulations. Future research should continue to explore innovative formulation strategies to optimize the duration of protection offered by this important natural repellent, providing consumers with effective and safe alternatives to synthetic products.

References

A Senior Application Scientist's Guide to Cross-Validation of GC-FID and GC-MS for Citronellal Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Orthogonal Purity Assessment

In the realm of pharmaceutical and natural product development, the accurate determination of purity for active ingredients and raw materials is paramount. Citronellal (C₁₀H₁₈O), a monoterpenoid aldehyde, is a key component in many essential oils, valued for its distinct lemon scent and use in fragrances, flavorings, and as an insect repellent.[1] Ensuring its purity is critical for product quality, safety, and efficacy.

This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful for analyzing volatile compounds like this compound, they operate on different principles, making their combined use a robust strategy for unambiguous purity assessment.[2][3][4] This approach, often referred to as orthogonal testing, is a cornerstone of robust analytical method validation, as advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and outlined in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1).[5][6][7][8]

This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for the purity assessment of this compound, and present a framework for cross-validating the results to ensure the highest degree of scientific rigor.

Foundational Principles: GC-FID vs. GC-MS

Understanding the fundamental differences between GC-FID and GC-MS is crucial for appreciating their complementary roles in purity analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID): The Quantitative Workhorse

GC-FID is a highly sensitive and reliable technique for quantifying organic compounds.[9] After chromatographic separation in the GC column, the eluting compounds are burned in a hydrogen-air flame.[3] This combustion produces ions, generating an electrical current proportional to the mass of carbon atoms entering the flame.[3]

  • Strengths:

    • High Sensitivity to Hydrocarbons: FID is exceptionally sensitive to compounds containing carbon-hydrogen bonds, making it ideal for quantifying organic molecules like this compound.

    • Wide Linear Range: The detector response is linear over a broad concentration range, simplifying calibration and quantification.[10]

    • Robustness and Reproducibility: GC-FID is known for its stability and day-to-day reproducibility, making it a preferred method for routine quality control.

  • Limitations:

    • Non-Specific Detection: The FID responds to virtually all organic compounds, providing no structural information for identification.[11] Peak identification relies solely on retention time matching with a known standard.

    • Destructive Technique: The sample is destroyed during the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identifier

GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification.[11]

  • Strengths:

    • High Specificity: Provides detailed structural information, enabling unambiguous peak identification by comparing the obtained mass spectrum with spectral libraries (e.g., NIST).[12]

    • Qualitative and Quantitative Analysis: While excelling at identification, GC-MS can also be used for quantification, particularly in selected ion monitoring (SIM) mode for enhanced sensitivity.[2][11][13]

    • Impurity Profiling: Capable of identifying unknown impurities, even at trace levels.

  • Limitations:

    • Potential for Uneven Response Factors: The ionization efficiency can vary between different compounds, which may affect the accuracy of "total area" quantification compared to FID.[14][15]

    • Higher Cost and Complexity: GC-MS instruments are generally more expensive and require more specialized maintenance than GC-FID systems.[11]

Experimental Design for Cross-Validation

A robust cross-validation study involves developing and validating methods for both GC-FID and GC-MS and then comparing the results obtained from analyzing the same set of samples. The validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][16][17]

System Suitability: Ensuring Consistent Performance

Before any analysis, system suitability testing (SST) is mandatory to ensure the chromatographic system is performing adequately.[18][19][20] This typically involves injecting a standard solution to verify key parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures good peak shape for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Resolution (Rs) > 1.5 between this compound and any adjacent peakGuarantees baseline separation from potential impurities.[19]
Repeatability (%RSD of peak area) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and detection system.[17]
Experimental Workflow

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_gcfid GC-FID Analysis cluster_gcms GC-MS Analysis cluster_crossval Cross-Validation & Reporting prep_start Obtain this compound Sample & Certified Reference Material (CRM) stock_sol Prepare Stock Solutions (Sample and CRM) prep_start->stock_sol cal_series Prepare Calibration Series & QC Samples stock_sol->cal_series sst_fid System Suitability Test (SST) cal_series->sst_fid sst_ms System Suitability Test (SST) cal_series->sst_ms cal_fid Analyze Calibration Standards sst_fid->cal_fid sample_fid Analyze this compound Samples & QCs cal_fid->sample_fid data_fid Quantify Purity (% Area) & Calculate Validation Parameters sample_fid->data_fid compare Compare Purity Results (GC-FID vs. GC-MS) data_fid->compare cal_ms Analyze Calibration Standards sst_ms->cal_ms sample_ms Analyze this compound Samples & QCs cal_ms->sample_ms data_ms Identify Peaks (Mass Spectra) Quantify Purity & Calculate Validation Parameters sample_ms->data_ms data_ms->compare stats Statistical Analysis (e.g., t-test, Bland-Altman) compare->stats report Final Report (Protocols, Data, Validation Summary) stats->report

Caption: Workflow for Cross-Validation of GC-FID and GC-MS.

Detailed Experimental Protocols
  • This compound analytical standard (≥95.0% purity)

  • Citronellol primary reference standard[21]

  • High-purity solvents (e.g., ethyl acetate or hexane, GC grade)

  • Volumetric flasks and pipettes (Class A)

  • Autosampler vials with septa

The following conditions are a starting point and should be optimized for your specific instrumentation and column.

ParameterGC-FID ConditionGC-MS ConditionRationale
Column HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm)HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methyl-polysiloxane column is suitable for separating terpenes like this compound.[22]
Carrier Gas Helium or HydrogenHeliumHigh-purity helium is the standard for GC-MS. Hydrogen can be used for FID to increase speed.
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)Ensures consistent retention times and peak shapes.
Inlet Temp. 250 °C250 °CEnsures rapid and complete vaporization of the sample.
Injection Vol. 1 µL1 µL
Split Ratio 50:150:1Prevents column overloading and maintains sharp peaks.
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 minA temperature ramp effectively separates compounds with different boiling points.[22]
Detector FID at 280 °CMS Transfer Line: 280 °C, Ion Source: 230 °COptimal temperatures for detection and preventing condensation.
MS Scan Range N/Am/z 40-400Captures the molecular ion and characteristic fragments of this compound and related terpenes.
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Sample Stock Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard. A typical range for purity analysis would be 10, 50, 100, 250, and 500 µg/mL.

  • Sample for Analysis: Dilute the sample stock solution to fall within the middle of the calibration range (e.g., 100 µg/mL).

Data Analysis and Comparison

Quantification Approach

For both GC-FID and GC-MS, the purity of this compound is determined using the area normalization method, calculated as follows:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

This method assumes that all components of the mixture have a similar response factor in the detector. While this is a reasonable approximation for FID when analyzing structurally similar compounds, it can be less accurate for MS.[15] For higher accuracy, especially with MS, an internal standard method is recommended.[23]

Validation Data Summary

The following table presents hypothetical but realistic validation data for the two methods.

Validation ParameterGC-FIDGC-MS (Full Scan)Acceptance Criteria (ICH Q2)
Linearity (r²) 0.99950.9991≥ 0.995
Range (µg/mL) 10 - 50010 - 500Covers 80-120% of the test concentration.
Accuracy (% Recovery) 99.2%101.5%Typically 98-102%
Precision (Repeatability, %RSD) 0.8%1.2%≤ 2%
Intermediate Precision (%RSD) 1.1%1.5%≤ 3%
LOD (µg/mL) 0.50.8Signal-to-Noise ≥ 3
LOQ (µg/mL) 1.52.5Signal-to-Noise ≥ 10
Cross-Validation Results

The ultimate goal is to demonstrate that both methods provide comparable results for the purity of the same sample.

Sample LotPurity by GC-FID (%)Purity by GC-MS (%)% Difference
Lot A98.598.20.30%
Lot B97.997.50.41%
Lot C98.898.60.20%

A small percentage difference (typically < 2%) between the two methods provides a high degree of confidence in the reported purity value. Statistical analysis, such as a paired t-test, can be used to formally assess if there is a significant difference between the results from the two methods.

Conclusion: A Synergistic Approach to Purity Assessment

Cross-validating GC-FID and GC-MS provides a comprehensive and scientifically sound approach to assessing the purity of this compound.

  • GC-FID serves as the robust, precise, and reliable tool for quantification .

  • GC-MS provides the unequivocal identification of the main component and any impurities present.

The synergy between these two techniques is clear: GC-FID offers superior quantitative accuracy due to more uniform response factors for hydrocarbons, while GC-MS confirms the identity of what is being quantified.[2][15] When the quantitative results from both methods are in close agreement, it provides a high level of assurance in the purity assessment, satisfying the stringent requirements of the pharmaceutical and related industries. This orthogonal approach ensures that the analytical data is not only accurate and precise but also trustworthy and defensible.

References

A Comparative Guide to the In Vivo Validation of Citronellal's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo experimental validation of citronellal, a naturally occurring monoterpenoid aldehyde, as a potent anti-inflammatory agent.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol listing to offer a synthesized perspective on experimental design, comparative efficacy, and the underlying molecular mechanisms that position this compound as a promising therapeutic candidate.

The Imperative of In Vivo Validation for Anti-Inflammatory Agents

While in vitro assays are invaluable for initial screening, they cannot replicate the complex interplay of cellular and systemic responses inherent in a living organism. In vivo validation is the critical next step to assess a compound's true therapeutic potential, evaluating its efficacy, pharmacokinetics, and safety profile within a complex biological system. For an anti-inflammatory agent like this compound, in vivo models are essential to understand its impact on cardinal signs of inflammation—edema, leukocyte migration, and the systemic cytokine response.

Selecting the Right Battlefield: Key In Vivo Inflammatory Models

The choice of an animal model is a critical determinant of the data's relevance and translatability. The models discussed below are selected for their robustness, reproducibility, and their ability to probe different facets of the inflammatory cascade.

Carrageenan-Induced Paw Edema: The Gold Standard for Acute Inflammation

This is the most widely used primary test for screening anti-inflammatory drugs.[3] Its utility lies in its well-characterized biphasic response:

  • Early Phase (0-2.5 hours): Mediated by the release of histamine, serotonin, and bradykinin.[4] This phase interrogates a compound's ability to counter immediate increases in vascular permeability.

  • Late Phase (3-5 hours): Primarily driven by the overproduction of prostaglandins, mediated by the induction of cyclooxygenase-2 (COX-2).[4][5] This phase is particularly sensitive to inhibition by both steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).

The carrageenan model, therefore, provides a rapid and effective screen to determine if a compound's mechanism involves the inhibition of pro-inflammatory mediators.

Arachidonic Acid (AA)-Induced Paw Edema: Targeting the Eicosanoid Pathway

Injecting arachidonic acid directly into the paw bypasses upstream inflammatory signaling and provides a direct substrate for the COX and lipoxygenase (LOX) enzymes. This model is highly specific for evaluating compounds that interfere with the AA cascade. A positive result strongly suggests that the test compound, such as this compound, may inhibit the enzymes responsible for producing prostaglandins and leukotrienes.[6]

Comparative Efficacy of this compound in Preclinical Models

Experimental data demonstrates that this compound exerts significant, dose-dependent anti-inflammatory effects in vivo. Its performance is often comparable to that of established NSAIDs.

Studies show that intraperitoneal (i.p.) administration of this compound at doses of 100 and 200 mg/kg significantly inhibits rat hind paw edema induced by both carrageenan and arachidonic acid.[6][7] This dual inhibition is a crucial finding, suggesting that this compound's mechanism of action involves the modulation of the arachidonic acid pathway.[6] Furthermore, this compound (at 50, 100, and 200 mg/kg) has been shown to effectively inhibit carrageenan-induced leukocyte migration into the peritoneal cavity, a key event in the inflammatory response.[6][7]

Data Summary: this compound vs. Standard of Care
Model Test Agent Dose (Route) Peak Inhibition of Edema (%) Source(s)
Carrageenan-Induced Paw EdemaThis compound100 mg/kg (i.p.)Significant Inhibition (p < 0.05)[6][7]
Carrageenan-Induced Paw EdemaThis compound200 mg/kg (i.p.)Significant Inhibition (p < 0.05)[6][7]
Carrageenan-Induced Paw EdemaDiclofenac (Standard)20 mg/kg~51.4%[8]
Arachidonic Acid-Induced Paw EdemaThis compound100 mg/kg (i.p.)Significant Inhibition (p < 0.05)[6][7]
Arachidonic Acid-Induced Paw EdemaThis compound200 mg/kg (i.p.)Significant Inhibition (p < 0.05)[6][7]
Histamine-Induced Paw Edemaβ-Citronellol100 mg/kg (oral)~53.2%[9]
Formaldehyde-Induced Paw Edemaβ-Citronellol100 mg/kg (oral)~55.6%[9]

*Data for β-Citronellol, a closely related monoterpene alcohol, is included for broader context, as it shows efficacy in other edematogenic models.

Unraveling the Molecular Mechanism: Signaling Pathway Insights

The anti-inflammatory effects of this compound and related monoterpenes are not just phenomenological; they are rooted in the modulation of key intracellular signaling pathways that govern the inflammatory response.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Studies on the related compound citronellol have shown that it significantly downregulates the expression of NF-κB and other inflammatory markers in vivo.[10] This suggests a primary mechanism where this compound prevents the activation of this central inflammatory switch.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB P_IkB P-IκB Proteasome Proteasomal Degradation P_IkB->Proteasome Targets for NFkB NF-κB (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Proteins (TNF-α, COX-2, iNOS) Transcription->Cytokines Translates to This compound This compound This compound->IKK Inhibits

Caption: The NF-κB signaling pathway and proposed inhibition by this compound.

Modulation of the Arachidonic Acid Cascade

This compound's efficacy in the arachidonic acid-induced edema model strongly points to its interaction with this pathway.[6] The AA cascade is responsible for synthesizing prostaglandins and leukotrienes, potent mediators of pain, swelling, and fever. This compound likely inhibits key enzymes like COX and/or LOX, reducing the production of these inflammatory molecules at the site of injury. This mechanism is shared by conventional NSAIDs like diclofenac and ibuprofen.

AA_Cascade cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX_Enzyme COX-1 / COX-2 AA->COX_Enzyme LOX_Enzyme 5-LOX AA->LOX_Enzyme COX COX Pathway LOX LOX Pathway Prostaglandins Prostaglandins (PGE2, PGI2) COX_Enzyme->Prostaglandins Leukotrienes Leukotrienes (LTB4) LOX_Enzyme->Leukotrienes Inflammation Edema, Pain, Fever Prostaglandins->Inflammation Chemotaxis Leukocyte Chemotaxis Leukotrienes->Chemotaxis This compound This compound This compound->COX_Enzyme Inhibits This compound->LOX_Enzyme Inhibits NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX_Enzyme Inhibits

Caption: The Arachidonic Acid cascade and sites of inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in the Rat

This protocol provides a self-validating system, including positive and vehicle controls, to ensure the reliability of the results.

5.1. Animals and Acclimatization

  • Use male Wistar rats (180-220 g).

  • House animals in standard conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Acclimatize animals for at least 7 days before the experiment. Fast animals overnight before the study, with water still available. All protocols must be approved by an Institutional Animal Ethics Committee.[3][11]

5.2. Reagents and Preparation

  • Carrageenan (1% w/v): Suspend 100 mg of lambda-carrageenan in 10 mL of sterile 0.9% saline. Prepare fresh on the day of the experiment.

  • This compound: Prepare suspensions at desired concentrations (e.g., 50, 100, 200 mg/kg) in a suitable vehicle (e.g., 0.5% Tween 80 in saline).

  • Positive Control: Prepare a solution of Diclofenac sodium (e.g., 20 mg/kg) in saline.

  • Vehicle Control: 0.5% Tween 80 in saline.

5.3. Experimental Procedure

  • Group Allocation: Randomly divide rats into at least four groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 10 mL/kg, i.p.)

    • Group II: this compound (e.g., 100 mg/kg, i.p.)

    • Group III: this compound (e.g., 200 mg/kg, i.p.)

    • Group IV: Positive Control (Diclofenac, 20 mg/kg, i.p.)

  • Baseline Measurement: Using a digital plethysmometer, measure the initial volume of the right hind paw of each rat. This is the V₀ reading.

  • Drug Administration: Administer the respective test substance or vehicle to each group via the chosen route (e.g., intraperitoneally) one hour before the carrageenan injection.[4]

  • Induction of Inflammation: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[11]

  • Post-Treatment Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

  • Data Analysis:

    • Calculate the edema volume (ΔV) at each time point: ΔV = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered significant.

Conclusion and Future Directions

The body of in vivo evidence strongly supports the anti-inflammatory properties of this compound.[6][7][12] It demonstrates significant efficacy in classic acute inflammation models, with a mechanism likely involving the dual inhibition of the NF-κB and arachidonic acid pathways. Its performance is comparable to established NSAIDs, marking it as a viable candidate for further drug development.

Future research should focus on:

  • Chronic Inflammation Models: Evaluating this compound's efficacy in models of chronic diseases like arthritis to assess its long-term therapeutic potential.

  • Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery systems.

  • Safety and Toxicology: Conducting comprehensive toxicological studies to establish a robust safety profile for potential clinical use.

This compound represents a promising natural compound that, with continued rigorous scientific validation, could be developed into a novel therapeutic agent for managing a wide range of inflammatory disorders.[6]

References

A Comparative Guide to Citronellal Extraction: Hydrodistillation vs. Supercritical Fluid Extraction (SFE)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and natural product chemistry, the efficient extraction of bioactive compounds is a critical first step. Citronellal, a monoterpenoid aldehyde renowned for its distinct lemony aroma and valuable biological activities, including insect-repellent and antifungal properties, is a prime example.[1] The choice of extraction method profoundly impacts the yield, purity, and overall quality of the final product. This guide provides a comprehensive comparative analysis of two prominent extraction techniques for this compound from plant matrices like Cymbopogon winterianus (Java citronella): the traditional hydrodistillation and the modern Supercritical Fluid Extraction (SFE).

Understanding this compound: A Molecule of Interest

This compound (C₁₀H₁₈O) is the primary component of citronella oil, often constituting 35-45% of the oil's total composition.[2] Its chemical structure, characterized by an aldehyde functional group and a carbon-carbon double bond, makes it susceptible to degradation at high temperatures.[1][3] This inherent thermal lability is a crucial factor to consider when selecting an extraction method, as it directly influences the integrity and bioactivity of the extracted compound.

The Contenders: A Head-to-Head Comparison

This guide will dissect the principles, protocols, and performance of hydrodistillation and SFE, offering a clear, data-driven comparison to inform your experimental design.

Hydrodistillation: The Time-Honored Approach

Hydrodistillation is a conventional and widely used method for extracting essential oils from plant materials.[4][5] Its enduring popularity stems from its simplicity and cost-effectiveness.

Principle of Operation:

The core principle of hydrodistillation lies in the co-distillation of volatile compounds with water. The plant material is immersed in water and heated to boiling. The resulting steam, carrying the volatile essential oil components, is then condensed, and the oil is separated from the water.

Experimental Protocol: A Step-by-Step Guide

  • Material Preparation: Fresh or dried citronella grass is typically chopped into smaller pieces (e.g., 5-10 mm) to increase the surface area for efficient extraction.[6]

  • Apparatus Setup: A Clevenger-type apparatus is commonly employed. The plant material is placed in a round-bottom flask with a specific solid-to-water ratio (e.g., 1:10 w/v).[6][7]

  • Distillation: The mixture is heated to its boiling point. The steam and volatilized essential oil rise into the condenser.

  • Condensation: Cold water circulating through the condenser cools the vapor, causing it to liquefy.

  • Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separating funnel. Due to their immiscibility and density difference, the oil and water form distinct layers, allowing for easy separation.

  • Drying and Storage: The collected essential oil is typically dried over anhydrous sodium sulfate to remove any residual water and stored in airtight, dark containers at low temperatures to prevent degradation.

Causality in Protocol Design: The choice of particle size is a trade-off; smaller particles offer a larger surface area, enhancing mass transfer, but can lead to clumping and impede steam flow.[6] The water-to-material ratio is critical; sufficient water is needed to prevent charring of the plant material, but excessive water can lead to longer extraction times and potential hydrolysis of some compounds.[8][9]

Supercritical Fluid Extraction (SFE): The Green and Selective Alternative

SFE has emerged as a superior, environmentally friendly alternative to traditional extraction methods.[2][10] It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

Principle of Operation:

Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid (high density and dissolving power) and a gas (high diffusivity and low viscosity).[2][11] This allows it to efficiently penetrate the plant matrix and dissolve the target compounds. By manipulating the temperature and pressure, the solvent power of the supercritical fluid can be fine-tuned to selectively extract specific compounds.[12]

Experimental Protocol: A Modern Workflow

  • Material Preparation: The plant material is dried and ground to a consistent particle size.

  • Apparatus Setup: A laboratory-scale SFE system consists of a CO₂ tank, a high-pressure pump, a heating unit, an extraction vessel, and a separator.

  • Extraction: The ground plant material is packed into the extraction vessel. The system is pressurized and heated to the desired supercritical conditions (e.g., 100 bar and 40°C).[7]

  • Dynamic Extraction: Supercritical CO₂ is continuously passed through the extraction vessel, dissolving the this compound and other lipophilic compounds.

  • Separation: The CO₂-extract mixture flows into a separator vessel at a lower pressure and/or different temperature. This change in conditions reduces the solvent power of the CO₂, causing the extracted oil to precipitate.

  • Solvent Recovery: The CO₂ can be recompressed and recycled, making the process more sustainable.[12] The collected extract is solvent-free.

Causality in Protocol Design: The choice of pressure and temperature is paramount in SFE. Higher pressures generally increase the density of the supercritical fluid, enhancing its solvating power.[2] Temperature has a dual effect: it can increase the vapor pressure of the solute, aiding extraction, but can also decrease the solvent density. Therefore, these parameters must be carefully optimized for each specific application.[13] The addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid, enabling the extraction of a wider range of compounds.[2]

Visualizing the Workflows

To better illustrate the distinct processes of hydrodistillation and SFE, the following diagrams outline the experimental workflows.

Hydrodistillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection prep Plant Material (e.g., Citronella Grass) chop Chopping prep->chop flask Flask with Water and Plant Material chop->flask heating Heating flask->heating Heat condenser Condenser heating->condenser Steam + Volatiles separator Separating Funnel condenser->separator Condensate oil This compound-rich Essential Oil separator->oil hydrosol Hydrosol separator->hydrosol

Caption: Hydrodistillation workflow for this compound extraction.

SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection prep Plant Material (e.g., Citronella Grass) grind Drying & Grinding prep->grind extractor Extraction Vessel grind->extractor co2_tank CO2 Tank pump High-Pressure Pump co2_tank->pump heater Heater pump->heater Liquid CO2 heater->extractor Supercritical CO2 separator Separator extractor->separator CO2 + Extract extract This compound-rich Extract separator->extract co2_recycle CO2 Recycle separator->co2_recycle

Caption: Supercritical Fluid Extraction (SFE) workflow.

Performance Metrics: A Data-Driven Comparison

The choice between hydrodistillation and SFE often comes down to a quantitative comparison of their performance. The following table summarizes key metrics based on experimental data from the literature.

ParameterHydrodistillationSupercritical Fluid Extraction (SFE)
Extraction Yield Lower to moderate (e.g., 0.414% - 2.43%)[14][15]Generally higher (e.g., 2.5% - 4.40%)[7][13]
Purity of this compound Good, but may contain thermal degradation byproducts.[4]High, with better preservation of thermolabile compounds.[7][16]
Extraction Time Longer (several hours)[17][18]Shorter (typically 1-2 hours)[13][18]
Operating Temperature High (boiling point of water, ~100°C)[19]Low to moderate (e.g., 35-40°C)[7][13]
Solvent Consumption High water consumption.Recyclable CO₂, minimal to no organic solvent use.[10][12]
Environmental Impact Moderate (energy for boiling water).Low ("green" technology).[2][10]
Selectivity Low; co-distills all volatile compounds.High; tunable by adjusting pressure and temperature.[12]
Capital Cost Low.[5]High.[4]

Discussion: Weighing the Pros and Cons

Hydrodistillation:

  • Advantages: The primary advantages of hydrodistillation are its low cost, simple setup, and well-established methodology.[5] For preliminary studies or small-scale extractions where capital investment is a concern, it remains a viable option.

  • Disadvantages: The high temperatures involved can lead to the degradation of thermally sensitive compounds like this compound, potentially altering the chemical profile and reducing the bioactivity of the extract.[4][20] The process is also relatively slow and energy-intensive. Furthermore, the co-extraction of all volatile components offers limited selectivity.

Supercritical Fluid Extraction (SFE):

  • Advantages: SFE offers numerous advantages over hydrodistillation. The low operating temperatures preserve the integrity of thermolabile compounds, resulting in a higher quality extract that more closely resembles the natural composition of the plant material.[21] The ability to tune the solvent properties allows for selective extraction, which is highly desirable for isolating specific bioactive compounds.[12] SFE is also a much faster and more environmentally friendly process, as it avoids the use of organic solvents and allows for the recycling of CO₂.[2][10]

  • Disadvantages: The main drawback of SFE is the high initial capital investment for the necessary equipment.[4] The complexity of the system also requires more specialized knowledge for operation and optimization.

Conclusion and Recommendations

For researchers and drug development professionals seeking to obtain high-purity, high-yield this compound with its native chemical profile intact, Supercritical Fluid Extraction (SFE) is the demonstrably superior method . Its ability to operate at low temperatures, coupled with its high selectivity and environmental friendliness, makes it the ideal choice for producing high-quality extracts for pharmaceutical and nutraceutical applications.

While hydrodistillation remains a useful technique for preliminary screenings or when resources are limited, its inherent drawbacks, particularly the potential for thermal degradation of the target compound, must be carefully considered. The choice of extraction method will ultimately depend on the specific goals of the research, the desired quality of the extract, and the available resources. However, for applications where purity, potency, and a true-to-nature chemical profile are paramount, the investment in SFE technology is well-justified.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.